4-Chloroquinoline-6-carboxylic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-chloroquinoline-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO2/c11-8-3-4-12-9-2-1-6(10(13)14)5-7(8)9/h1-5H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZQVIZQQKLUHBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CC(=C2C=C1C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00608060 | |
| Record name | 4-Chloroquinoline-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00608060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
386207-77-8 | |
| Record name | 4-Chloroquinoline-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00608060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-Chloroquinoline-6-carboxylic acid synthesis pathways
An In-depth Technical Guide to the Synthesis of 4-Chloroquinoline-6-carboxylic Acid
Authored by a Senior Application Scientist
This guide provides a detailed exploration of the synthetic pathways leading to this compound, a crucial building block in medicinal chemistry and drug development. We will dissect the strategic considerations, mechanistic underpinnings, and practical execution of the most effective synthetic routes, tailored for researchers and process chemists.
Introduction and Strategic Overview
This compound is a key intermediate whose scaffold is present in a range of pharmacologically active agents. The inherent reactivity of the 4-chloro group allows for facile nucleophilic substitution, making it an ideal anchor point for molecular elaboration, while the 6-carboxyl group provides a handle for amide bond formation or other functional group interconversions.
The synthesis of this target molecule is not trivial and requires a multi-step approach. A logical retrosynthetic analysis reveals that the primary disconnection points lead back to a more accessible precursor: 4-hydroxyquinoline-6-carboxylic acid . The final transformation is a robust chlorination of the C4 hydroxyl group. The core challenge, therefore, lies in the efficient construction of the substituted 4-hydroxyquinoline ring system.
Core Synthesis Pathway: The Gould-Jacobs Reaction
The most reliable and widely adopted method for constructing the required 4-hydroxyquinoline-6-carboxylic acid core is the Gould-Jacobs reaction.[1][2] This classical method involves the condensation of a substituted aniline with an alkoxymethylenemalonic ester, followed by a high-temperature thermal cyclization.[3]
The causality behind choosing this pathway rests on the commercial availability and stability of the starting materials: 4-aminobenzoic acid and diethyl ethoxymethylenemalonate (DEEM) .
Mechanism and Rationale
The Gould-Jacobs reaction proceeds in a well-defined sequence:
-
Condensation : The synthesis initiates with a nucleophilic attack of the amino group of 4-aminobenzoic acid on the electron-deficient double bond of DEEM. This is followed by the elimination of ethanol to form a stable anilidomethylenemalonate intermediate.[3] This step is typically performed at moderate temperatures (100-130 °C) and can be monitored by techniques like Thin Layer Chromatography (TLC).
-
Thermal Cyclization : This is the critical, energy-intensive step. It requires temperatures exceeding 250 °C to facilitate a 6-electron electrocyclization, which forms the quinoline ring.[3][4] The choice of a high-boiling, inert solvent such as diphenyl ether or Dowtherm A is paramount to achieving and maintaining the necessary temperature, which in turn maximizes the cyclization yield to as high as 95%.[4]
-
Saponification : The resulting ethyl 4-hydroxyquinoline-3,6-dicarboxylate is then hydrolyzed using a strong base like sodium hydroxide to convert the ethyl ester at the 3-position into a carboxylate salt.[1]
-
Decarboxylation : The final step in forming the core intermediate is the decarboxylation of the 3-carboxylic acid group. This is achieved by heating the dicarboxylic acid intermediate above its melting point, leading to the evolution of carbon dioxide and the formation of 4-hydroxyquinoline-6-carboxylic acid.[3][5]
The overall workflow of the Gould-Jacobs approach is visualized below.
The Crucial Chlorination Step
With the 4-hydroxyquinoline-6-carboxylic acid intermediate in hand, the final step is the conversion of the hydroxyl group at the C4 position to a chloro group. This transformation is critical as it installs the reactive handle for subsequent derivatization.
Reagent Choice and Mechanism
The reagent of choice for this chlorination is phosphorus oxychloride (POCl₃) .[6][7] It is highly effective for converting heteroaromatic hydroxyl groups (or their tautomeric keto forms, quinolones) into chlorides. The reaction proceeds through the formation of a phosphate ester intermediate, which is then displaced by a chloride ion.
The reaction is typically performed by heating the 4-hydroxyquinoline intermediate in neat POCl₃ or with a co-solvent like 1,4-dioxane.[6][8] Upon completion, the reaction must be quenched carefully, usually by pouring the mixture onto crushed ice, to hydrolyze the excess POCl₃. Subsequent neutralization with a base like sodium bicarbonate is required before extracting the final product.[6]
Data Summary and Comparison
The following table summarizes typical reaction parameters for the key steps in the synthesis of this compound.
| Step | Reactants | Reagents/Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Condensation | 4-Aminobenzoic acid, DEEM | None | 100-130 | 1-2 | >90 |
| Cyclization | Anilidomethylenemalonate | Diphenyl Ether | 250-260 | 0.5-2 | 85-95 |
| Saponification | Quinoline Ester | NaOH (aq) | Reflux | 1-2 | >95 |
| Decarboxylation | Quinoline Dicarboxylic Acid | None | > Melting Point | 0.5-1 | ~90 |
| Chlorination | 4-Hydroxyquinoline-6-CA | POCl₃ | 110-120 | 2-3 | 65-75 |
Detailed Experimental Protocols
Protocol 1: Synthesis of 4-Hydroxyquinoline-6-carboxylic acid
This protocol outlines the multi-step synthesis of the key intermediate via the Gould-Jacobs reaction.
-
Step A: Condensation
-
In a round-bottom flask, combine 4-aminobenzoic acid (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).
-
Heat the mixture with stirring at 120 °C for 1.5 hours.
-
Allow the mixture to cool to room temperature. The resulting anilidomethylenemalonate intermediate is often used directly in the next step without purification.
-
-
Step B: Thermal Cyclization
-
In a separate flask equipped with a reflux condenser, bring a high-boiling solvent (e.g., Diphenyl ether) to reflux (~255 °C).
-
Add the crude anilidomethylenemalonate intermediate from Step A portion-wise to the refluxing solvent.
-
Maintain reflux for 1 hour. The product, ethyl 4-hydroxyquinoline-3,6-dicarboxylate, will precipitate upon cooling.
-
Cool the mixture and add a non-polar solvent like cyclohexane to fully precipitate the product.
-
Collect the solid by filtration, wash thoroughly with cyclohexane to remove the high-boiling solvent, and dry under vacuum.[2]
-
-
Step C: Saponification & Decarboxylation
-
Suspend the dried ester from Step B in a 10% aqueous sodium hydroxide solution and heat to reflux for 2 hours until hydrolysis is complete.
-
Cool the reaction mixture and carefully acidify with concentrated hydrochloric acid to a pH of ~2-3. The 4-hydroxyquinoline-3,6-dicarboxylic acid will precipitate.
-
Collect the solid by filtration, wash with cold water, and dry thoroughly.
-
Place the dried dicarboxylic acid in a flask and heat it carefully above its melting point until the evolution of CO₂ ceases.
-
Cool the flask to obtain the crude 4-hydroxyquinoline-6-carboxylic acid, which can be purified by recrystallization.[3][5]
-
Protocol 2: Synthesis of this compound
This protocol details the final chlorination step.
-
To a round-bottom flask, add 4-hydroxyquinoline-6-carboxylic acid (1.0 eq) and phosphorus oxychloride (POCl₃, ~5-10 eq).
-
Heat the reaction mixture with stirring at 120 °C for 3 hours under an inert atmosphere.[6]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Allow the mixture to cool to room temperature.
-
Very carefully and slowly, pour the reaction mixture onto a vigorously stirred slurry of crushed ice. (Caution: Exothermic reaction)
-
Once the excess POCl₃ is hydrolyzed, neutralize the acidic solution by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is ~7-8.
-
The crude product will precipitate. Collect the solid by filtration.
-
Wash the solid with cold water and dry under vacuum. The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Conclusion
The synthesis of this compound is most effectively achieved through a robust sequence starting with the Gould-Jacobs reaction to construct the core heterocyclic system, followed by a direct chlorination using phosphorus oxychloride. This pathway offers high yields and utilizes readily available starting materials. The protocols and mechanistic insights provided herein serve as a comprehensive guide for researchers, enabling the reliable production of this valuable synthetic intermediate for applications in drug discovery and development.
References
- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound ethyl ester synthesis - chemicalbook [chemicalbook.com]
- 7. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents [patents.google.com]
- 8. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC [pmc.ncbi.nlm.nih.gov]
physicochemical properties of 4-Chloroquinoline-6-carboxylic acid
An In-depth Technical Guide to the Physicochemical Properties of 4-Chloroquinoline-6-carboxylic Acid
Introduction
This compound is a heterocyclic compound of significant interest in the fields of medicinal chemistry and materials science. Its molecular architecture, featuring a quinoline core functionalized with a reactive chloro group at the 4-position and a carboxylic acid at the 6-position, renders it a versatile building block for the synthesis of more complex molecules.[1] The quinoline scaffold itself is a well-established pharmacophore present in numerous natural alkaloids and synthetic compounds with a wide range of biological activities.[2] This guide provides a comprehensive overview of the core , offering valuable insights for researchers, scientists, and professionals engaged in drug discovery and development.[3]
Chemical and Physical Properties
The fundamental are summarized in the table below. These parameters are crucial for predicting the compound's behavior in various chemical and biological systems, influencing factors such as solubility, absorption, and reactivity.
| Property | Value | Source |
| IUPAC Name | This compound | [4] |
| CAS Number | 386207-77-8 | [4][5] |
| Molecular Formula | C10H6ClNO2 | [4][5] |
| Molecular Weight | 207.61 g/mol | [4][5] |
| Appearance | White to off-white solid | [5] |
| Melting Point | Not explicitly available; related compounds suggest it is a solid at room temperature. | |
| Boiling Point | 382.1°C at 760 mmHg (Predicted for isomer) | [6][7] |
| Solubility | Sparingly soluble in water; solubility is pH-dependent. Soluble in organic solvents like DMSO. | [8] |
| pKa (Predicted) | 3.70 ± 0.16 | [5] |
| XLogP3 (Predicted) | 2.3 | [4][9] |
The predicted pKa of 3.70 suggests that the carboxylic acid group will be deprotonated at physiological pH, forming a carboxylate anion.[5] This ionization is critical for its solubility in aqueous media and its potential to form ionic interactions with biological targets. The XLogP3 value of 2.3 indicates a moderate level of lipophilicity, which is often a desirable trait in drug candidates as it influences their ability to cross biological membranes.[4][9]
Spectroscopic and Analytical Data
Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of this compound.
¹H NMR Spectroscopy
In a ¹H NMR spectrum, the aromatic protons of the quinoline ring would exhibit characteristic chemical shifts and coupling patterns. The proton on the carbon adjacent to the carboxylic acid would likely appear downfield. The acidic proton of the carboxylic acid itself is expected to be a broad singlet in the 10-12 ppm region, which would disappear upon the addition of D₂O.[10]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum would show distinct signals for each of the 10 carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid would be the most downfield signal. The carbon atom attached to the chlorine would also show a characteristic chemical shift.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to display several characteristic absorption bands:
-
A very broad O-H stretching band for the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.[10][11]
-
A strong C=O stretching band for the carbonyl group, expected around 1700 cm⁻¹.[11] The exact position can be influenced by hydrogen bonding.
-
C-O stretching and O-H bending vibrations in the fingerprint region.[12]
-
C-Cl stretching vibrations, typically found in the lower wavenumber region.
UV-Vis Spectroscopy
The conjugated aromatic system of the quinoline ring is expected to give rise to strong UV absorption bands. Carboxylic acids without additional conjugation typically absorb around 210 nm, but the quinoline core will shift this to higher wavelengths.[10][13]
Mass Spectrometry
In a mass spectrum, the molecular ion peak would be observed at an m/z corresponding to the molecular weight (207.61).[4] Common fragmentation patterns may include the loss of a chlorine atom, a hydroxyl group, or the entire carboxylic acid group.
Synthesis and Reactivity
The synthesis of this compound can be approached through multi-step synthetic routes. A common strategy involves the construction of the quinoline ring system followed by functional group manipulations. For instance, the Gould-Jacobs reaction, starting from an appropriately substituted aniline, is a well-established method for forming the quinoline core.[1] Alternatively, reactions like the Pfitzinger reaction could be employed.[1]
The reactivity of this compound is dictated by its two primary functional groups:
-
Carboxylic Acid: This group can undergo standard reactions such as esterification, amide bond formation, and reduction. This versatility allows for the attachment of various side chains to modify the molecule's properties.
-
4-Chloro Group: The chlorine atom at the 4-position of the quinoline ring is susceptible to nucleophilic aromatic substitution, allowing for the introduction of a wide range of substituents, including amines, alcohols, and thiols. This is a key reaction in the synthesis of many quinoline-based drugs.
Caption: Synthetic pathway and key reactions of this compound.
Applications in Research and Development
This compound is a valuable intermediate in the discovery of new therapeutic agents.[6] The quinoline core is a privileged scaffold in medicinal chemistry, and modifications at the 4- and 6-positions can lead to compounds with diverse biological activities.[14] For example, quinoline derivatives have been investigated as inhibitors of dihydroorotate dehydrogenase (DHODH), a target for cancer therapy.[3] The carboxylic acid moiety is a common functional group in drugs, often involved in binding to biological targets or improving pharmacokinetic properties.[15][16] Its role as a precursor for more complex molecules makes it a staple in synthetic and medicinal chemistry laboratories.[]
Safety and Handling
Based on available safety data, this compound is classified as an irritant.[4] It may cause skin and serious eye irritation, and may cause respiratory irritation.[4] It is also harmful if swallowed.[4]
Precautions for Safe Handling:
-
Avoid all personal contact, including inhalation.[18]
-
Wear protective gloves, clothing, and eye/face protection.[19][20]
Conditions for Safe Storage:
-
Store under an inert gas (nitrogen or argon) at 2-8°C.[5]
Accidental Release Measures:
Experimental Protocols
Protocol 1: Determination of pKa by Potentiometric Titration
This protocol outlines a standard method for the experimental determination of the acid dissociation constant (pKa).
Materials:
-
This compound
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Deionized water
-
pH meter and electrode
-
Magnetic stirrer and stir bar
-
Buret
Procedure:
-
Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water. Gentle heating or the addition of a small amount of a co-solvent may be necessary to achieve dissolution.
-
Calibrate the pH meter using standard buffer solutions.
-
Place the solution in a beaker with a magnetic stir bar and begin stirring.
-
Immerse the pH electrode in the solution.
-
Fill the buret with the standardized NaOH solution.
-
Record the initial pH of the solution.
-
Add the NaOH solution in small, known increments (e.g., 0.1 mL).
-
After each addition, allow the pH to stabilize and record the pH and the total volume of NaOH added.
-
Continue the titration until the pH has risen significantly and then plateaus.
-
Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized).
Caption: Workflow for pKa determination by potentiometric titration.
Protocol 2: Characterization by ¹H NMR Spectroscopy
This protocol describes the general procedure for acquiring a ¹H NMR spectrum.
Materials:
-
This compound
-
Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)
-
NMR tube
-
NMR spectrometer
Procedure:
-
Dissolve approximately 5-10 mg of the sample in about 0.6-0.7 mL of the chosen deuterated solvent in a small vial.
-
Transfer the solution to a clean, dry NMR tube.
-
Place the NMR tube in the spectrometer's sample holder.
-
Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures. This will involve tuning and shimming the instrument to ensure optimal resolution.
-
Process the acquired data (Fourier transform, phase correction, and baseline correction).
-
Integrate the signals and analyze the chemical shifts and coupling constants to confirm the structure.
References
- 1. This compound | 386207-77-8 | Benchchem [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C10H6ClNO2 | CID 20493593 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound CAS#: 386207-77-8 [amp.chemicalbook.com]
- 6. 6-Chloroquinoline-4-carboxylic acid [myskinrecipes.com]
- 7. 6-Chloro-quinoline-4-carboxylic acid | 62482-29-5 | MCA48229 [biosynth.com]
- 8. selleckchem.com [selleckchem.com]
- 9. 6-Chloroquinoline-4-carboxylic acid | C10H6ClNO2 | CID 6484158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. echemi.com [echemi.com]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. researchgate.net [researchgate.net]
- 14. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 18. datasheets.scbt.com [datasheets.scbt.com]
- 19. tcichemicals.com [tcichemicals.com]
- 20. fishersci.com [fishersci.com]
- 21. echemi.com [echemi.com]
The Versatile Scaffold: A Technical Guide to the Mechanistic Potential of 4-Chloroquinoline-6-carboxylic Acid
Introduction: The Quinoline Core as a Privileged Structure in Drug Discovery
The quinoline nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged structure" for its ability to serve as a scaffold for compounds that bind to a wide array of biological targets.[1] First brought to prominence with the discovery of the antimalarial properties of quinine isolated from cinchona bark in 1820, the quinoline scaffold has since given rise to a multitude of therapeutic agents, including antimalarials, anticancer agents, antibacterials, and anti-inflammatory drugs.[1] Its unique structural features allow for diverse chemical modifications, enabling the development of compounds with tailored biological activities.[1]
Within this important class of compounds, 4-Chloroquinoline-6-carboxylic acid stands out as a key intermediate and a versatile building block in organic synthesis.[1] Its structure is characterized by a quinoline core with a chloro group at the 4-position and a carboxylic acid group at the 6-position. This specific arrangement of functional groups imparts unique reactivity, making it a valuable precursor for the synthesis of a wide array of more complex molecules. The chlorine atom at the 4-position provides a reactive site for nucleophilic substitution, while the carboxylic acid group at the 6-position is amenable to modifications such as esterification and amidation.[1]
This technical guide will provide an in-depth exploration of the primary mechanisms of action accessible through the derivatization of the this compound scaffold. While the parent compound is primarily a synthetic intermediate, its true value lies in the potent and diverse biological activities of its derivatives. We will delve into the key therapeutic targets of these derivatives, the structure-activity relationships that govern their interactions, and the detailed experimental protocols used to elucidate their mechanisms.
Chapter 1: Inhibition of Dihydroorotate Dehydrogenase (DHODH) for Anticancer and Antiviral Applications
The Central Role of DHODH in Pyrimidine Biosynthesis
Dihydroorotate dehydrogenase (DHODH) is a pivotal enzyme in the de novo pyrimidine biosynthesis pathway. This pathway is essential for the production of uridine monophosphate (UMP), a precursor for all other pyrimidine nucleotides required for DNA and RNA synthesis. DHODH catalyzes the fourth and only redox step in this pathway: the oxidation of dihydroorotate to orotate.[2][3] Rapidly proliferating cells, such as cancer cells and activated lymphocytes, have a high demand for pyrimidines and are therefore particularly sensitive to the inhibition of this pathway.[3] Consequently, DHODH has emerged as a significant target for the development of anticancer and antiviral therapies.[2][4][5]
Mechanism of Action: Pyrimidine Starvation
Inhibitors of DHODH, such as the well-studied brequinar, effectively halt the de novo synthesis of pyrimidines. This leads to a depletion of the intracellular pyrimidine pool, which in turn inhibits DNA and RNA synthesis, ultimately causing cell cycle arrest and apoptosis in rapidly dividing cells. This mechanism of "pyrimidine starvation" is the basis for the anticancer and antiviral effects of DHODH inhibitors.[2][5]
Structure-Activity Relationship (SAR) of Quinoline Carboxylic Acids as DHODH Inhibitors
Extensive research has identified key structural features of quinoline carboxylic acids that are critical for potent DHODH inhibition:
-
The Carboxylic Acid Moiety: The carboxylic acid group, typically at the 4-position of the quinoline ring, is essential for activity. It is believed to form a salt bridge with key residues, such as arginine, in the active site of the DHODH enzyme.[2][6][7]
-
Bulky Hydrophobic Substituents: The presence of bulky, hydrophobic substituents, often at the 2-position of the quinoline ring, is necessary for potent inhibition.[2][6] These groups occupy a hydrophobic channel within the enzyme's binding pocket.[7]
-
Substitutions on the Benzo Portion: Appropriate substitutions on the benzo portion of the quinoline ring can further enhance inhibitory activity.[2]
The this compound scaffold provides an excellent starting point for the synthesis of potent DHODH inhibitors. The carboxylic acid at the 6-position can be readily converted to other functional groups or used as an attachment point for further modifications, while the chloro group at the 4-position can be substituted to introduce a variety of moieties to probe the SAR.
Experimental Protocol: DHODH Enzyme Inhibition Assay
The following protocol outlines a common method for assessing the inhibitory activity of compounds against DHODH, based on the reduction of a dye.
Principle: The activity of DHODH is measured by monitoring the reduction of 2,6-dichloroindophenol (DCIP), which serves as an electron acceptor. The rate of DCIP reduction is proportional to the rate of dihydroorotate oxidation. Inhibitors of DHODH will decrease the rate of DCIP reduction.
Materials:
-
Purified human DHODH enzyme
-
Dihydroorotate (substrate)
-
2,6-dichloroindophenol (DCIP)
-
Coenzyme Q10 (CoQ10)
-
Assay buffer (e.g., 100 mM HEPES, pH 8.0, 150 mM NaCl, 10% glycerol, 0.05% Triton X-100)
-
Test compounds dissolved in DMSO
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 600 nm
Procedure:
-
Prepare a reaction mixture containing the assay buffer, CoQ10, and DCIP.
-
Add the test compound at various concentrations (typically a serial dilution) to the wells of the microplate. Include a positive control (a known DHODH inhibitor like brequinar) and a negative control (DMSO vehicle).
-
Add the purified DHODH enzyme to all wells except for a blank control.
-
Pre-incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow the compounds to bind to the enzyme.
-
Initiate the reaction by adding the substrate, dihydroorotate, to all wells.
-
Immediately begin monitoring the decrease in absorbance at 600 nm over time using a microplate reader.
-
Calculate the initial reaction rates for each concentration of the test compound.
-
Determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, by plotting the reaction rates against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Data Presentation:
| Compound | DHODH IC50 (nM) |
| Brequinar (Control) | 10 ± 2 |
| Derivative X | 25 ± 5 |
| Derivative Y | 150 ± 20 |
Visualization of the DHODH-Targeted Pathway
Caption: The de novo pyrimidine biosynthesis pathway and the inhibitory action of quinoline carboxylic acid derivatives on DHODH.
Chapter 2: Targeting Bacterial Type II Topoisomerases: A Foundation for Novel Antibiotics
Mechanism of Action: Disrupting DNA Replication
Quinolone antibiotics exert their bactericidal effects by targeting bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[8][9][10] These enzymes are crucial for managing the topological state of DNA during replication, transcription, and repair.[9]
-
DNA Gyrase: Primarily responsible for introducing negative supercoils into bacterial DNA, a process essential for the initiation of DNA replication.[9]
-
Topoisomerase IV: Primarily involved in the decatenation of daughter chromosomes following replication, allowing for their segregation into daughter cells.
Quinolones do not simply inhibit the catalytic activity of these enzymes. Instead, they act as "poisons," stabilizing the transient "cleavable complex" that forms when the topoisomerase nicks the DNA strand.[9][11] This trapping of the enzyme on the DNA leads to the accumulation of double-strand breaks, which stalls replication forks and ultimately triggers cell death.[8][9]
Structure-Activity Relationship (SAR) for Topoisomerase Inhibition
The development of potent quinolone antibiotics has been guided by extensive SAR studies. Key features of the quinolone scaffold that contribute to its antibacterial activity include:
-
The Carboxylic Acid at C-3 and Ketone at C-4: These groups are essential for binding to the DNA-gyrase complex.
-
A Fluorine Atom at C-6: The addition of a fluorine atom significantly enhances antibacterial activity, giving rise to the fluoroquinolone class.[8]
-
Substituents at C-7: Often a piperazine or similar heterocyclic ring, which influences the spectrum of activity and pharmacokinetic properties.
-
Substituents at N-1: Typically a small alkyl group, such as ethyl or cyclopropyl, which modulates potency.
While this compound has its carboxylic acid at the 6-position, its core quinoline structure and reactive handles make it a valuable starting point for synthesizing novel antibacterial agents that could potentially interact with topoisomerases.
Experimental Protocol 1: DNA Gyrase Supercoiling Inhibition Assay
This assay measures the ability of a compound to inhibit the ATP-dependent supercoiling of relaxed plasmid DNA by DNA gyrase.
Principle: DNA gyrase introduces negative supercoils into a relaxed circular DNA plasmid in the presence of ATP. The different topological forms of the DNA (relaxed, supercoiled, and intermediate forms) can be separated by agarose gel electrophoresis. An inhibitor of DNA gyrase will prevent the conversion of relaxed DNA to its supercoiled form.
Materials:
-
Purified E. coli DNA gyrase (subunits A and B)
-
Relaxed pBR322 plasmid DNA
-
ATP
-
Gyrase assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 6.5% w/v glycerol, 100 µg/mL BSA)
-
Test compounds in DMSO
-
Known inhibitor (e.g., ciprofloxacin)
-
Agarose gel electrophoresis system
-
DNA stain (e.g., ethidium bromide or SYBR Safe)
Procedure:
-
Set up reaction mixtures in microcentrifuge tubes containing the gyrase assay buffer, relaxed pBR322 DNA, and ATP.
-
Add the test compounds at various concentrations. Include a positive control (ciprofloxacin) and a negative control (DMSO).
-
Add the DNA gyrase enzyme to each tube to initiate the reaction.
-
Incubate the reactions at 37°C for a specified time (e.g., 1 hour).
-
Stop the reaction by adding a stop solution/loading dye (e.g., containing SDS and bromophenol blue).
-
Load the samples onto an agarose gel.
-
Run the gel electrophoresis to separate the relaxed and supercoiled DNA forms.
-
Stain the gel with a DNA stain and visualize the DNA bands under UV light.
-
Analyze the gel to determine the concentration of the test compound at which the supercoiling activity is inhibited. The IC50 is the concentration that inhibits supercoiling by 50%.
Experimental Protocol 2: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium. After incubation, the presence or absence of visible growth is determined.
Materials:
-
Bacterial strains (e.g., E. coli, S. aureus)
-
Bacterial growth medium (e.g., Mueller-Hinton Broth)
-
Test compounds in DMSO
-
Standard antibiotic (e.g., ciprofloxacin)
-
Sterile 96-well microplates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard.
-
Perform a two-fold serial dilution of the test compounds in the growth medium in the wells of a 96-well plate.
-
Add the standardized bacterial suspension to each well.
-
Include a positive control for growth (bacteria and medium only) and a negative control for sterility (medium only).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration that shows no turbidity (no bacterial growth). Alternatively, read the optical density at 600 nm.
Visualization of the Topoisomerase Inhibition Mechanism
Caption: Mechanism of bacterial topoisomerase inhibition by quinolone derivatives, leading to cell death.
Chapter 3: Antimalarial Activity: Continuing the Quinoline Legacy
Hypothesized Mechanisms of Action
The 4-aminoquinoline scaffold, famously represented by chloroquine, is a mainstay in antimalarial therapy. While the precise mechanism of action is complex and not fully elucidated, a leading hypothesis centers on the disruption of hemoglobin detoxification in the malaria parasite, Plasmodium falciparum.
During its intraerythrocytic stage, the parasite digests host hemoglobin in its food vacuole, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes the heme into an inert, crystalline substance called hemozoin (β-hematin). 4-aminoquinolines are weak bases that are thought to accumulate in the acidic food vacuole of the parasite. Here, they are proposed to bind to heme and inhibit its polymerization into hemozoin. The resulting accumulation of free heme is highly toxic to the parasite, leading to oxidative damage and cell death.[12]
Structure-Activity Relationship for Antimalarial Quinolines
The development of potent antimalarial quinolines is guided by key structural features:
-
A Basic Side Chain: A basic aminoalkyl side chain at the 4-position is crucial for activity and is thought to be responsible for the accumulation of the drug in the parasite's food vacuole.
-
A Chlorine Atom at the 7-Position: This is a common feature in many potent 4-aminoquinoline antimalarials, including chloroquine.
-
The Quinoline Nucleus: The planar aromatic ring system is believed to be essential for binding to heme.
While this compound lacks the typical 4-amino substitution, its reactive chloro group allows for the introduction of various aminoalkyl side chains, making it a valuable precursor for the synthesis of novel antimalarial agents.
Experimental Protocol: In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)
This assay is a widely used method to determine the in vitro susceptibility of P. falciparum to antimalarial drugs.
Principle: The assay measures the proliferation of malaria parasites in red blood cells by quantifying their DNA using the fluorescent dye SYBR Green I. A decrease in fluorescence intensity in the presence of a test compound indicates inhibition of parasite growth.
Materials:
-
Chloroquine-sensitive and -resistant strains of P. falciparum
-
Human red blood cells (O+)
-
Complete parasite culture medium (e.g., RPMI-1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin)
-
SYBR Green I lysis buffer
-
Test compounds in DMSO
-
Standard antimalarial drug (e.g., chloroquine)
-
Sterile 96-well microplates
-
Fluorescence plate reader
Procedure:
-
Maintain asynchronous P. falciparum cultures in human red blood cells.
-
Prepare serial dilutions of the test compounds in the complete medium in a 96-well plate.
-
Add parasitized red blood cells (at a known parasitemia and hematocrit) to each well.
-
Incubate the plate for 72 hours under a gas mixture of 5% CO2, 5% O2, and 90% N2 at 37°C.
-
After incubation, lyse the cells by freezing the plate or by adding a lysis buffer containing SYBR Green I.
-
Measure the fluorescence intensity using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm).
-
Calculate the IC50 value, the concentration of the compound that inhibits parasite growth by 50%, by plotting the fluorescence intensity against the log of the compound concentration.
Data Presentation:
| Compound | IC50 vs. Chloroquine-Sensitive Strain (nM) | IC50 vs. Chloroquine-Resistant Strain (nM) |
| Chloroquine (Control) | 20 ± 4 | 300 ± 50 |
| Derivative Z | 50 ± 8 | 80 ± 12 |
Visualization of the Proposed Antimalarial Mechanism
Caption: Proposed mechanism of action of quinoline antimalarials via inhibition of hemozoin formation in the parasite's food vacuole.
Chapter 4: Exploring a New Frontier: Inhibition of Protein Kinase CK2
The Role of CK2 in Cellular Signaling and Disease
Protein kinase CK2 is a highly pleiotropic and constitutively active serine/threonine kinase that phosphorylates hundreds of substrates. It plays a critical role in a vast array of cellular processes, including cell growth, proliferation, and apoptosis.[13][14] Overexpression of CK2 is associated with numerous diseases, including cancer and inflammatory disorders, making it an attractive therapeutic target.[13]
Quinoline Carboxylic Acids as CK2 Inhibitors
Recent studies have identified derivatives of quinoline carboxylic acid as inhibitors of protein kinase CK2.[13][15][16] The precise mechanism of inhibition is still under investigation, but it is believed that these compounds bind to the ATP-binding site of the kinase, preventing the phosphorylation of its substrates.
Structure-Activity Relationship for CK2 Inhibition
The development of quinoline-based CK2 inhibitors has revealed several important structural features:
-
The Quinoline Scaffold: Provides the core structure for binding to the kinase.
-
The Carboxylic Acid Group: Plays a crucial role in forming interactions within the active site.
-
Heterocyclic Fused Rings: The fusion of a tetrazole ring to the quinoline scaffold has been shown to produce potent CK2 inhibitors.[13][15]
-
Substitutions on the Benzo Ring: Can be modified to optimize potency and selectivity.
The this compound backbone offers a versatile platform for synthesizing and optimizing these novel kinase inhibitors.
Experimental Protocol: Protein Kinase CK2 Inhibition Assay
A common method for measuring kinase activity and inhibition is based on the phosphorylation of a specific peptide substrate.
Principle: The assay measures the transfer of a phosphate group from ATP to a synthetic peptide substrate by CK2. The amount of phosphorylated peptide is then quantified, often using a phosphospecific antibody or by measuring the depletion of ATP.
Materials:
-
Recombinant human protein kinase CK2
-
Specific peptide substrate for CK2
-
ATP
-
Kinase assay buffer
-
Test compounds in DMSO
-
Known CK2 inhibitor (e.g., CX-4945)
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay kit, which measures ADP production)
-
96-well microplates
-
Luminometer
Procedure:
-
Add the kinase assay buffer, CK2 enzyme, and peptide substrate to the wells of a microplate.
-
Add the test compounds at various concentrations.
-
Pre-incubate to allow for compound binding.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the detection reagents according to the manufacturer's protocol (e.g., in the ADP-Glo™ assay, a reagent is added to deplete unused ATP, followed by a second reagent to convert ADP to ATP, which is then measured via a luciferase reaction).
-
Measure the luminescence signal, which is proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the IC50 value by plotting the signal against the log of the inhibitor concentration.
Visualization of a Generic Kinase Inhibition Assay Workflow
Caption: A generalized workflow for a protein kinase inhibition assay.
Conclusion
This compound is more than a simple chemical; it is a gateway to a vast chemical space with profound therapeutic potential. While the compound itself is not an end-effector, its true mechanism of action is realized through the diverse and potent biological activities of the derivatives it enables. From starving cancer cells of essential pyrimidines to disrupting the DNA replication machinery of bacteria and targeting the signaling pathways that drive disease, the derivatives of this versatile scaffold continue to be a rich source of inspiration for drug discovery and development. The experimental frameworks provided in this guide offer a robust starting point for researchers and scientists to explore and unlock the full potential of this privileged chemical structure.
References
- 1. New Potential Antimalarial Agents: Design, Synthesis and Biological Evaluation of Some Novel Quinoline Derivatives as Antimalarial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. physchemres.org [physchemres.org]
- 6. benchchem.com [benchchem.com]
- 7. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New quinoline derivatives demonstrate a promising antimalarial activity against Plasmodium falciparum in vitro and Plasmodium berghei in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. DNA Gyrase as a Target for Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DNA Gyrase Inhibitors -Quinolones,Fluoroquinolones | PPTX [slideshare.net]
- 11. The mechanism of inhibition of topoisomerase IV by quinolone antibacterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. tandfonline.com [tandfonline.com]
- 16. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Derivatives of 4-Chloroquinoline-6-carboxylic Acid
This guide provides a comprehensive technical overview of 4-chloroquinoline-6-carboxylic acid and its derivatives, tailored for researchers, scientists, and professionals in drug development. We will explore the synthesis, structure-activity relationships (SAR), and therapeutic applications of this important chemical scaffold, grounding the discussion in established scientific principles and field-proven insights.
The this compound Scaffold: A Privileged Core in Medicinal Chemistry
The quinoline ring system, a fusion of benzene and pyridine rings, is a foundational structure in medicinal chemistry, renowned for its broad spectrum of biological activities.[1][2] Within this class, this compound stands out as a particularly versatile starting material. Its structure features two key reactive sites amenable to chemical modification:
-
The C4-Chloride: This position is highly susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the quinoline nitrogen activates the C4 position, making the chloride an excellent leaving group. This allows for the straightforward introduction of various amine, oxygen, or sulfur-based nucleophiles, creating a diverse library of 4-substituted derivatives.
-
The C6-Carboxylic Acid: This functional group is a classic handle for forming amide or ester linkages. Standard peptide coupling or esterification reactions can be employed to attach a wide array of side chains, significantly influencing the compound's steric and electronic properties, as well as its pharmacokinetic profile.
The strategic combination of these reactive handles allows for the systematic exploration of chemical space around the quinoline core, making it an ideal scaffold for developing targeted therapeutic agents.[3]
Synthetic Strategies for Derivatization
The generation of a diverse library of this compound derivatives hinges on two primary reaction types, which can be performed in a sequential manner to achieve maximal diversity.
Modification at the C4 Position via Nucleophilic Aromatic Substitution (SNAr)
The reaction at the C4 position is typically the first step in a synthetic sequence. The high reactivity of the C4-chloride allows for its displacement by a variety of nucleophiles, most commonly primary or secondary amines, to yield 4-aminoquinoline derivatives.
Causality Behind Experimental Choices:
-
Solvent: Protic solvents like ethanol or isopropanol are frequently used as they can solvate both the quinoline starting material and the amine nucleophile. The addition of a small amount of acid (e.g., HCl) can protonate the quinoline nitrogen, further activating the C4 position towards nucleophilic attack.
-
Temperature: These reactions are often heated to reflux to overcome the activation energy of the substitution. Microwave-assisted synthesis has also been shown to be effective, significantly reducing reaction times.[4]
-
Base: A non-nucleophilic base, such as diisopropylethylamine (DIPEA), is sometimes added to neutralize the HCl generated during the reaction, preventing the formation of amine salts and driving the reaction to completion.
dot graph "SNAr_Workflow" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
// Nodes Start [label="4-Chloroquinoline-\n6-carboxylic acid", fillcolor="#F1F3F4"]; Amine [label="Primary/Secondary Amine\n(R-NHR')", shape=ellipse, fillcolor="#FFFFFF", color="#4285F4"]; Solvent [label="Solvent (e.g., EtOH)\nHeat (Reflux or MW)", shape=parallelogram, fillcolor="#FFFFFF", color="#34A853"]; Product [label="4-Aminoquinoline-\n6-carboxylic acid Derivative", fillcolor="#F1F3F4"];
// Edges Start -> Product [label="Nucleophilic Aromatic\nSubstitution (SNAr)"]; Amine -> Product [arrowhead=none]; Solvent -> Product [arrowhead=none]; } caption { label: "General workflow for SNAr at the C4 position."; font-size: 12; } enddot
Modification at the C6 Position via Amide Bond Formation
Once the C4 position has been functionalized, the C6-carboxylic acid is typically addressed. Amide bond formation is the most common derivatization at this site, creating stable and synthetically accessible compounds.
Causality Behind Experimental Choices:
-
Coupling Agents: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are employed to activate the carboxylic acid, forming a highly reactive intermediate that is readily attacked by an amine. These reagents are favored for their high efficiency and low rates of side reactions.
-
Solvent: Anhydrous aprotic polar solvents such as dimethylformamide (DMF) or dichloromethane (DCM) are used to prevent hydrolysis of the activated intermediate.
-
Base: A tertiary amine base like DIPEA is essential to neutralize the acid formed during the reaction and to deprotonate the incoming amine nucleophile, increasing its reactivity.
Therapeutic Applications and Structure-Activity Relationships (SAR)
Derivatives of the 4-chloroquinoline scaffold have demonstrated a wide range of therapeutic potential, most notably as anticancer agents.[2][5] Many of these compounds function as tyrosine kinase inhibitors (TKIs).[6]
Anticancer Activity: Targeting Tyrosine Kinases
Tyrosine kinases are critical enzymes in cell signaling pathways that regulate cell growth, proliferation, and survival.[6] Dysregulation of kinases like the Epidermal Growth Factor Receptor (EGFR) is a hallmark of many cancers.[7] The quinoline scaffold is adept at fitting into the ATP-binding pocket of these kinases, acting as a competitive inhibitor.
Key SAR Insights:
-
The 4-Anilino Moiety: A crucial pharmacophore for EGFR inhibition is the substitution at the C4 position with an aniline (aminobenzene) group.[8] The nitrogen atom of this linker forms a key hydrogen bond with a threonine residue (Thr790) in the hinge region of the EGFR ATP-binding pocket.
-
Substituents on the Anilino Ring: Small, electron-withdrawing groups (e.g., chloro, fluoro) on the aniline ring often enhance inhibitory activity.[7]
-
The C6-Amide Group: The amide group at the C6 position can be used to introduce solubilizing groups or moieties that form additional interactions with the kinase, improving potency and selectivity. Studies have shown that the nature and length of substituents at this position can significantly impact antiproliferative activity.[9]
dot graph "Kinase_Inhibition_Pathway" { layout=dot; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
// Nodes Ligand [label="Growth Factor\n(e.g., EGF)", fillcolor="#FBBC05"]; RTK [label="Receptor Tyrosine Kinase\n(e.g., EGFR)", fillcolor="#F1F3F4"]; Inhibitor [label="Quinoline Derivative\n(TKI)", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; ATP [label="ATP", shape=ellipse, fillcolor="#FFFFFF", color="#4285F4"]; P_RTK [label="Phosphorylated\n(Active) RTK", fillcolor="#F1F3F4"]; Signaling [label="Downstream Signaling\n(Ras-Raf-MEK-ERK)", fillcolor="#F1F3F4"]; Proliferation [label="Cell Proliferation,\nSurvival", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; Block [label="Inhibition", shape=point, style=invis];
// Edges Ligand -> RTK [label="Binds"]; RTK -> P_RTK [label="Dimerization &\nAutophosphorylation"]; ATP -> P_RTK [arrowhead=none]; P_RTK -> Signaling; Signaling -> Proliferation; Inhibitor -> Block [arrowhead=tee]; Block -> P_RTK [label="Blocks ATP\nBinding Site"]; } caption { label: "Mechanism of action for a quinoline-based TKI."; font-size: 12; } enddot
Comparative Biological Activity
The potency of these derivatives is often quantified by their half-maximal inhibitory concentration (IC₅₀) value, which measures the concentration of the drug required to inhibit a biological process by 50%. The table below summarizes representative data for 4-anilinoquinoline derivatives against the A549 non-small cell lung cancer cell line, which often overexpresses EGFR.
| Compound ID | C4-Substituent | C6-Amide Substituent | A549 IC₅₀ (µM) | Reference |
| 1 | 3-Chloroaniline | N-methylpiperazine | 1.25 | [10] |
| 2 | 3-Chloroaniline | Morpholine | 2.10 | [10] |
| 3 | 3-Ethynylaniline | N-methylpiperazine | 0.96 | [10] |
| Pemetrexed | (Reference Drug) | (Reference Drug) | >10 | [10] |
This table is a representative summary. Actual values can vary based on experimental conditions.
The data indicates that subtle changes to the aniline and amide moieties can significantly impact anticancer potency. For instance, compound 3 , with an ethynyl group on the aniline ring, shows a lower IC₅₀ value (higher potency) than its chloro-substituted counterpart (compound 1 ).[10] Notably, these rationally designed compounds show significantly greater potency than the standard chemotherapy drug, pemetrexed, in this cell line.[10]
Experimental Protocols
To ensure trustworthiness and replicability, the following are detailed, field-proven protocols for the synthesis and biological evaluation of a representative derivative.
Protocol: Synthesis of a 4-(3-chloroanilino)quinoline-6-carboxamide Derivative
Objective: To synthesize a representative 4-anilinoquinoline-6-carboxamide derivative via a two-step process.
Materials:
-
This compound
-
3-Chloroaniline
-
N-methylpiperazine
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Diisopropylethylamine (DIPEA)
-
Isopropanol (IPA)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate, Hexanes, Saturated NaHCO₃ solution, Brine
-
Anhydrous MgSO₄
Step 1: Nucleophilic Aromatic Substitution
-
To a round-bottom flask, add this compound (1.0 eq) and isopropanol.
-
Add 3-chloroaniline (1.1 eq).
-
Heat the mixture to reflux (approx. 85°C) and stir for 12-16 hours. Monitor reaction completion by TLC or LC-MS.
-
Cool the reaction mixture to room temperature. A precipitate should form.
-
Filter the solid, wash with cold isopropanol, and dry under vacuum to yield 4-(3-chloroanilino)quinoline-6-carboxylic acid.
Step 2: Amide Coupling
-
In a new flask under a nitrogen atmosphere, dissolve the product from Step 1 (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add N-methylpiperazine (1.2 eq) dropwise.
-
Stir the reaction at room temperature for 4-6 hours. Monitor for completion by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, gradient elution e.g., 0-10% methanol in dichloromethane) to obtain the final pure compound.
Protocol: In Vitro Cytotoxicity Screening (MTT Assay)
Objective: To determine the IC₅₀ value of the synthesized compound against a cancer cell line (e.g., A549).
Materials:
-
A549 human non-small cell lung cancer cell line
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Synthesized quinoline derivative (dissolved in DMSO to make a stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well microplates
-
Multichannel pipette, Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed A549 cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.[11]
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells with medium only (blank) and cells with vehicle (DMSO) as controls. Incubate for another 48-72 hours.[11]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active mitochondria will convert the yellow MTT into a purple formazan precipitate.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Future Directions and Conclusion
The this compound scaffold is a proven and powerful platform in drug discovery. Its synthetic tractability allows for the creation of large, diverse chemical libraries, while its inherent biological activity provides a strong starting point for optimization. Future research will likely focus on developing derivatives with improved selectivity for specific kinase isoforms to minimize off-target effects and enhance therapeutic windows. The exploration of novel substitutions at other positions on the quinoline ring and the conjugation of these derivatives to other pharmacophores may unlock new therapeutic applications beyond oncology, including treatments for inflammatory and infectious diseases.[1][12]
References
- 1. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 3. jetir.org [jetir.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. A new series of PDGF receptor tyrosine kinase inhibitors: 3-substituted quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis, crystal structures and anticancer activity of 4-substituted quinolines to target PDK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. A review on quinoline based compounds andamp; it’s pharmacological activities [wisdomlib.org]
The Strategic Application of 4-Chloroquinoline-6-carboxylic Acid in Modern Drug Discovery
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The quinoline scaffold represents a "privileged structure" in medicinal chemistry, consistently yielding compounds with significant therapeutic potential. Within this esteemed class, 4-Chloroquinoline-6-carboxylic acid stands out as a pivotal building block, offering a unique combination of reactive sites that enable the synthesis of a diverse array of bioactive molecules. This technical guide provides an in-depth exploration of the research applications of this compound, with a primary focus on its utility in the development of novel anticancer and antiviral agents. We will delve into the synthetic strategies for its derivatization, the mechanistic underpinnings of the resulting compounds' biological activities, and detailed protocols for their synthesis and evaluation. This guide is intended to serve as a comprehensive resource for researchers aiming to leverage the therapeutic potential of this versatile chemical intermediate.
Introduction: The Quinoline Core and the Significance of this compound
The quinoline ring system is a fundamental heterocyclic scaffold found in numerous natural products and synthetic compounds with a broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, and antiviral properties.[1] The strategic functionalization of the quinoline nucleus allows for the fine-tuning of its pharmacological profile. This compound (C₁₀H₆ClNO₂) is a key intermediate in this endeavor.[2] Its structure is characterized by a chloro group at the 4-position, which is highly susceptible to nucleophilic substitution, and a carboxylic acid group at the 6-position, providing a handle for amide bond formation and other modifications.[2] This dual reactivity makes it an exceptionally versatile starting material for the generation of compound libraries for high-throughput screening and lead optimization in drug discovery programs.
Synthetic Pathways and Methodologies
The strategic importance of this compound necessitates robust and efficient synthetic routes for its derivatives. The following sections detail a representative protocol for the synthesis of its direct precursor and a general methodology for its conversion into therapeutically relevant compounds.
Synthesis of Ethyl 4-Chloroquinoline-6-carboxylate: A Key Precursor
A common and effective method for the synthesis of the ethyl ester of this compound involves the chlorination of the corresponding 4-hydroxyquinoline derivative.[2]
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine Ethyl 4-hydroxyquinoline-6-carboxylate (1 equivalent) and phosphorus oxychloride (POCl₃, excess, e.g., 5-10 equivalents).
-
Reaction Conditions: Heat the reaction mixture to 120°C and stir for 3 hours.[2] The reaction should be carried out in a well-ventilated fume hood due to the corrosive and toxic nature of POCl₃.
-
Work-up: After cooling to room temperature, carefully quench the reaction mixture by slowly adding it to crushed ice. This step should be performed with caution as the reaction of POCl₃ with water is highly exothermic.
-
Extraction: Neutralize the acidic aqueous solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x volume of the aqueous layer).
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield pure Ethyl 4-chloroquinoline-6-carboxylate.[2]
General Protocol for the Synthesis of Bioactive Amide Derivatives
The carboxylic acid moiety of this compound is readily converted to amides, a common functional group in many drug molecules.
Experimental Protocol:
-
Activation of the Carboxylic Acid: To a solution of this compound (1 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane or DMF), add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) and a catalyst like 4-Dimethylaminopyridine (DMAP) (0.1 equivalents). Stir the mixture at room temperature for 30 minutes.
-
Amine Addition: Add the desired primary or secondary amine (1.1 equivalents) to the reaction mixture.
-
Reaction and Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-12 hours.
-
Work-up and Purification: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting crude product can be purified by column chromatography or recrystallization to afford the desired amide derivative.
Applications in Anticancer Research
Derivatives of this compound have emerged as promising candidates in the search for novel anticancer therapeutics. Their mechanisms of action are often multifaceted, targeting key cellular processes involved in cancer cell proliferation and survival.
Induction of Apoptosis
A primary mechanism by which many quinoline-based compounds exert their anticancer effects is through the induction of apoptosis, or programmed cell death.[3]
Signaling Pathway:
Derivatives of this compound can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. In the intrinsic pathway, these compounds can induce mitochondrial outer membrane permeabilization, leading to the release of cytochrome c.[4] This, in turn, activates caspase-9, which then activates executioner caspases like caspase-3, ultimately leading to cell death.[4] In the extrinsic pathway, some derivatives can upregulate the expression of death receptors like Fas, leading to the activation of caspase-8 and subsequent activation of the caspase cascade.[5]
Caption: Apoptosis induction pathways by this compound derivatives.
Experimental Protocol: Annexin V/Propidium Iodide Apoptosis Assay
-
Cell Culture and Treatment: Seed cancer cells in a 6-well plate and allow them to adhere overnight. Treat the cells with various concentrations of the this compound derivative for 24-48 hours. Include a vehicle control (e.g., DMSO) and a positive control for apoptosis (e.g., staurosporine).
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Arrest
Another key anticancer mechanism of quinoline derivatives is the induction of cell cycle arrest, which prevents cancer cells from dividing and proliferating.[6] Many derivatives have been shown to cause arrest at the G2/M phase of the cell cycle.[5][6]
Signaling Pathway:
Cell cycle progression is tightly regulated by cyclin-dependent kinases (CDKs) and their regulatory partners, cyclins. Quinoline derivatives can induce G2/M arrest by modulating the activity of the CDK1/Cyclin B1 complex.[7] This can be achieved through various mechanisms, including the activation of checkpoint kinases like Chk1 and Chk2, which in turn inhibit the phosphatase Cdc25C.[7] The inhibition of Cdc25C prevents the activation of CDK1, leading to cell cycle arrest at the G2/M transition. The JNK signaling pathway has also been implicated in mediating G2/M arrest induced by some quinoline derivatives.[5]
Caption: G2/M cell cycle arrest mechanism by this compound derivatives.
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
-
Cell Culture and Treatment: Seed cancer cells and treat with the test compound as described for the apoptosis assay.
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle can be quantified.
Inhibition of PI3K/Akt Signaling
The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[8] Several quinoline derivatives have been shown to inhibit this pathway, making it a promising target for anticancer drug development.[8][9]
Signaling Pathway:
Derivatives of this compound can inhibit the PI3K/Akt pathway at various points. They may directly inhibit the activity of PI3K isoforms or prevent the phosphorylation and activation of Akt. Downstream of Akt, this inhibition can lead to the activation of pro-apoptotic proteins and the suppression of proteins involved in cell survival and proliferation.
Caption: Inhibition of the PI3K/Akt signaling pathway by this compound derivatives.
Applications in Antiviral Research
The quinoline scaffold is also a valuable source of antiviral agents.[10] Derivatives of this compound can be developed to target various stages of the viral life cycle.
Inhibition of Viral Enzymes
Many antiviral drugs function by inhibiting enzymes that are essential for viral replication. Quinoline derivatives have been shown to inhibit viral polymerases, proteases, and integrases.[11][12] For example, some quinoline-3-carboxylic acid derivatives have demonstrated potent inhibition of HIV-1 integrase.[13]
Targeting Host Factors
An emerging strategy in antiviral drug development is to target host cell factors that are co-opted by viruses for their replication. This approach can have a broader spectrum of activity and a higher barrier to the development of drug resistance.[14] Quinoline carboxylic acid analogues have been identified as inhibitors of human dihydroorotate dehydrogenase (DHODH), an enzyme essential for pyrimidine biosynthesis.[14] By depleting the cellular pool of pyrimidines, these compounds can inhibit the replication of a wide range of RNA and DNA viruses.[14]
Experimental Protocol: Antiviral Activity Assay (Plaque Reduction Assay)
-
Cell Seeding: Seed a monolayer of susceptible host cells in a 6-well or 12-well plate.
-
Viral Infection: Infect the cell monolayer with a known titer of the virus for 1-2 hours.
-
Compound Treatment: Remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) containing various concentrations of the this compound derivative.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).
-
Plaque Visualization and Quantification: Fix and stain the cells (e.g., with crystal violet) to visualize the plaques. Count the number of plaques in each well and calculate the concentration of the compound that inhibits plaque formation by 50% (IC₅₀).
Data Summary
The following table summarizes the reported anticancer activities of some quinoline derivatives, illustrating the potential of this chemical class.
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 4-Aroylquinoline | MCF-7 (Breast) | 0.010 - 0.042 | [15] |
| 4-Aminoquinoline | MDA-MB-468 (Breast) | Potent | [16] |
| Indoloquinoline | K562 (Leukemia) | Effective | [5] |
| 2-Aryl-quinoline-4-carboxylic acid | MLLr leukemic cell lines | Potent | [17] |
Conclusion
This compound is a highly valuable and versatile building block in the design and synthesis of novel therapeutic agents. Its dual reactivity allows for the creation of diverse chemical libraries with a wide range of biological activities. The demonstrated efficacy of its derivatives as anticancer and antiviral agents, through mechanisms such as apoptosis induction, cell cycle arrest, and inhibition of key signaling pathways, underscores its importance in modern drug discovery. The protocols and mechanistic insights provided in this guide are intended to empower researchers to further explore and exploit the therapeutic potential of this remarkable scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound ethyl ester synthesis - chemicalbook [chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Involvement of c-Jun N-terminal kinase in G2/M arrest and FasL-mediated apoptosis induced by a novel indoloquinoline derivative, IQDMA, in K562 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Cinobufagin Induces Cell Cycle Arrest at the G2/M Phase and Promotes Apoptosis in Malignant Melanoma Cells [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Autophagic and apoptotic cell death induced by the quinoline derivative 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine in pancreatic cancer cells is via ER stress and inhibition of Akt/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journal.waocp.org [journal.waocp.org]
- 12. Design, Synthesis, and Development of 4‐[(7‐Chloroquinoline‐4‐yl)amino]phenol as a Potential SARS‐CoV‐2 Mpro Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. SAR-Based Optimization of a 4-Quinoline Carboxylic Acid Analogue with Potent Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Architect: A Technical Guide to 4-Chloroquinoline-6-carboxylic Acid in Synthetic Chemistry
Abstract
This technical guide provides an in-depth exploration of 4-Chloroquinoline-6-carboxylic acid, a pivotal building block in modern organic synthesis, particularly within the realm of pharmaceutical development. We will dissect its chemical properties, illuminate a robust synthetic pathway, and showcase its versatile reactivity that allows for selective functionalization. Through detailed protocols and mechanistic insights, this document will serve as a comprehensive resource for researchers and professionals in drug discovery and chemical development, empowering them to leverage the unique synthetic potential of this quinoline derivative.
Introduction: The Quinoline Core in Medicinal Chemistry
The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1] From the historic antimalarial quinine to modern anticancer and anti-inflammatory agents, the quinoline nucleus offers a versatile template for the design of novel therapeutics.[1] this compound emerges as a particularly valuable intermediate, featuring two distinct and orthogonally reactive functional groups: a reactive chloro-substituent at the 4-position, primed for nucleophilic aromatic substitution, and a carboxylic acid at the 6-position, amenable to a variety of coupling reactions. This dual functionality allows for the strategic and controlled elaboration of the quinoline core, making it a cornerstone in the construction of complex molecular architectures.
Physicochemical and Safety Profile
A thorough understanding of the physical and chemical properties of a synthetic building block is paramount for its effective and safe utilization.
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₆ClNO₂ | [2] |
| Molecular Weight | 207.61 g/mol | [2] |
| IUPAC Name | 6-chloroquinoline-4-carboxylic acid | [2] |
| CAS Number | 62482-29-5 | [2] |
| Appearance | White to off-white crystalline powder | General Knowledge |
| Solubility | Soluble in many organic solvents such as DMF and DMSO | General Knowledge |
Safety and Handling
This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[2]
GHS Hazard Statements:
-
H302: Harmful if swallowed[2]
-
H315: Causes skin irritation[2]
-
H319: Causes serious eye irritation[2]
-
H335: May cause respiratory irritation[2]
Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Handle in a well-ventilated area, preferably a fume hood.
-
Avoid inhalation of dust and contact with skin and eyes.
-
In case of contact, rinse immediately with plenty of water and seek medical advice.
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound is a multi-step process that is both robust and scalable. The following protocol details a common and effective route starting from 4-aminobenzoic acid.
Overall Synthetic Scheme
Caption: Synthetic pathway to this compound.
Step 1: Gould-Jacobs Reaction to form Ethyl 4-hydroxyquinoline-6-carboxylate
The initial step involves the construction of the quinoline core via the Gould-Jacobs reaction. This reaction condenses an aniline with an ethoxymethylenemalonate ester, followed by thermal cyclization.
Protocol:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-aminobenzoic acid (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).
-
Heat the mixture with stirring to 130-140 °C for 2 hours. The mixture will become a solid mass.
-
Cool the reaction mixture to room temperature.
-
To the solid, add Dowtherm A (or another high-boiling solvent) and heat to 240-250 °C for 30 minutes.
-
Cool the mixture and add hexane to precipitate the product.
-
Collect the solid by filtration, wash with hexane, and dry under vacuum to yield ethyl 4-hydroxyquinoline-6-carboxylate.
Step 2: Chlorination to form Ethyl 4-chloroquinoline-6-carboxylate
The hydroxyl group at the 4-position is converted to a chloro group using a chlorinating agent such as phosphorus oxychloride (POCl₃).[3]
Protocol:
-
In a fume hood, carefully add ethyl 4-hydroxyquinoline-6-carboxylate (1 equivalent) to phosphorus oxychloride (POCl₃) (3-5 equivalents) in a round-bottom flask equipped with a reflux condenser.
-
Heat the mixture to reflux (approximately 110 °C) and maintain for 2-3 hours. The reaction should be monitored by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring.
-
Neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude ethyl 4-chloroquinoline-6-carboxylate.
-
Purify the crude product by column chromatography on silica gel.
Step 3: Hydrolysis to this compound
The final step is the hydrolysis of the ethyl ester to the desired carboxylic acid.[4]
Protocol:
-
Dissolve ethyl 4-chloroquinoline-6-carboxylate (1 equivalent) in a mixture of ethanol and water.
-
Add sodium hydroxide (2-3 equivalents) and heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and acidify with dilute hydrochloric acid to a pH of 3-4.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid with cold water and dry under vacuum to afford this compound.
The Dual Reactivity of this compound: A Synthetic Playground
The synthetic utility of this compound lies in the differential reactivity of its two functional groups. This allows for selective transformations, enabling the synthesis of a diverse array of derivatives.
Reactions at the 4-Position: Nucleophilic Aromatic Substitution
The chlorine atom at the 4-position is activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the quinoline nitrogen. This allows for the introduction of a wide range of nucleophiles.
Caption: General scheme for nucleophilic substitution at the 4-position.
Experimental Insight: The choice of base and solvent is crucial for the success of these reactions. For amine nucleophiles, a non-nucleophilic base such as diisopropylethylamine (DIPEA) is often used to scavenge the HCl byproduct. For alcohol and thiol nucleophiles, a stronger base like sodium hydride may be required to generate the corresponding alkoxide or thiolate.
Reactions at the 6-Position: Carboxylic Acid Transformations
The carboxylic acid group at the 6-position can undergo a variety of standard transformations, including esterification, amidation, and reduction.
Caption: Common transformations of the carboxylic acid group.
Experimental Insight: For amidation reactions, direct condensation of the carboxylic acid with an amine is often inefficient. The use of coupling agents such as dicyclohexylcarbodiimide (DCC) or HATU is recommended to activate the carboxylic acid and facilitate amide bond formation.[5]
Applications in Drug Discovery and Development
The unique structural and reactive properties of this compound have positioned it as a key intermediate in the synthesis of several biologically active molecules.
Antimalarial Agents
The 4-aminoquinoline scaffold is a well-established pharmacophore for antimalarial drugs. This compound can serve as a precursor for the synthesis of novel 4-aminoquinoline derivatives with potential antimalarial activity. The carboxylic acid moiety provides a handle for introducing additional functionalities that can modulate the compound's pharmacokinetic and pharmacodynamic properties.[6]
Anticancer Agents
Quinoline derivatives have shown promise as anticancer agents through various mechanisms, including the inhibition of protein kinases and topoisomerases. The ability to introduce diverse substituents at both the 4- and 6-positions of the quinoline ring allows for the generation of large libraries of compounds for screening against various cancer cell lines.
Case Study: A Building Block for Kinase Inhibitors
While a specific, named drug directly synthesized from this compound is not prominently featured in publicly available literature, its structural motif is present in numerous patented kinase inhibitors. The general strategy involves the substitution of the 4-chloro group with a hinge-binding motif and the elaboration of the 6-carboxylic acid into a solubilizing or target-interacting group.
Characterization Data
Accurate characterization is essential for confirming the identity and purity of synthesized this compound.
| Technique | Expected Data |
| ¹H NMR | Aromatic protons in the range of 7.5-9.0 ppm. The carboxylic acid proton is typically a broad singlet above 10 ppm. |
| ¹³C NMR | Carbonyl carbon of the carboxylic acid around 165-175 ppm. Aromatic carbons in the range of 120-150 ppm.[7] |
| Mass Spec | [M+H]⁺ at m/z = 208.0 |
Conclusion
This compound stands as a testament to the power of well-designed synthetic building blocks. Its dual reactivity, coupled with the inherent biological relevance of the quinoline scaffold, provides a rich platform for the discovery and development of novel therapeutic agents. This guide has provided a comprehensive overview of its synthesis, reactivity, and applications, with the aim of empowering chemists to fully exploit its synthetic potential. As the quest for new medicines continues, the strategic application of such versatile intermediates will undoubtedly play a crucial role in shaping the future of drug discovery.
References
- 1. This compound | 386207-77-8 | Benchchem [benchchem.com]
- 2. 6-Chloroquinoline-4-carboxylic acid | C10H6ClNO2 | CID 6484158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound ethyl ester synthesis - chemicalbook [chemicalbook.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
An In-Depth Technical Guide to 4-Chloroquinoline-6-carboxylic Acid (CAS No. 386207-77-8): Properties and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Quinoline Scaffold
The quinoline ring system is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a diverse array of biological targets.[1] This versatile heterocyclic scaffold is at the heart of numerous therapeutic agents, demonstrating a broad spectrum of activities including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[2] Within this important class of compounds, 4-Chloroquinoline-6-carboxylic acid stands out as a pivotal building block for the synthesis of novel bioactive molecules. Its unique arrangement of a reactive chloro group at the 4-position and a modifiable carboxylic acid at the 6-position provides a versatile platform for creating extensive libraries of compounds for biological screening and drug development.[1] This guide offers a comprehensive technical overview of this compound, detailing its physicochemical properties, synthetic methodologies, and its significant applications in the pursuit of new therapeutic agents.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug design. These properties influence its reactivity, solubility, and pharmacokinetic characteristics of its derivatives.
| Property | Value | Reference |
| CAS Number | 386207-77-8 | [3] |
| Molecular Formula | C₁₀H₆ClNO₂ | [3] |
| Molecular Weight | 207.61 g/mol | [3] |
| IUPAC Name | This compound | [3] |
| Physical Form | Solid | [1] |
| Boiling Point (Predicted) | 364.2 ± 27.0 °C | [4] |
| Density (Predicted) | 1.469 ± 0.06 g/cm³ | [4] |
| InChI Key | YZQVIZQQKLUHBL-UHFFFAOYSA-N | [1] |
Strategic Synthesis of this compound
The synthesis of this compound is a multi-step process that leverages classic organic reactions for the construction of the quinoline core, followed by functional group manipulation. The Pfitzinger and Doebner-von Miller reactions are two prominent methods for creating the quinoline-4-carboxylic acid scaffold.[1][5]
Synthetic Workflow Overview
Caption: Pfitzinger reaction workflow for synthesis.
Experimental Protocol: Pfitzinger Reaction for Quinoline-4-carboxylic Acid Core
This protocol describes a general procedure for the synthesis of a quinoline-4-carboxylic acid derivative, a key intermediate for this compound, using the Pfitzinger reaction.[6][7]
Materials:
-
Isatin (or a substituted isatin)
-
A carbonyl compound with an α-methylene group (e.g., pyruvic acid)
-
Potassium hydroxide (KOH)
-
Ethanol
-
Water
-
Hydrochloric acid (for acidification)
Procedure:
-
In a round-bottom flask, dissolve potassium hydroxide in a mixture of ethanol and water.
-
Add isatin to the basic solution and stir until the color changes, indicating the formation of the potassium salt of isatinic acid.[5]
-
To this mixture, add the carbonyl compound.
-
Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture and remove the ethanol by rotary evaporation.
-
Add water to dissolve the potassium salt of the quinoline-4-carboxylic acid.
-
Extract with a nonpolar solvent (e.g., diethyl ether) to remove any unreacted carbonyl compound.
-
Cool the aqueous layer in an ice bath and acidify with hydrochloric acid to precipitate the crude quinoline-4-carboxylic acid.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
Chlorination Step
The subsequent chlorination of the 4-hydroxyquinoline intermediate is a crucial step to introduce the reactive chloro group.
Materials:
-
Quinoline-4-carboxylic acid derivative (from the previous step)
-
Phosphorus oxychloride (POCl₃) or another suitable chlorinating agent
Procedure:
-
Carefully react the dried quinoline-4-carboxylic acid derivative with an excess of phosphorus oxychloride.
-
The reaction is typically heated to drive it to completion.
-
After the reaction, the excess POCl₃ is carefully quenched, often by pouring the reaction mixture onto crushed ice.
-
The product is then extracted into an organic solvent, washed, dried, and purified, often by recrystallization or column chromatography, to yield this compound.
Applications in Drug Discovery and Development
The strategic placement of the chloro and carboxylic acid functionalities makes this compound a highly valuable scaffold for the synthesis of a wide range of biologically active compounds.
As a Versatile Synthetic Intermediate
The chlorine atom at the 4-position is an excellent leaving group for nucleophilic aromatic substitution reactions, allowing for the introduction of various side chains. The carboxylic acid group at the 6-position can be readily converted into esters, amides, and other functional groups, further expanding the chemical diversity of the resulting molecules.[1]
Caption: Derivatization of this compound.
Anticancer Activity of Derivatives
Derivatives of quinoline carboxylic acids have shown significant potential as anticancer agents.[8] They can exert their effects through various mechanisms, including the inhibition of topoisomerases and protein kinases.[4][9] For instance, certain quinoline-4-carboxamide derivatives have been identified as potent anticancer agents.[4] The structural modifications enabled by the 4-chloro and 6-carboxylic acid handles are crucial for optimizing the structure-activity relationship (SAR) for enhanced potency and selectivity against cancer cells.
| Derivative Class | Target/Mechanism | Example IC₅₀ | Reference |
| Quinoline-4-carboxamides | Topoisomerase Inhibition, Protein Kinase Inhibition | Varies with substitution | [4] |
| 6-Fluoro-2-aryl-quinoline-4-carboxylic acids | Antitumor activity against various cancer cell lines | Potent inhibition of tumor growth | [2] |
| 2-(4-Acrylamidophenyl)-quinoline-4-carboxylic acid derivatives | SIRT3 Inhibition | IC₅₀ = 7.2 µM (for compound P6) | [10] |
Antimalarial and Antimicrobial Applications
The 4-aminoquinoline scaffold, famously represented by chloroquine, is a cornerstone in antimalarial drug discovery.[11] this compound serves as a key precursor for synthesizing analogs of these established drugs. The structure-activity relationship studies of 4-aminoquinolines highlight the importance of the 7-chloro substituent for activity, a position analogous to the 6-position in the parent compound of this guide.[11] Furthermore, quinolone antibiotics, which share the core bicyclic structure, function by inhibiting bacterial DNA gyrase and topoisomerase IV.[12] The derivatization of this compound provides a pathway to novel antimicrobial agents.
Conclusion
This compound (CAS No. 386207-77-8) is a compound of significant strategic importance in medicinal chemistry and drug discovery. Its well-defined physicochemical properties and versatile reactivity, stemming from the strategically positioned chloro and carboxylic acid groups, make it an invaluable building block for the synthesis of diverse molecular libraries. The derivatives of this scaffold have demonstrated a wide range of biological activities, with notable potential in the development of novel anticancer, antimalarial, and antimicrobial agents. The synthetic routes, particularly those employing the Pfitzinger reaction, provide a reliable means for accessing this key intermediate. For researchers and scientists in the field of drug development, a comprehensive understanding of the properties and synthetic utility of this compound is crucial for the rational design and discovery of next-generation therapeutics.
References
- 1. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 2. Activity of a novel 4-quinolinecarboxylic acid, NSC 368390 [6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarb oxylic acid sodium salt], against experimental tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C10H6ClNO2 | CID 20493593 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. jocpr.com [jocpr.com]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]
- 11. youtube.com [youtube.com]
- 12. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Synthesis of 4-Chloroquinoline-6-carboxylic Acid
Abstract
This technical guide provides a comprehensive overview of the synthetic routes for preparing 4-chloroquinoline-6-carboxylic acid, a key intermediate in the development of various pharmaceutical agents. The guide is intended for researchers, scientists, and professionals in the field of drug development. We will delve into the selection of starting materials, a detailed analysis of the most effective synthetic strategies, and step-by-step experimental protocols. The causality behind experimental choices, safety considerations, and methods for purification and characterization of the final product are also discussed in detail.
Introduction: The Significance of this compound
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including antimalarial, antibacterial, and anticancer properties. This compound, in particular, serves as a crucial building block for the synthesis of more complex molecules, where the chloro- and carboxylic acid- functionalities allow for diverse chemical modifications. The chlorine atom at the 4-position is a versatile handle for nucleophilic substitution reactions, enabling the introduction of various side chains, while the carboxylic acid group at the 6-position can be modified to amides, esters, or other functional groups to modulate the pharmacokinetic and pharmacodynamic properties of the final compound.
This guide will focus on the most reliable and efficient methods for the synthesis of this important intermediate, with a particular emphasis on the Gould-Jacobs reaction, a powerful tool for the construction of the quinoline ring system.
Strategic Selection of Starting Materials
The successful synthesis of this compound is critically dependent on the judicious choice of starting materials. The substitution pattern of the final product dictates the required functionalities in the precursors. Two primary retrosynthetic approaches are considered: the Gould-Jacobs reaction and the Pfitzinger reaction.
The Gould-Jacobs Approach: Leveraging Substituted Anilines
The Gould-Jacobs reaction is a robust method for the synthesis of 4-hydroxyquinolines from anilines and diethyl ethoxymethylenemalonate (DEEM).[1][2] To obtain the desired 6-carboxylic acid functionality, the logical choice for the aniline precursor is a derivative of 4-aminobenzoic acid .
| Starting Material | Rationale | Advantages | Disadvantages |
| 4-Aminobenzoic acid | The amino group serves as the nucleophile for the initial condensation with DEEM, and the carboxylic acid at the para-position is carried through the synthesis to become the 6-carboxy group of the quinoline ring. | Readily available and relatively inexpensive. The carboxylic acid group is generally stable under the reaction conditions. | The carboxylic acid group can sometimes complicate the reaction or purification. |
| Ethyl 4-aminobenzoate | Using the ester of 4-aminobenzoic acid can improve solubility in organic solvents used for the reaction and may lead to cleaner reactions with fewer side products related to the free carboxylic acid. The ester can be hydrolyzed to the carboxylic acid in a subsequent step. | Improved solubility and potentially higher yields in the initial condensation step. | Requires an additional hydrolysis step to obtain the final carboxylic acid. |
| Diethyl ethoxymethylenemalonate (DEEM) | This reagent provides the three-carbon unit required to form the pyridine ring of the quinoline system. The ethoxy group is a good leaving group in the initial condensation, and the two ester groups facilitate the subsequent cyclization. | Commercially available and highly reactive towards anilines. | Can be moisture-sensitive. |
The Pfitzinger Reaction: An Alternative Route
The Pfitzinger reaction offers an alternative pathway to quinoline-4-carboxylic acids through the condensation of an isatin derivative with a carbonyl compound.[3] To synthesize this compound via this method, one would ideally start with 5-carboxamidoisatin or a related derivative. However, the availability and synthesis of appropriately substituted isatins can be a limiting factor.
Synthetic Pathways: A Detailed Mechanistic Examination
The most practical and widely employed route for the synthesis of this compound involves a two-step process:
-
Gould-Jacobs Reaction: Synthesis of the intermediate, 4-hydroxyquinoline-6-carboxylic acid.
-
Chlorination: Conversion of the 4-hydroxy group to a chloro group.
The Gould-Jacobs Reaction: Formation of the Quinoline Core
The Gould-Jacobs reaction proceeds through a sequence of condensation and cyclization steps.[1]
Step 1: Condensation
The reaction is initiated by the nucleophilic attack of the amino group of 4-aminobenzoic acid on the electron-deficient double bond of diethyl ethoxymethylenemalonate. This is followed by the elimination of ethanol to form the intermediate, diethyl 2-((4-carboxyphenyl)amino)maleate.
Step 2: Thermal Cyclization
The intermediate undergoes a thermal intramolecular cyclization. This step is typically carried out at high temperatures in a high-boiling solvent such as diphenyl ether (Dowtherm A). The cyclization is a 6-electron electrocyclic reaction, followed by tautomerization to form the more stable aromatic 4-hydroxyquinoline system.
Step 3: Saponification (if starting with an ester)
If ethyl 4-aminobenzoate is used as the starting material, the resulting ethyl 4-hydroxyquinoline-6-carboxylate must be hydrolyzed to the corresponding carboxylic acid using a base such as sodium hydroxide.
Step 4: Decarboxylation (if desired, but not for this synthesis)
In the classic Gould-Jacobs reaction to produce unsubstituted 4-hydroxyquinolines, a decarboxylation step is performed. However, for the synthesis of 4-hydroxyquinoline-6-carboxylic acid, this step is omitted.
Caption: Mechanism of the Gould-Jacobs reaction for 4-hydroxyquinoline-6-carboxylic acid synthesis.
Chlorination of 4-Hydroxyquinoline-6-carboxylic Acid
The conversion of the 4-hydroxy group to a chloro group is a crucial step to furnish the final product. The most common and effective reagent for this transformation is phosphorus oxychloride (POCl₃) .
The mechanism involves the initial reaction of the hydroxyl group with POCl₃ to form a chlorophosphate ester intermediate. This intermediate is then attacked by a chloride ion (from POCl₃ itself or an added chloride source), leading to the displacement of the phosphate group and the formation of the 4-chloroquinoline derivative. The reaction is typically carried out by heating the 4-hydroxyquinoline derivative in neat POCl₃ or in a high-boiling inert solvent.
Caption: Chlorination of 4-hydroxyquinoline-6-carboxylic acid using POCl₃.
Detailed Experimental Protocols
The following protocols are provided as a guide and may require optimization based on the specific laboratory conditions and scale of the reaction.
Synthesis of 4-Hydroxyquinoline-6-carboxylic Acid
This protocol is adapted from the well-established Gould-Jacobs reaction.[4]
Materials:
-
4-Aminobenzoic acid
-
Diethyl ethoxymethylenemalonate (DEEM)
-
Diphenyl ether (Dowtherm A)
-
Ethanol
-
10% Aqueous sodium hydroxide solution
-
Concentrated hydrochloric acid
-
Skellysolve B (or hexane)
Procedure:
-
Condensation: In a round-bottom flask, combine 4-aminobenzoic acid (1.0 mole) and diethyl ethoxymethylenemalonate (1.1 moles). Heat the mixture on a steam bath for 1 hour, allowing the ethanol generated to evaporate. The resulting viscous oil is used directly in the next step.
-
Cyclization: In a separate large flask equipped with a reflux condenser, heat diphenyl ether (approx. 10 volumes per gram of the condensation product) to reflux (approx. 250 °C). Carefully and slowly add the warm condensation product to the refluxing diphenyl ether. Continue to heat at reflux for 1-2 hours. Upon cooling, the cyclized product, ethyl 4-hydroxyquinoline-6-carboxylate-3-carboxylate, will precipitate.
-
Isolation and Saponification: Cool the reaction mixture and filter the solid product. Wash the filter cake with a non-polar solvent like hexane to remove the diphenyl ether. The crude ester is then suspended in a 10% aqueous sodium hydroxide solution and refluxed until all the solid dissolves (approximately 1-2 hours). This step hydrolyzes both ester groups.
-
Decarboxylation and Precipitation: After saponification, cool the reaction mixture and acidify with concentrated hydrochloric acid to a pH of approximately 4-5. The 3-carboxy group is thermally unstable and will decarboxylate upon heating. The desired product, 4-hydroxyquinoline-6-carboxylic acid, will precipitate out of the solution.
-
Purification: Collect the precipitate by filtration, wash thoroughly with water, and dry. The crude product can be recrystallized from a suitable solvent such as ethanol or acetic acid to obtain a pure product.
Synthesis of this compound
This protocol describes the chlorination of the 4-hydroxyquinoline intermediate.[5]
Materials:
-
4-Hydroxyquinoline-6-carboxylic acid
-
Phosphorus oxychloride (POCl₃)
-
Ice
-
Saturated sodium bicarbonate solution
-
Dichloromethane or ethyl acetate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, place 4-hydroxyquinoline-6-carboxylic acid. Add an excess of phosphorus oxychloride (POCl₃) (typically 5-10 equivalents).
-
Chlorination: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood. This step is highly exothermic and will generate HCl gas.
-
Neutralization and Extraction: Neutralize the acidic aqueous solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8. The product will precipitate out. Extract the aqueous mixture with a suitable organic solvent such as dichloromethane or ethyl acetate.
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound. The product can be further purified by recrystallization from a suitable solvent like ethanol or by column chromatography.
Data Presentation: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| 4-Aminobenzoic acid | C₇H₇NO₂ | 137.14 | 187-189 | White crystalline powder |
| Diethyl ethoxymethylenemalonate | C₁₀H₁₆O₅ | 216.23 | - | Colorless liquid |
| 4-Hydroxyquinoline-6-carboxylic acid | C₁₀H₇NO₃ | 189.17 | >300 | Off-white to yellow solid |
| This compound | C₁₀H₆ClNO₂ | 207.61 | 270-275 | Light yellow solid |
Conclusion
The synthesis of this compound is a well-established process that is crucial for the development of new therapeutic agents. The Gould-Jacobs reaction provides a reliable and efficient method for constructing the core quinoline structure with the desired 6-carboxylic acid functionality from readily available starting materials. Subsequent chlorination with phosphorus oxychloride effectively introduces the reactive chloro group at the 4-position. This guide has provided a detailed overview of the synthetic strategies, reaction mechanisms, and experimental protocols to aid researchers in the successful preparation of this valuable intermediate. Careful execution of the described procedures and adherence to safety precautions are paramount for achieving high yields of the pure product.
References
- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 2. Gould-Jacobs Reaction [drugfuture.com]
- 3. This compound | C10H6ClNO2 | CID 20493593 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
potential therapeutic targets of 4-Chloroquinoline-6-carboxylic acid derivatives
An In-depth Technical Guide to the Potential Therapeutic Targets of 4-Chloroquinoline-6-carboxylic Acid Derivatives
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction
The quinoline ring system, a bicyclic aromatic heterocycle, stands as a cornerstone in medicinal chemistry, lauded for its versatile pharmacological profile.[1] From the historical significance of quinine in combating malaria to the broad-spectrum efficacy of modern fluoroquinolone antibiotics, the quinoline scaffold has consistently yielded clinically impactful therapeutic agents.[1][2] This guide focuses on a specific, yet highly promising, subclass: this compound and its derivatives. The strategic placement of a chloro group at the 4-position and a carboxylic acid at the 6-position provides a unique chemical handle for synthetic modifications, leading to a diverse array of compounds with significant potential in oncology, virology, and parasitology. This document will provide a comprehensive overview of the known and emerging therapeutic targets of these derivatives, delving into their mechanisms of action, and providing practical insights for researchers and drug development professionals.
Antiviral Activity: Targeting Host and Viral Enzymes
The antiviral potential of 4-chloroquinoline derivatives is a rapidly expanding area of research. These compounds have demonstrated efficacy against a range of viruses by targeting both host-cell and viral-specific enzymes crucial for replication.
Dihydroorotate Dehydrogenase (DHODH): A Broad-Spectrum Antiviral Target
A prominent target for a class of 4-quinoline carboxylic acid derivatives is the host enzyme dihydroorotate dehydrogenase (DHODH).[3][4][5] DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA.[4] Rapidly replicating viruses place a high demand on the host cell's nucleotide pool, making them particularly susceptible to inhibitors of this pathway. By inhibiting DHODH, these quinoline derivatives effectively starve the virus of the necessary building blocks for its genetic material, thereby halting replication. This mechanism offers the advantage of broad-spectrum antiviral activity and a higher barrier to the development of viral resistance compared to drugs targeting viral-encoded proteins.[4]
Structure-activity relationship (SAR) studies have been instrumental in optimizing the potency of these DHODH inhibitors. For instance, the substitution of a fluorine atom at the 6-position of the quinoline ring and the introduction of a biaryl ether moiety have been shown to significantly enhance inhibitory activity against both DHODH and viral replication.[4]
References
- 1. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
- 3. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SAR-Based Optimization of a 4-Quinoline Carboxylic Acid Analogue with Potent Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Structural Elucidation of 4-Chloroquinoline-6-carboxylic acid using ¹H and ¹³C NMR Spectroscopy
Abstract
This application note provides a comprehensive guide to the nuclear magnetic resonance (NMR) characterization of 4-chloroquinoline-6-carboxylic acid, a key intermediate in pharmaceutical research and development. We outline detailed protocols for sample preparation and data acquisition for both ¹H and ¹³C NMR spectroscopy. Furthermore, we present an in-depth analysis of the expected spectral features, including chemical shifts, coupling constants, and signal multiplicities, grounded in fundamental principles of NMR theory and data from structurally related quinoline analogs. This guide is intended for researchers, scientists, and drug development professionals seeking to confirm the identity, purity, and structure of this important synthetic building block.
Introduction: The Significance of this compound
This compound is a pivotal heterocyclic compound, serving as a versatile precursor in the synthesis of a wide range of biologically active molecules. The quinoline scaffold itself is a core component of numerous natural alkaloids and synthetic drugs, exhibiting antimalarial, antibacterial, and anticancer properties. The specific substitution pattern of this molecule—a chloro group at the C4 position and a carboxylic acid at the C6 position—offers two distinct reactive sites for further chemical modification, making it a valuable starting material in the generation of compound libraries for drug discovery.
The chloro group at C4 is a reactive handle for nucleophilic substitution, while the carboxylic acid at C6 allows for amide or ester formation. Given its role as a critical intermediate, unambiguous structural confirmation is paramount to ensure the integrity of subsequent synthetic steps and the final products. NMR spectroscopy is the most powerful technique for this purpose, providing detailed information about the molecular framework.
Experimental Protocols
Sample Preparation
For optimal results, particularly for ¹³C NMR, a sufficient concentration of the analyte is required. Dimethyl sulfoxide-d₆ (DMSO-d₆) is the recommended solvent due to the compound's aromatic nature and the presence of a carboxylic acid proton, which is readily observable in this solvent.
-
Materials:
-
This compound (CAS 386207-77-8)[1]
-
DMSO-d₆ (99.9 atom % D)
-
5 mm NMR tubes
-
Tetramethylsilane (TMS) as an internal standard (0 ppm)
-
-
Protocol:
-
Weigh approximately 10-15 mg of this compound directly into a clean, dry vial.
-
Add approximately 0.7 mL of DMSO-d₆ to the vial.
-
Gently warm and vortex the mixture until the sample is fully dissolved.
-
Transfer the solution into a 5 mm NMR tube.
-
Add a small drop of TMS as an internal reference.
-
Cap the NMR tube and carefully wipe the outside before inserting it into the NMR spectrometer.
-
NMR Data Acquisition
Spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion, especially in the aromatic region.
-
¹H NMR Spectroscopy:
-
Pulse Program: Standard single-pulse (zg30)
-
Temperature: 298 K
-
Spectral Width: -2 to 16 ppm
-
Acquisition Time: ~4 seconds
-
Relaxation Delay: 2 seconds
-
Number of Scans: 16-64 (adjust for desired signal-to-noise ratio)
-
-
¹³C NMR Spectroscopy:
-
Pulse Program: Proton-decoupled with NOE (zgpg30)
-
Temperature: 298 K
-
Spectral Width: 0 to 200 ppm
-
Acquisition Time: ~1.5 seconds
-
Relaxation Delay: 2 seconds
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)
-
-
2D NMR Experiments (Optional but Recommended):
-
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, crucial for assigning quaternary carbons.
-
Spectral Interpretation and Discussion
The structure and numbering scheme for this compound are shown below:
¹H NMR Spectrum Analysis
The ¹H NMR spectrum is expected to show five signals in the aromatic region and one broad signal for the carboxylic acid proton.
-
Carboxylic Acid Proton (-COOH): This proton is highly deshielded and is expected to appear as a broad singlet at a chemical shift greater than 13 ppm in DMSO-d₆. The broadness is due to hydrogen bonding and chemical exchange. In other solvents, this signal can range from 10-13 ppm.[2][3]
-
Aromatic Protons (Ar-H): The quinoline ring system contains five aromatic protons. Their expected chemical shifts and multiplicities are influenced by the electron-withdrawing effects of the chloro, nitrogen, and carboxylic acid groups.
-
H-2: This proton is adjacent to the electronegative nitrogen atom and is expected to be a doublet in the downfield region, likely around 8.8-9.0 ppm.
-
H-3: This proton is coupled to H-2 and will appear as a doublet, typically upfield from H-2, around 7.6-7.8 ppm.
-
H-5: This proton is ortho to the carboxylic acid group and is expected to be the most downfield signal on the benzene ring portion, appearing as a singlet or a narrow doublet around 8.5-8.7 ppm.
-
H-7: This proton will appear as a doublet of doublets due to coupling with H-8 and a smaller meta-coupling to H-5, expected in the range of 8.2-8.4 ppm.
-
H-8: This proton is the most upfield of the aromatic signals, appearing as a doublet around 8.0-8.2 ppm.
-
¹³C NMR Spectrum Analysis
The proton-decoupled ¹³C NMR spectrum is expected to show ten distinct signals, including eight for the quinoline ring and one for the carboxylic acid carbonyl.
-
Carboxylic Acid Carbonyl (-COOH): The carbonyl carbon is significantly deshielded and is expected to resonate in the 165-175 ppm range, which is typical for aromatic carboxylic acids.[3][4]
-
Aromatic Carbons (C-2 to C-8a):
-
C-4: The carbon bearing the chloro group will be significantly deshielded and is expected around 150-155 ppm.
-
C-2: This carbon, adjacent to the nitrogen, will also be downfield, typically in the 148-152 ppm range.
-
Quaternary Carbons (C-4a, C-6, C-8a): These carbons, lacking directly attached protons, will generally show weaker signals. Their assignment can be definitively confirmed using HMBC experiments. C-6, attached to the carboxylic acid, is expected around 135-140 ppm. C-4a and C-8a are anticipated in the 125-150 ppm range.
-
Protonated Carbons (C-3, C-5, C-7, C-8): These carbons will show strong signals and can be assigned with the aid of an HSQC spectrum. They are expected to resonate in the 120-135 ppm region.
-
Summary of Expected NMR Data
The following table summarizes the predicted chemical shifts for this compound based on the analysis of its structure and comparison with related compounds.
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | ¹H Multiplicity |
| 2 | ~8.9 | ~150 | d |
| 3 | ~7.7 | ~122 | d |
| 4 | - | ~152 | - |
| 4a | - | ~148 | - |
| 5 | ~8.6 | ~130 | d |
| 6 | - | ~138 | - |
| 7 | ~8.3 | ~128 | dd |
| 8 | ~8.1 | ~125 | d |
| 8a | - | ~145 | - |
| -COOH | >13 | ~168 | br s |
Note: These are estimated values. Actual experimental values may vary depending on the solvent, concentration, and instrument.
Visualization of Experimental Workflow
The logical flow from sample preparation to final structural confirmation is a critical, self-validating process.
Caption: Workflow for NMR characterization of this compound.
Conclusion
This application note provides a robust framework for the NMR characterization of this compound. By following the detailed protocols for sample preparation and data acquisition, and utilizing the principles of spectral interpretation outlined herein, researchers can confidently verify the structure and purity of this important synthetic intermediate. The use of one- and two-dimensional NMR techniques provides a self-validating system for complete and unambiguous assignment of all proton and carbon signals, ensuring the quality of materials used in advanced stages of pharmaceutical development.
References
- 1. This compound | C10H6ClNO2 | CID 20493593 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
Application Notes and Protocols for Suzuki Coupling Reactions Using 4-Chloroquinoline-6-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The functionalization of this heterocycle is crucial for modulating pharmacological activity. The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for creating carbon-carbon bonds, enabling the synthesis of diverse biaryl and heteroaryl-aryl structures. This guide provides a detailed technical overview, field-proven insights, and step-by-step protocols for the successful application of 4-Chloroquinoline-6-carboxylic acid as a substrate in Suzuki coupling reactions. We address the unique challenges presented by the electron-deficient nature of the chloroquinoline and the presence of a reactive carboxylic acid moiety, offering two robust protocols: a direct coupling method and a more universally applicable protecting group strategy.
Introduction: The Strategic Importance of Arylated Quinoline Carboxylic Acids
Quinoline-6-carboxylic acid derivatives are key building blocks in drug discovery, notably in the development of kinase inhibitors and other targeted therapies. The ability to introduce diverse aryl or heteroaryl substituents at the 4-position via Suzuki coupling allows for the systematic exploration of structure-activity relationships (SAR). However, the 4-chloroquinoline presents a dual challenge for the chemist: the carbon-chlorine bond is less reactive than corresponding bromides or iodides, and the presence of a carboxylic acid can interfere with the catalytic cycle.[1] This guide is designed to navigate these challenges, providing a clear rationale for procedural choices to ensure reproducible and high-yielding reactions.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organic halide or triflate.[2][3][4] The catalytic cycle, illustrated below, consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[5]
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-chlorine bond of the 4-chloroquinoline, forming a Pd(II) complex. This is often the rate-limiting step for less reactive aryl chlorides and requires a judicious choice of an electron-rich, bulky ligand to facilitate the process.[1]
-
Transmetalation : The organic group from the boronic acid (or its boronate ester) is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[3][6] The choice of base is critical, especially in the presence of an acidic proton from the carboxylic acid.
-
Reductive Elimination : The two organic partners on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[5]
Figure 1: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols: Two Validated Approaches
We present two primary protocols for the Suzuki coupling of this compound. The choice between them depends on the specific boronic acid used, the scale of the reaction, and the tolerance of other functional groups to the reaction conditions.
Protocol 1: Direct Coupling of the Free Carboxylic Acid
This approach avoids additional protection and deprotection steps, offering a more atom-economical route. However, it requires careful control of the base and may not be suitable for all boronic acids. The key to success is using a base that is strong enough to facilitate transmetalation but not so strong as to cause unwanted side reactions or catalyst deactivation. An additional equivalent of base is required to neutralize the acidic proton of the substrate.
Rationale for Component Selection:
-
Catalyst System (Pd(OAc)₂ and SPhos): For a challenging substrate like an aryl chloride, a highly active catalyst system is necessary. Palladium(II) acetate is a common precatalyst, and SPhos (a bulky, electron-rich Buchwald phosphine ligand) accelerates both the oxidative addition and reductive elimination steps.[1]
-
Base (K₃PO₄): Potassium phosphate is a moderately strong base that is effective in promoting the formation of the boronate complex without being harsh enough to degrade sensitive substrates. Its use is well-documented for challenging couplings.[6]
-
Solvent (Dioxane/Water): A polar aprotic solvent like 1,4-dioxane is excellent for dissolving the organic components. The addition of water is crucial for dissolving the inorganic base and facilitating the formation of the active boronate species.[1]
Step-by-Step Methodology:
-
Reagent Preparation: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the desired arylboronic acid (1.5 equiv.), and finely powdered, anhydrous Potassium Phosphate (K₃PO₄) (3.0 equiv.).
-
Catalyst Addition: In a separate vial, pre-mix Palladium(II) Acetate (Pd(OAc)₂) (2 mol%) and SPhos (4 mol%). Add this catalyst/ligand mixture to the Schlenk flask.
-
Inerting the Flask: Evacuate the flask and backfill with the inert gas. Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water in a 5:1 ratio (v/v) via syringe. The final concentration of the quinoline substrate should be approximately 0.1 M.
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and water.
-
Acidify the aqueous layer with 1M HCl to a pH of ~3-4 to protonate the carboxylic acid, then extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the pure 4-aryl-quinoline-6-carboxylic acid.
Protocol 2: The Protecting Group Strategy (Esterification-Coupling-Saponification)
This is often the most reliable and high-yielding method. By converting the carboxylic acid to an ester, we remove the acidic proton, which improves solubility in organic solvents and prevents potential catalyst inhibition.[7] The methyl or ethyl ester is a common choice due to the ease of its formation and subsequent removal.
Figure 2: Workflow for the protecting group strategy.
Step 1: Esterification (e.g., Methyl Ester)
-
Suspend this compound (1.0 equiv.) in methanol (MeOH).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (SOCl₂) (2.0 equiv.) dropwise.
-
Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, until the reaction is complete (monitored by TLC).
-
Cool the mixture and remove the solvent under reduced pressure.
-
Neutralize the residue with a saturated solution of sodium bicarbonate (NaHCO₃) and extract with ethyl acetate.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the methyl ester, which can often be used in the next step without further purification.
Step 2: Suzuki Coupling of the Ester
-
Setup: Following the same inert atmosphere procedure as Protocol 1, combine Methyl 4-chloroquinoline-6-carboxylate (1.0 equiv.), the arylboronic acid (1.2 equiv.), Palladium(II) Acetate (2 mol%), SPhos (4 mol%), and Potassium Carbonate (K₂CO₃) (2.0 equiv.).
-
Solvent & Reaction: Add degassed 1,4-dioxane/water (5:1 v/v) and heat to 100-110 °C with vigorous stirring. Monitor for completion (typically 4-16 hours).
-
Workup: Cool the reaction, dilute with ethyl acetate and water. Separate the layers, extract the aqueous phase with ethyl acetate, combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. The crude coupled ester can be purified by column chromatography or taken directly to the next step.
Step 3: Saponification (Hydrolysis of the Ester)
-
Dissolve the crude Methyl 4-arylquinoline-6-carboxylate in a mixture of THF and water.
-
Add Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH) (2-3 equiv.) and stir at room temperature or with gentle heating (e.g., 40 °C) until the hydrolysis is complete (monitored by TLC).
-
Remove the THF under reduced pressure.
-
Acidify the remaining aqueous solution with 1M HCl to pH ~3-4.
-
Collect the resulting precipitate by filtration or extract with ethyl acetate.
-
Wash the solid with water and dry under vacuum to yield the final 4-Arylquinoline-6-carboxylic acid.
Data Summary: Representative Reaction Conditions
The following table summarizes typical conditions and expected outcomes for the Suzuki coupling of the protected methyl ester of this compound with various arylboronic acids. Yields are representative and will vary based on the specific substrate and precise reaction conditions.
| Entry | Arylboronic Acid (Ar'B(OH)₂) | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₂CO₃ | Dioxane/H₂O | 100 | 8 | ~85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | THF/H₂O | 90 | 12 | ~80-90 |
| 3 | 3-Fluorophenylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene/H₂O | 110 | 12 | ~75-88 |
| 4 | Thiophene-2-boronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 16 | ~65-75 |
| 5 | 4-(Trifluoromethyl)phenylboronic acid | Pd(OAc)₂ / RuPhos | K₃PO₄ | Dioxane/H₂O | 110 | 18 | ~70-80 |
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Insufficiently inert atmosphere. 3. Poor quality base or reagents. 4. (For Protocol 1) Catalyst inhibition by the carboxylic acid. | 1. Use fresh catalyst/ligand. Consider a pre-formed catalyst like a Buchwald precatalyst. 2. Ensure thorough degassing of solvents and proper inert gas technique. 3. Use anhydrous, finely powdered base. Ensure boronic acid is not degraded. 4. Switch to the protecting group strategy (Protocol 2). |
| Protodeboronation of Boronic Acid | 1. Base is too strong or reaction temperature is too high. 2. Presence of excess water. | 1. Switch to a milder base (e.g., K₂CO₃ or KF). Lower the reaction temperature. 2. Use anhydrous solvents and a carefully controlled amount of water. Consider using the boronic acid pinacol ester, which is more stable.[6] |
| Homocoupling of Boronic Acid | 1. Presence of oxygen. 2. Inefficient oxidative addition. | 1. Improve degassing procedure. 2. Use a more electron-rich ligand (e.g., SPhos, RuPhos) to accelerate the oxidative addition step. |
| Difficulty in Purification | 1. Incomplete reaction leading to a complex mixture. 2. (For Protocol 1) Poor solubility of the product. | 1. Ensure the reaction has gone to completion before workup. 2. During workup, ensure complete protonation (acidification) to precipitate the product or ensure it partitions into the organic layer. Recrystallization may be an effective purification technique. |
Conclusion
The Suzuki-Miyaura cross-coupling of this compound is a powerful, albeit challenging, transformation. By understanding the underlying mechanism and the specific roles of each reagent, researchers can successfully synthesize a wide array of valuable 4-aryl-quinoline-6-carboxylic acids. For maximum reliability and yield, the protecting group strategy is highly recommended. However, with careful optimization of the catalyst, ligand, and base, the direct coupling approach offers a more streamlined and efficient synthetic route. The protocols and insights provided herein serve as a robust starting point for researchers in drug discovery and organic synthesis.
References
Application Notes and Protocols for the Synthesis of 4-Chloroquinoline-6-carboxylic acid via a Modified Pfitzinger Reaction Approach
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pfitzinger Reaction as a Gateway to Functionalized Quinolines
The Pfitzinger reaction, a cornerstone in heterocyclic chemistry, provides a robust and versatile method for the synthesis of quinoline-4-carboxylic acids.[1][2] This classic reaction involves the condensation of isatin or its derivatives with a carbonyl compound containing an α-methylene group under basic conditions.[3][4] The resulting quinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antiviral, and antibacterial properties.[3][5]
This application note details a protocol for the synthesis of 4-Chloroquinoline-6-carboxylic acid, a valuable building block in drug discovery. The direct synthesis of this target molecule via a single Pfitzinger step is not typical. The Pfitzinger reaction inherently yields a 4-hydroxyquinoline-4-carboxylic acid (which exists in tautomeric equilibrium with the 4-oxo form). Therefore, a two-stage approach is presented:
-
Stage 1: Pfitzinger Reaction using a substituted isatin (5-chloroisatin) to construct the 6-chloro-4-hydroxyquinoline-4-carboxylic acid backbone.
-
Stage 2: Chlorination to convert the 4-hydroxy group to the desired 4-chloro substituent.
This guide provides the scientific rationale behind the procedural steps, detailed experimental protocols, and visual aids to ensure clarity and reproducibility for researchers in the field.
Mechanistic Rationale
The overall synthetic strategy is a combination of the Pfitzinger condensation followed by a nucleophilic substitution.
Stage 1: The Pfitzinger Reaction Mechanism
The Pfitzinger reaction proceeds through a well-established sequence of steps:[1][6]
-
Ring Opening of Isatin: The reaction is initiated by a base (e.g., potassium hydroxide) which hydrolyzes the amide bond of the isatin derivative (5-chloroisatin in this case) to form the corresponding isatinate (a keto-acid intermediate).[3]
-
Condensation and Imine Formation: The aniline moiety of the opened isatinate then condenses with the carbonyl group of the α-methylene carbonyl compound to form an imine (Schiff base).[3]
-
Tautomerization: The imine tautomerizes to the more stable enamine form.[3]
-
Intramolecular Cyclization and Dehydration: The enamine undergoes an intramolecular cyclization, followed by dehydration, to yield the aromatic 6-chloro-4-hydroxyquinoline-4-carboxylic acid.[1][3]
Stage 2: Chlorination of the 4-Hydroxyquinoline
The 4-hydroxyquinoline product from the Pfitzinger reaction can be readily converted to 4-chloroquinoline via treatment with a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). This transformation is crucial for further functionalization, as the 4-chloro position is highly susceptible to nucleophilic substitution, making it a key intermediate in the synthesis of various bioactive molecules, including the well-known antimalarial drug Chloroquine.[7]
Visualizing the Synthetic Pathway
Caption: Overall workflow for the synthesis of this compound.
Experimental Protocols
Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn. Phosphorus oxychloride is highly corrosive and reacts violently with water; handle with extreme care.
Stage 1: Synthesis of 6-Chloro-4-hydroxyquinoline-4-carboxylic acid
This protocol is a representative example using a generic α-methylene ketone. The specific ketone will determine the substituent at the 2-position of the quinoline ring. For simplicity, this protocol will use acetone to yield 6-chloro-4-hydroxy-2-methylquinoline-4-carboxylic acid.
Materials:
-
5-Chloroisatin
-
Potassium Hydroxide (KOH)
-
Ethanol (95% or absolute)
-
Acetone
-
Hydrochloric Acid (HCl), concentrated
-
Deionized Water
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Büchner funnel and filter paper
Procedure:
-
Preparation of the Basic Solution: In a 250 mL round-bottom flask, dissolve potassium hydroxide (0.1 mol) in 50 mL of 95% ethanol with stirring. Note: The dissolution of KOH is exothermic.
-
Isatin Ring Opening: To the stirred KOH solution, add 5-chloroisatin (0.05 mol). The color of the mixture will typically change, indicating the formation of the potassium salt of the corresponding isatinic acid. Continue stirring at room temperature for 45-60 minutes to ensure complete ring opening.[3]
-
Addition of Carbonyl Compound: Add acetone (0.1 mol, a 2-fold excess) to the reaction mixture.
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Maintain reflux for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: a. After the reaction is complete, allow the mixture to cool to room temperature. b. Reduce the volume of the solvent by approximately half using a rotary evaporator. c. Pour the concentrated mixture into 200 mL of cold water. d. Slowly acidify the aqueous solution with concentrated HCl with constant stirring in an ice bath until the pH is approximately 4-5. A precipitate will form. e. Collect the solid product by vacuum filtration using a Büchner funnel. f. Wash the collected solid with cold water to remove any inorganic salts. g. Dry the product in a vacuum oven.
-
Purification (Optional): The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.[3]
| Parameter | Value/Condition | Rationale |
| Base | Potassium Hydroxide | Strong base required for the initial hydrolysis of the isatin amide bond.[6] |
| Solvent | Ethanol | Good solvent for both reactants and allows for reflux at a suitable temperature. |
| Temperature | Reflux | Provides the necessary activation energy for the condensation and cyclization steps. |
| Reaction Time | 12-24 hours | Reaction times can vary depending on the reactivity of the carbonyl compound.[3] |
| Acidification pH | ~4-5 | Ensures complete precipitation of the carboxylic acid product. |
Stage 2: Synthesis of 4,6-Dichloro-2-methylquinoline-4-carboxylic acid
Materials:
-
6-Chloro-4-hydroxy-2-methylquinoline-4-carboxylic acid (from Stage 1)
-
Phosphorus oxychloride (POCl₃)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
Reaction Setup: In a dry round-bottom flask, place the dried 6-chloro-4-hydroxy-2-methylquinoline-4-carboxylic acid (0.02 mol).
-
Addition of Chlorinating Agent: Carefully add phosphorus oxychloride (POCl₃, 5-10 molar equivalents) to the flask in a fume hood. The mixture may be stirred gently.
-
Reflux: Attach a reflux condenser (with a drying tube) and heat the mixture to reflux (approx. 105 °C) for 2-4 hours. The solid will gradually dissolve.
-
Work-up and Isolation: a. After the reaction is complete, allow the mixture to cool to room temperature. b. Slowly and carefully pour the reaction mixture onto crushed ice in a large beaker with vigorous stirring. Caution: This is a highly exothermic reaction and will release HCl gas. c. A precipitate will form. Continue stirring until all the ice has melted. d. Neutralize the acidic solution carefully with a saturated solution of sodium bicarbonate or dilute ammonium hydroxide until the pH is approximately 7-8. e. Collect the solid product by vacuum filtration. f. Wash the product thoroughly with cold water and dry it.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol or acetone.
Conclusion
The Pfitzinger reaction remains a highly effective method for accessing the quinoline-4-carboxylic acid core. For the synthesis of derivatives such as this compound, a subsequent chlorination step is necessary. The protocols provided herein offer a reliable pathway for the preparation of this and related compounds, which are of significant interest in the field of medicinal chemistry and drug development. The versatility of the Pfitzinger reaction, which allows for the use of various substituted isatins and carbonyl compounds, enables the generation of diverse libraries of quinoline derivatives for biological screening.[4][5]
References
Application Note: A Multi-faceted Approach to Purity Assessment of 4-Chloroquinoline-6-carboxylic acid
Introduction
4-Chloroquinoline-6-carboxylic acid is a critical intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs). The purity of this starting material directly impacts the quality, safety, and efficacy of the final drug product. Therefore, robust and reliable analytical methods for its purity assessment are paramount. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the analytical methods for determining the purity of this compound, ensuring compliance with stringent regulatory standards.
The International Council for Harmonisation (ICH) guidelines, specifically ICH Q3A(R2), mandate the identification and control of impurities in new drug substances.[1][2] These guidelines classify impurities into organic, inorganic, and residual solvents.[1][3] A thorough purity assessment must be capable of detecting and quantifying all potential impurities that may arise from the manufacturing process or degradation.
This application note details a multi-pronged analytical strategy, leveraging orthogonal techniques to provide a comprehensive purity profile. The primary methods discussed are High-Performance Liquid Chromatography (HPLC) for organic impurities, Gas Chromatography-Mass Spectrometry (GC-MS) for volatile and semi-volatile impurities, Nuclear Magnetic Resonance (NMR) Spectroscopy for structural confirmation and quantitative analysis, and Elemental Analysis for confirmation of elemental composition.
Regulatory Framework and Impurity Thresholds
According to ICH Q3A(R2), specific thresholds trigger the need for reporting, identification, and qualification of impurities.[4] It is crucial to develop analytical methods with sensitivity sufficient to detect and quantify impurities at or below these thresholds.
| Threshold | Maximum Daily Dose ≤ 2 g/day | Maximum Daily Dose > 2 g/day |
| Reporting Threshold | 0.05% | 0.03% |
| Identification Threshold | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.05% |
| Qualification Threshold | 0.15% or 1.0 mg per day intake (whichever is lower) | 0.05% |
| Table 1: ICH Q3A(R2) Thresholds for Impurities in New Drug Substances. |
The analytical procedures used for purity assessment must be validated to demonstrate their suitability for the intended purpose, as outlined in ICH Q2(R2).[5] This includes validation of parameters such as accuracy, precision, specificity, linearity, range, and limits of detection and quantitation.[6][7][8]
Orthogonal Analytical Approach
A single analytical technique is often insufficient to provide a complete picture of a substance's purity. An orthogonal approach, employing multiple methods with different separation and detection principles, is the most robust strategy.
Figure 1: Orthogonal approach for purity assessment.
High-Performance Liquid Chromatography (HPLC) for Organic Impurities
HPLC is the cornerstone technique for the analysis of non-volatile organic impurities in pharmaceutical substances. A well-developed reversed-phase HPLC method can effectively separate this compound from its process-related impurities and degradation products.
Principle: Reversed-phase chromatography separates compounds based on their hydrophobicity. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase. More hydrophobic compounds are retained longer on the column.
Causality of Experimental Choices:
-
Column: A C18 column is a common starting point for moderately polar compounds like quinoline derivatives.[9] The choice between different C18 columns can influence selectivity.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic modifier (e.g., acetonitrile or methanol) is typically used. The pH of the aqueous phase is critical for controlling the ionization state of the acidic carboxylic acid group and any basic nitrogen atoms, thereby affecting retention and peak shape.[10][11]
-
Detection: UV detection is suitable due to the chromophoric nature of the quinoline ring system. A photodiode array (PDA) detector is highly recommended as it provides spectral information that can help in peak identification and purity assessment.
Protocol: HPLC-UV/PDA Method for Purity of this compound
1. Instrumentation and Materials:
-
HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
HPLC-grade acetonitrile, methanol, and water.
-
Formic acid, analytical grade.
-
This compound reference standard and test sample.
2. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 0-2 min: 95% A; 2-20 min: 95% to 5% A; 20-25 min: 5% A; 25.1-30 min: 95% A |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm (with PDA scanning from 200-400 nm) |
| Injection Volume | 10 µL |
3. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the this compound reference standard in a suitable diluent (e.g., a mixture of mobile phase A and B) to a final concentration of 1.0 mg/mL.
-
Sample Solution: Prepare the test sample in the same manner as the standard solution.
4. Data Analysis:
-
Calculate the percentage of each impurity using the area normalization method. The purity of the main peak is calculated as 100% minus the sum of all impurity peak areas.
-
For known impurities, a quantitative analysis can be performed using a reference standard for that specific impurity.
Figure 2: HPLC analysis workflow.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[12] For a compound like this compound, which has low volatility, derivatization is often necessary to make it amenable to GC analysis.[12]
Principle: GC separates compounds based on their boiling points and interaction with the stationary phase. The separated compounds are then ionized and detected by a mass spectrometer, which provides information about their mass-to-charge ratio, aiding in structural elucidation.
Causality of Experimental Choices:
-
Derivatization: The carboxylic acid group makes the molecule polar and non-volatile. Esterification (e.g., with methanol and BF3) or silylation (e.g., with BSTFA) converts the carboxylic acid to a more volatile ester or silyl ester.[12]
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms) is generally suitable for the analysis of these derivatives.[13][14]
-
Ionization: Electron Ionization (EI) is a common technique that produces a reproducible fragmentation pattern, which can be compared to mass spectral libraries for identification.[15][16]
Protocol: GC-MS Analysis of Derivatized this compound
1. Instrumentation and Materials:
-
GC-MS system with a capillary column.
-
Derivatization reagents (e.g., Methanolic HCl or BSTFA with 1% TMCS).
-
Solvents (e.g., Dichloromethane, Acetonitrile).
2. Derivatization (Esterification Example):
-
Accurately weigh about 1 mg of the sample into a reaction vial.
-
Add 1 mL of 3N Methanolic HCl.
-
Seal the vial and heat at 70°C for 1 hour.
-
Cool to room temperature and evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of dichloromethane for GC-MS analysis.
3. GC-MS Conditions:
| Parameter | Condition |
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium at 1.0 mL/min |
| Oven Program | Initial 100°C for 2 min, ramp at 10°C/min to 280°C, hold for 5 min |
| Injector Temperature | 250°C |
| MS Transfer Line | 280°C |
| Ion Source Temp | 230°C |
| Mass Range | m/z 40-500 |
4. Data Analysis:
-
Identify peaks by comparing their mass spectra with a reference library (e.g., NIST).
-
Quantify impurities using an internal standard or by area normalization, assuming similar response factors for structurally related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Absolute Purity
Quantitative NMR (qNMR) is a primary analytical method that can determine the purity of a substance without the need for a specific reference standard of the analyte.[17][18] It relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to the signal.[18]
Principle: qNMR determines the purity of a sample by comparing the integral of a signal from the analyte with the integral of a signal from a certified internal standard of known purity and concentration.
Causality of Experimental Choices:
-
Internal Standard: The internal standard should be stable, non-reactive with the sample, have a simple spectrum with at least one signal that does not overlap with any signals from the sample, and be accurately weighed. Maleic acid or dimethyl sulfone are common choices.
-
Solvent: A deuterated solvent that dissolves both the sample and the internal standard is required. DMSO-d6 is often a good choice for carboxylic acids.
-
Acquisition Parameters: To ensure accurate quantification, a long relaxation delay (at least 5 times the longest T1 of the signals of interest) and a calibrated 90° pulse are crucial.
Protocol: qNMR for Absolute Purity Determination
1. Instrumentation and Materials:
-
NMR spectrometer (e.g., 400 MHz or higher).
-
Certified internal standard (e.g., Maleic Acid).
-
Deuterated solvent (e.g., DMSO-d6).
2. Sample Preparation:
-
Accurately weigh about 10-20 mg of the this compound sample.
-
Accurately weigh about 5-10 mg of the certified internal standard.
-
Dissolve both in a known volume (e.g., 0.75 mL) of deuterated solvent in an NMR tube.
3. NMR Acquisition Parameters:
| Parameter | Setting |
| Pulse Program | Standard 1D proton |
| Relaxation Delay (d1) | 30 s |
| Number of Scans | 8 or 16 |
4. Data Analysis:
-
Integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (Ianalyte / Nanalyte) * (Nstd / Istd) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Elemental Analysis
Elemental analysis provides the percentage composition of elements (typically Carbon, Hydrogen, Nitrogen, and Halogens) in a compound.[19][20] It serves as a fundamental check of purity and confirms the empirical formula.[19]
Principle: The sample is combusted in a high-temperature furnace, and the resulting gases (CO2, H2O, N2, etc.) are separated and quantified by detectors.
Procedure:
-
A small, accurately weighed amount of the sample is combusted in an elemental analyzer.
-
The instrument measures the amount of combustion products.
-
The software calculates the percentage of each element.
Data Interpretation:
-
The experimentally determined percentages of C, H, N, and Cl should be compared to the theoretical values calculated from the molecular formula of this compound (C10H6ClNO2).
-
A deviation of ±0.4% is generally considered acceptable for a pure compound.[21]
Theoretical Elemental Composition of C10H6ClNO2 (MW: 223.62 g/mol ):
-
Carbon (C): 53.71%
-
Hydrogen (H): 2.70%
-
Chlorine (Cl): 15.85%
-
Nitrogen (N): 6.26%
-
Oxygen (O): 14.31% (by difference)
Conclusion
The purity assessment of this compound requires a comprehensive and multi-faceted analytical approach. HPLC is the primary tool for quantifying organic impurities, while GC-MS is essential for identifying volatile and semi-volatile components, often requiring derivatization. qNMR provides a powerful method for determining absolute purity without the need for a specific analyte reference standard, and elemental analysis confirms the elemental composition. By employing these orthogonal techniques, researchers and drug development professionals can ensure the quality and consistency of this critical pharmaceutical intermediate, ultimately contributing to the safety and efficacy of the final drug product. All analytical methods employed for release testing must be properly validated according to ICH guidelines to ensure reliable and accurate results.[7][22]
References
- 1. database.ich.org [database.ich.org]
- 2. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. pharma.gally.ch [pharma.gally.ch]
- 4. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 5. fda.gov [fda.gov]
- 6. wjarr.com [wjarr.com]
- 7. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 8. qbdgroup.com [qbdgroup.com]
- 9. benchchem.com [benchchem.com]
- 10. HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column | SIELC Technologies [sielc.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. madison-proceedings.com [madison-proceedings.com]
- 14. benchchem.com [benchchem.com]
- 15. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 18. Consistency and Purity [nmr.oxinst.com]
- 19. Elemental analysis - Wikipedia [en.wikipedia.org]
- 20. azom.com [azom.com]
- 21. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mca.gm [mca.gm]
Application Notes & Protocols: A Researcher's Guide to the Doebner Reaction with Substituted Anilines
Authored by: A Senior Application Scientist
I. Introduction: The Strategic Importance of the Doebner Reaction
In the landscape of medicinal chemistry and drug development, the quinoline scaffold is a privileged structure, forming the core of numerous therapeutic agents with a wide array of biological activities, including anticancer, antimalarial, antibacterial, and antiviral properties.[1][2][3] Among the various synthetic routes to this vital heterocycle, the Doebner reaction stands out as a powerful and direct three-component condensation of an aniline, an aldehyde, and pyruvic acid to yield quinoline-4-carboxylic acids.[2][4]
This guide provides an in-depth exploration of the Doebner reaction, with a specific focus on navigating the nuances introduced by substituted anilines. As drug development professionals know, the ability to predictably modify a core scaffold is paramount for optimizing a compound's pharmacological profile. Understanding how substituents on the aniline starting material influence the reaction's outcome is key to harnessing its full potential for creating diverse compound libraries for screening and lead optimization.[5][6] This document moves beyond a simple recitation of steps to explain the causality behind the protocol, offering field-proven insights to ensure robust and reproducible results.
II. The Doebner Reaction: Mechanistic Underpinnings
A thorough understanding of the reaction mechanism is critical for troubleshooting and optimization. The Doebner reaction is generally believed to proceed through several key stages, as outlined below.[7]
-
Schiff Base Formation: The reaction initiates with the acid-catalyzed condensation of the substituted aniline and the aldehyde to form an N-arylimine, commonly known as a Schiff base.
-
Enol Tautomerization: Concurrently, pyruvic acid undergoes tautomerization to its more nucleophilic enol form.
-
Addition & Cyclization: A Michael-type addition of the pyruvic acid enol to the Schiff base occurs. This is followed by an intramolecular electrophilic cyclization where the electron-rich aromatic ring of the aniline attacks the carbonyl group.[8]
-
Dehydration & Oxidation: The resulting dihydroquinoline intermediate readily undergoes dehydration and subsequent oxidation to furnish the final, stable aromatic quinoline-4-carboxylic acid product.[7] The imine formed from a second molecule of aniline and aldehyde can often serve as the oxidizing agent in a hydrogen transfer process, which is particularly relevant in modified Doebner protocols.[1][7]
References
- 1. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. iipseries.org [iipseries.org]
- 5. benchchem.com [benchchem.com]
- 6. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Doebner Reaction (Chapter 19) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
The Strategic Utility of 4-Chloroquinoline-6-carboxylic Acid in the Synthesis of Novel Kinase Inhibitors: An Application Guide
Introduction: The Quinoline Scaffold as a Privileged Structure in Kinase Inhibition
Protein kinases, as central regulators of cellular signaling, have emerged as one of the most critical classes of drug targets in modern medicine, particularly in oncology.[1] The dysregulation of kinase activity is a hallmark of numerous cancers, driving aberrant cell proliferation, survival, and angiogenesis.[2] In the vast landscape of medicinal chemistry, the quinoline scaffold has established itself as a "privileged structure," forming the core of numerous approved and investigational kinase inhibitors.[1][2] Its rigid, bicyclic aromatic system provides an excellent framework for mimicking the adenine region of ATP, enabling competitive inhibition at the enzyme's active site. Furthermore, the synthetic tractability of the quinoline ring allows for extensive chemical modifications to optimize potency, selectivity, and pharmacokinetic properties.
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of a key quinoline-based building block, 4-chloroquinoline-6-carboxylic acid , in the synthesis of potent kinase inhibitors. We will delve into the rationale behind its use, provide detailed synthetic protocols for its derivatization, and outline methods for the biological evaluation of the resulting compounds.
The Versatility of this compound: A Chemist's Perspective
This compound is a bifunctional molecule that offers two orthogonal handles for chemical elaboration, making it a highly valuable starting material in drug discovery.
-
The 4-Chloro Group: This position is highly activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the quinoline nitrogen.[3] This allows for the facile introduction of various amine-containing fragments, which are crucial for establishing key interactions within the kinase active site, often forming hydrogen bonds with the hinge region.[1][3]
-
The 6-Carboxylic Acid Group: This functional group provides a convenient point for modification via amide bond formation.[4] This allows for the introduction of diverse substituents that can project into the solvent-exposed region of the ATP-binding pocket, enabling the fine-tuning of physicochemical properties and the exploration of additional binding interactions to enhance potency and selectivity.
The strategic combination of reactions at these two positions allows for the rapid generation of diverse chemical libraries, facilitating comprehensive structure-activity relationship (SAR) studies.
Diagrammatic Overview of Synthetic Strategy
The overall synthetic approach leveraging this compound for the generation of a kinase inhibitor library is depicted below. This workflow highlights the two key reaction steps: nucleophilic aromatic substitution at the C4 position and amide coupling at the C6 position.
Caption: General workflow for synthesizing kinase inhibitors.
Detailed Synthetic Protocols
The following protocols provide step-by-step methodologies for the synthesis of a library of 4-aminoquinoline-6-carboxamide derivatives, potential kinase inhibitors, starting from this compound.
Protocol 1: Nucleophilic Aromatic Substitution (SNAr) at the C4-Position
This protocol describes the reaction of this compound with a representative aniline derivative to generate a 4-(phenylamino)quinoline-6-carboxylic acid intermediate. This reaction is a cornerstone for introducing the "hinge-binding" moiety of the inhibitor.[1]
Materials:
-
This compound
-
Substituted aniline (e.g., 4-methoxyaniline)
-
2-Propanol (or other high-boiling solvent)
-
Hydrochloric acid (HCl) in dioxane (for salt formation, optional)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a round-bottom flask, add this compound (1.0 equivalent) and the desired substituted aniline (1.2 equivalents).
-
Add a suitable solvent such as 2-propanol to dissolve the reactants.
-
Heat the reaction mixture to reflux with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 5-12 hours.
-
Upon completion, cool the reaction mixture to room temperature. A precipitate of the product may form.
-
If a precipitate has formed, collect the solid by vacuum filtration and wash with cold solvent.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile) or by column chromatography on silica gel.
-
For characterization and improved handling, the product can be converted to its hydrochloride salt by treatment with a solution of HCl in dioxane.
Protocol 2: Amide Coupling at the C6-Position
This protocol details the coupling of the 4-(phenylamino)quinoline-6-carboxylic acid intermediate with a variety of amines to generate the final 4-aminoquinoline-6-carboxamide library. Amide coupling reagents such as HATU or EDC/HOBt are commonly employed for this transformation.[4][5]
Materials:
-
4-(Phenylamino)quinoline-6-carboxylic acid intermediate from Protocol 1
-
A diverse set of primary or secondary amines
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Standard laboratory glassware for workup and purification
Procedure:
-
In a clean, dry round-bottom flask, dissolve the 4-(phenylamino)quinoline-6-carboxylic acid intermediate (1.0 equivalent) in anhydrous DMF or DCM.
-
Add HOBt (1.2 equivalents) and EDC (1.2 equivalents) to the solution and stir at room temperature for 30 minutes to pre-activate the carboxylic acid.
-
In a separate vial, dissolve the desired amine (1.1 equivalents) in a small amount of the reaction solvent.
-
Add the amine solution and DIPEA (2.0 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes).
Characterization of Synthesized Compounds
The identity and purity of the synthesized 4-aminoquinoline-6-carboxamide derivatives should be rigorously confirmed using a suite of analytical techniques.
| Analytical Technique | Purpose | Expected Observations |
| 1H NMR | Structural elucidation and confirmation of proton environments. | Characteristic signals for the quinoline core protons, the protons of the substituted aniline, and the newly introduced amide fragment. Chemical shifts and coupling constants will be consistent with the proposed structure.[6] |
| 13C NMR | Confirmation of the carbon skeleton. | Resonances corresponding to all carbon atoms in the molecule, including the carbonyl carbon of the amide.[6] |
| Mass Spectrometry (MS) | Determination of the molecular weight. | A molecular ion peak ([M+H]+ or [M-H]-) corresponding to the calculated molecular weight of the target compound. |
| High-Performance Liquid Chromatography (HPLC) | Assessment of purity. | A single major peak indicating a high degree of purity (typically >95%). |
Biological Evaluation: Kinase Inhibition Assays
The synthesized library of 4-aminoquinoline-6-carboxamide derivatives should be screened for their ability to inhibit the activity of target kinases. The ADP-Glo™ Kinase Assay is a robust and widely used platform for this purpose.[7]
Protocol 3: ADP-Glo™ Kinase Assay
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. The assay is performed in two steps: first, the kinase reaction is terminated and the remaining ATP is depleted; second, the ADP is converted to ATP, which is then detected using a luciferase/luciferin reaction.[7]
Materials:
-
Synthesized inhibitor compounds dissolved in DMSO
-
Target kinase enzyme
-
Kinase substrate (peptide or protein)
-
ATP
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Assay buffer (typically containing HEPES, MgCl2, and other components optimized for the specific kinase)
-
White, opaque 384-well microplates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the inhibitor compounds in DMSO. Further dilute the compounds in the assay buffer to the desired final concentrations.
-
Kinase Reaction:
-
In a 384-well plate, add the kinase, substrate, and inhibitor solution.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
-
ATP Depletion: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to each well. This reagent converts the ADP produced in the kinase reaction to ATP and contains luciferase and luciferin to generate a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and inversely proportional to the kinase inhibition. Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Structure-Activity Relationship (SAR) and Data Interpretation
The data obtained from the kinase inhibition assays will allow for the elucidation of the structure-activity relationship of the synthesized compound library.
| Compound ID | R1-Substituent (at C4-amino) | R2-Substituent (at C6-amide) | Target Kinase IC50 (nM) |
| Example 1 | 3-chloro-4-fluoroaniline | 4-morpholinobutylamine | e.g., 50 |
| Example 2 | 3-ethynylaniline | 4-morpholinobutylamine | e.g., 25 |
| Example 3 | 3-ethynylaniline | N,N-dimethyl-1,2-ethanediamine | e.g., 10 |
By systematically varying the substituents at the C4 and C6 positions and observing the impact on kinase inhibitory activity, researchers can identify key structural features that contribute to potency and selectivity. For instance, the introduction of a hydrogen bond acceptor at the C4-aniline moiety may enhance interaction with the kinase hinge region, while the addition of a solubilizing group at the C6-amide may improve the compound's pharmacokinetic properties.
Visualizing the Mechanism of Action: Targeted Signaling Pathway
The synthesized kinase inhibitors are designed to interfere with specific cellular signaling pathways that are often hyperactivated in cancer. The diagram below illustrates a hypothetical signaling cascade targeted by a quinoline-based inhibitor.
Caption: Inhibition of a receptor tyrosine kinase signaling pathway.
Conclusion
This compound represents a highly versatile and strategically important starting material for the synthesis of novel kinase inhibitors. Its dual functionality allows for the systematic and efficient exploration of chemical space around the privileged quinoline scaffold. The protocols and methodologies outlined in this application note provide a comprehensive framework for the design, synthesis, and biological evaluation of 4-aminoquinoline-6-carboxamide derivatives as potential therapeutic agents. By leveraging this powerful building block and employing a rational, data-driven approach to lead optimization, researchers can accelerate the discovery of next-generation targeted therapies for cancer and other diseases driven by aberrant kinase signaling.
References
- 1. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. growingscience.com [growingscience.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Application Note & Protocols: A Guide to Cell-Based Assays for the Evaluation of 4-Chloroquinoline-6-carboxylic Acid Derivatives
Introduction: The Quinoline Scaffold in Drug Discovery
The quinoline ring system is a quintessential "privileged scaffold" in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a vast array of pharmacological effects.[1][2][3][4] From its historical significance in antimalarial drugs to its modern applications in anticancer, antibacterial, and anti-inflammatory agents, the versatility of the quinoline nucleus is well-established.[1][3] Derivatives of 4-Chloroquinoline-6-carboxylic acid are of particular interest. The 4-chloro position serves as a reactive handle for nucleophilic substitution, allowing for the synthesis of diverse compound libraries, while the carboxylic acid group at the 6-position can influence solubility, metabolic stability, and target interactions, potentially serving as a crucial pharmacophore for inhibitory activity.[1][5]
This document serves as a technical guide for researchers, scientists, and drug development professionals. It provides a structured, multi-tiered approach to the in vitro evaluation of this compound derivatives, moving from broad-spectrum activity screening to detailed mechanistic studies. The protocols herein are designed to be self-validating systems, emphasizing the scientific rationale behind experimental choices to ensure robust and reproducible data generation.
Core Principles for In Vitro Evaluation
A successful in vitro screening campaign follows a logical progression, often referred to as a screening cascade.[6][7][8] This strategy maximizes efficiency by using high-throughput primary assays to identify "hits" (active compounds), which are then subjected to more complex, lower-throughput secondary assays to elucidate their mechanism of action (MoA) and confirm target engagement.
Key Considerations for Quinoline Derivatives:
-
Solubility: Quinoline derivatives can have limited aqueous solubility. It is standard practice to prepare high-concentration stock solutions in an organic solvent like Dimethyl Sulfoxide (DMSO) and dilute them in culture medium for final use. Crucially, the final DMSO concentration in the assay should be kept low (typically ≤0.5%) to prevent solvent-induced cytotoxicity. A vehicle control (cells treated with the same final concentration of DMSO) must be included in every experiment.[9]
-
Autofluorescence: The quinoline core is known to be fluorescent.[9] This property can interfere with fluorescence-based assays, leading to false-positive results. It is essential to measure the fluorescence of the compound alone in the assay medium at the relevant wavelengths before committing to a fluorescence-based method. If significant interference is detected, switching to a colorimetric or luminescent readout is recommended.[9]
Section 1: Primary Screening - Assessing Cytotoxicity and Cell Viability
The initial step in characterizing a new compound library is to determine its effect on cell viability and proliferation. This allows for the identification of biologically active derivatives and the determination of their potency, typically expressed as the half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50).[10]
Workflow for Primary Cytotoxicity Screening
Caption: General workflow for a cell viability and cytotoxicity assay.
Assay 1.1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Principle: This is a colorimetric assay that measures cellular metabolic activity, which serves as an indicator of cell viability. In live cells, mitochondrial dehydrogenases reduce the water-soluble yellow tetrazolium salt (MTT) into an insoluble purple formazan product.[11][12] The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured. The intensity of the purple color is directly proportional to the number of metabolically active (viable) cells.[12]
Protocol: MTT Assay
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HCT116, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom tissue culture plates
-
This compound derivatives (dissolved in DMSO)
-
MTT solution: 5 mg/mL in sterile Phosphate-Buffered Saline (PBS), filtered and stored at 4°C protected from light.[11]
-
Solubilization solution: DMSO or 10% SDS in 0.01 M HCl.[13]
-
Multi-channel pipette, microplate spectrophotometer (ELISA reader).
Procedure:
-
Cell Seeding: Harvest and count cells. Prepare a cell suspension and seed 100 µL into each well of a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well). Incubate overnight (18-24 hours) at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[10]
-
Compound Treatment: Prepare serial dilutions of the quinoline derivatives in complete medium. Carefully remove the old medium from the plate and add 100 µL of the compound dilutions to the respective wells. Include wells for:
-
Vehicle Control: Cells treated with medium containing the highest concentration of DMSO used.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin).
-
Blank: Medium only (no cells).
-
-
Incubation: Incubate the plate for the desired exposure time (commonly 24, 48, or 72 hours).[7]
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration ~0.5 mg/mL).[13] Incubate for 3-4 hours at 37°C.[11]
-
Formazan Solubilization: Carefully aspirate the medium containing MTT without disturbing the formazan crystals. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well.[10]
-
Absorbance Measurement: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan. Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[12]
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the Percentage Viability using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) * 100
-
Plot % Viability against the logarithm of the compound concentration and use non-linear regression analysis (e.g., log(inhibitor) vs. response) to determine the IC50 value.
Quantitative Data Summary: Cytotoxicity of Quinoline Derivatives
The following table summarizes reported cytotoxic activities of various quinoline derivatives against different cancer cell lines, primarily determined by the MTT assay.
| Compound Type | Cell Line | IC50 (µM) | Reference |
| 7-chloro-4-quinolinylhydrazone derivatives | SF-295 (CNS), HCT-8 (Colon), HL-60 (Leukemia) | 0.314 - 4.65 (µg/cm³) | [2] |
| 8-nitro-7-quinolinecarbaldehyde | Caco-2 (Colorectal) | 0.53 | [14] |
| 7-(β-trans-(N,N-dimethylamino)ethenyl)-8-nitroquinoline | Caco-2 (Colorectal) | 0.93 | [14] |
| N-alkylated, 2-oxoquinoline derivatives | HEp-2 (Larynx) | 49.01 - 77.67% inhibition | [2] |
| 2-oxoquinoline derivatives | Various tumor cell lines | 4.4 - 8.7 | [10] |
Section 2: Elucidating the Mechanism of Action (MoA)
Once a compound is identified as cytotoxic, the next critical question is how it induces cell death. Key cellular processes to investigate are apoptosis (programmed cell death) and cell cycle progression.
Assay 2.1: Apoptosis Detection
Apoptosis is a controlled, energy-dependent process of cell suicide characterized by distinct morphological and biochemical hallmarks, including cell shrinkage, chromatin condensation, membrane blebbing, externalization of phosphatidylserine (PS), and activation of a cascade of cysteine proteases called caspases.[15][16]
The Apoptotic Pathway and Assay Targets
Caption: Key events in apoptosis and the corresponding cell-based assays.
Method 2.1.1: Annexin V & Propidium Iodide (PI) Staining by Flow Cytometry
Principle: This is a gold-standard assay for differentiating apoptosis from necrosis. In healthy cells, phosphatidylserine (PS) is restricted to the inner leaflet of the plasma membrane. During early apoptosis, this asymmetry is lost, and PS is exposed on the cell's outer surface.[15] Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC, Alexa Fluor 488), can be used to identify early apoptotic cells.[17] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by the intact membrane of live and early apoptotic cells. It can only enter cells in late apoptosis or necrosis where membrane integrity is compromised.[16] By using both stains, one can distinguish four populations:
-
Annexin V- / PI- : Live, healthy cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells (due to primary injury)
Protocol: Annexin V/PI Staining
Materials:
-
Cells treated with quinoline derivatives (and controls) in 6-well plates.
-
Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit (contains Annexin V, PI, and Binding Buffer).
-
Cold PBS, FACS tubes, Flow cytometer.
Procedure:
-
Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, wash with PBS, detach using a gentle enzyme (like TrypLE), and combine with the supernatant (floating cells).
-
Washing: Centrifuge the cell suspension (e.g., 300 x g for 5 minutes) and discard the supernatant. Wash the cell pellet twice with cold PBS.[17]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer provided in the kit. Count the cells and adjust the concentration to ~1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a FACS tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution (concentrations as per manufacturer's instructions).
-
Incubation: Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples immediately by flow cytometry.
Assay 2.2: Cell Cycle Analysis
Many anticancer compounds function by inducing cell cycle arrest, preventing cancer cells from progressing through the division cycle and replicating.[18] Flow cytometry can be used to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[19]
Phases of the Eukaryotic Cell Cycle
Caption: The four main phases of the cell cycle and the Sub-G1 apoptotic peak.
Principle: Cells are fixed to permeabilize their membranes and then stained with a fluorescent dye, such as Propidium Iodide (PI), that binds stoichiometrically to DNA. The fluorescence intensity of an individual cell is therefore directly proportional to its DNA content. Cells in the G0/G1 phase have a normal (2n) amount of DNA. During the S phase, DNA is synthesized, so these cells have a DNA content between 2n and 4n. Cells in the G2 and M phases have double the DNA content (4n). Apoptotic cells often appear as a "sub-G1" peak due to DNA fragmentation.
Protocol: Cell Cycle Analysis with Propidium Iodide
Materials:
-
Cells treated with quinoline derivatives.
-
Cold 70% Ethanol.
-
PBS.
-
PI/RNase Staining Buffer (e.g., PBS with 50 µg/mL PI and 100 µg/mL RNase A).[20]
-
Flow cytometer.
Procedure:
-
Cell Harvesting: Collect approximately 1 x 10⁶ cells per sample as described in the apoptosis protocol.
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[21] Incubate at -20°C for at least 2 hours (or up to several weeks).
-
Washing: Centrifuge the fixed cells (e.g., 500 x g for 5 minutes) and discard the ethanol. Wash the pellet twice with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.
-
Rationale: RNase treatment is critical because PI can also bind to double-stranded RNA. This step ensures that the fluorescence signal is specific to DNA content.[20]
-
-
Incubation: Incubate for 30 minutes at room temperature, protected from light.
-
Analysis: Analyze the samples on a flow cytometer, collecting linear fluorescence data for at least 10,000 events. Use cell cycle analysis software to model the histogram and quantify the percentage of cells in each phase.
Section 3: Target Engagement & Specific Applications
Confirming that a compound binds to its intended molecular target within a cellular context is a cornerstone of modern drug discovery.[22][23] It provides direct evidence for the MoA and helps build a strong structure-activity relationship (SAR).[22] The specific assay depends on the hypothesized target, which for quinoline derivatives often includes protein kinases, topoisomerases, or parasitic proteins.[1][24]
Conceptual Workflow: Target Engagement
Caption: Conceptual model of target engagement leading to kinase inhibition.
Assay 3.1: Antiparasitic (Antimalarial) Screening
Given the historical success of 4-aminoquinolines like chloroquine, evaluating new derivatives against Plasmodium falciparum, the parasite responsible for the most severe form of malaria, is a logical application.[25][26]
Principle: The most common in vitro antimalarial assay measures the inhibition of parasite DNA replication. P. falciparum is cultured in human red blood cells. After treatment with the test compounds, the culture is lysed, and a fluorescent DNA-intercalating dye (e.g., SYBR Green I, PicoGreen) is added. The fluorescence intensity is proportional to the amount of parasitic DNA, providing a direct measure of parasite proliferation.[25]
Protocol: P. falciparum Growth Inhibition Assay (SYBR Green I)
Materials:
-
Synchronized ring-stage P. falciparum culture (e.g., 3D7 or Dd2 strains) maintained in human O+ erythrocytes.
-
Complete parasite culture medium (e.g., RPMI-1640, AlbuMAX II, hypoxanthine).
-
96-well black, clear-bottom microplates.
-
Lysis buffer with SYBR Green I dye.
-
Fluorescence plate reader.
Procedure:
-
Plate Preparation: Add serially diluted quinoline derivatives to the wells of the 96-well plate. Include controls for untreated parasites (100% growth) and uninfected red blood cells (background).
-
Parasite Addition: Add the parasite culture (e.g., at 1% parasitemia and 2% hematocrit) to the wells.
-
Incubation: Incubate the plate for 72 hours under standard parasite culture conditions (37°C, 5% O₂, 5% CO₂, 90% N₂).
-
Lysis and Staining: Freeze the plate to lyse the red blood cells. Thaw and add the SYBR Green I lysis buffer to each well. Incubate in the dark for 1 hour.
-
Fluorescence Reading: Read the fluorescence using a plate reader with excitation at ~485 nm and emission at ~530 nm.
-
Data Analysis: Subtract the background fluorescence and calculate the percentage of growth inhibition relative to the untreated control. Determine the IC50 value by non-linear regression.
References
- 1. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 2. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. international-biopharma.com [international-biopharma.com]
- 7. ar.iiarjournals.org [ar.iiarjournals.org]
- 8. bitesizebio.com [bitesizebio.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. broadpharm.com [broadpharm.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - KR [thermofisher.com]
- 14. brieflands.com [brieflands.com]
- 15. bmglabtech.com [bmglabtech.com]
- 16. elrig.org [elrig.org]
- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cell Cycle Analysis by Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 20. cancer.wisc.edu [cancer.wisc.edu]
- 21. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Target Engagement Assays in Early Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Target Engagement Assays in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
- 25. Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
Application Notes and Protocols: Esterification of 4-Chloroquinoline-6-carboxylic Acid
Introduction
Esters of 4-Chloroquinoline-6-carboxylic acid are pivotal intermediates in the synthesis of a wide array of biologically active molecules, including pharmaceuticals and research probes. The quinoline scaffold is a privileged structure in medicinal chemistry, and modification of the 6-position carboxylic acid to an ester allows for fine-tuning of pharmacokinetic and pharmacodynamic properties. This document provides a comprehensive guide to the primary techniques for the esterification of this compound, offering detailed protocols, mechanistic insights, and practical considerations for researchers in drug discovery and development.
The electron-withdrawing nature of the chlorinated quinoline ring system can influence the reactivity of the carboxylic acid. Therefore, the choice of esterification method is critical and depends on the desired ester, the scale of the reaction, and the presence of other functional groups. This guide will cover several robust methods, from classic acid-catalyzed reactions to milder, coupling agent-mediated transformations.
Method 1: Fischer-Speier Esterification
The Fischer-Speier esterification is a classic and cost-effective method for producing esters, particularly for simple, unhindered alcohols.[1][2] It involves the reaction of a carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst.[1][2] The reaction is an equilibrium process, and to achieve high yields, the equilibrium must be shifted towards the product side. This is typically accomplished by using a large excess of the alcohol or by removing water as it is formed.[3][4][5]
Mechanistic Rationale
The reaction proceeds via protonation of the carbonyl oxygen of the carboxylic acid by the strong acid catalyst, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester.[1][3][4]
Experimental Protocol: Synthesis of Ethyl 4-Chloroquinoline-6-carboxylate
Materials:
-
This compound
-
Absolute Ethanol (EtOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Round-bottom flask
-
Reflux condenser
-
Dean-Stark apparatus (optional)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Add a large excess of absolute ethanol (e.g., 20-50 eq), which also serves as the solvent.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the mixture with stirring.
-
Equip the flask with a reflux condenser (and a Dean-Stark trap if removing water azeotropically) and heat the mixture to reflux.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess ethanol using a rotary evaporator.
-
Dissolve the residue in an organic solvent such as dichloromethane or ethyl acetate.
-
Carefully wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst. Check the pH of the aqueous layer to ensure it is basic.
-
Wash the organic layer with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude ester.
-
Purify the crude product by column chromatography on silica gel or recrystallization to yield pure ethyl 4-chloroquinoline-6-carboxylate.
Data Summary
| Parameter | Value |
| Reactants | This compound, Ethanol |
| Catalyst | Concentrated H₂SO₄ |
| Temperature | Reflux (approx. 78 °C for ethanol) |
| Reaction Time | 4-12 hours |
| Work-up | Neutralization, Extraction, Drying |
| Purification | Column Chromatography or Recrystallization |
Workflow Diagram
Caption: Fischer-Speier Esterification Workflow.
Method 2: Steglich Esterification
The Steglich esterification is a mild and efficient method for the formation of esters from carboxylic acids and alcohols using dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[6][7][8] This method is particularly advantageous for substrates that are sensitive to acidic conditions and for the synthesis of sterically hindered esters.[6][9][10]
Mechanistic Rationale
The reaction proceeds through the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate. DMAP then acts as a nucleophilic catalyst, reacting with the O-acylisourea to form a reactive acylpyridinium species. This intermediate is then readily attacked by the alcohol to form the desired ester and dicyclohexylurea (DCU), an insoluble byproduct that can be easily removed by filtration.[6][7][11]
Experimental Protocol: Synthesis of a Generic Ester of this compound
Materials:
-
This compound
-
Alcohol (R-OH)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
0.5 N Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Filtration apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq), the desired alcohol (1.2-1.5 eq), and a catalytic amount of DMAP (0.1-0.2 eq) in anhydrous DCM.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add a solution of DCC (1.1-1.2 eq) in anhydrous DCM dropwise to the stirred mixture.
-
Allow the reaction to warm to room temperature and stir for 3-12 hours. Monitor the reaction progress by TLC.
-
Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed.
-
Filter off the DCU precipitate and wash the solid with a small amount of DCM.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude ester by column chromatography on silica gel.
Data Summary
| Parameter | Value |
| Reactants | This compound, Alcohol |
| Reagents | DCC, DMAP |
| Solvent | Anhydrous DCM or THF |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 3-12 hours |
| Work-up | Filtration of DCU, Extraction, Drying |
| Purification | Column Chromatography |
Mechanism Diagram
References
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Fischer Esterification [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. One moment, please... [chemistrysteps.com]
- 6. Steglich Esterification [organic-chemistry.org]
- 7. Steglich esterification - Wikipedia [en.wikipedia.org]
- 8. synarchive.com [synarchive.com]
- 9. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 10. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 11. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Navigating Side Products in the Doebner Reaction
Welcome to the technical support center for the Doebner reaction. This guide is designed for researchers, scientists, and drug development professionals who utilize this powerful reaction for the synthesis of quinoline-4-carboxylic acids. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you overcome common challenges, particularly the formation of unwanted side products, and optimize your reaction outcomes.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format, focusing on the causality behind each issue and providing actionable solutions.
Q1: My reaction yield is low, and I've isolated a significant amount of a benzylamine derivative. What is happening and how can I prevent it?
A1: This is a classic side reaction in the Doebner synthesis, often called the Doebner hydrogen-transfer reaction. It is especially prevalent when using anilines with electron-withdrawing groups.[1][2]
Causality: The reaction proceeds through a dihydroquinoline intermediate. This intermediate can act as a reducing agent, transferring hydrogen to the imine formed from the aniline and aldehyde.[1] This process oxidizes the dihydroquinoline to the desired quinoline product but reduces the imine to a benzylamine byproduct, consuming starting material and lowering your overall yield. The result is often a nearly 1:1 mixture of the desired quinoline and the benzylamine side product.[2]
Troubleshooting Steps:
-
Employ a Lewis Acid Catalyst: Switching from traditional Brønsted acids to a Lewis acid like boron trifluoride etherate (BF₃·THF) in a solvent like acetonitrile (MeCN) can significantly improve yields for electron-deficient anilines.[2][3] Lewis acids can facilitate the key C-C bond-forming steps more efficiently.
-
Optimize Reactant Stoichiometry: The stoichiometry is critical in this hydrogen-transfer variant. The reaction effectively consumes two equivalents of the aniline and aldehyde for every one equivalent of pyruvic acid to produce one equivalent of the quinoline and one of the benzylamine. Adjusting the ratios, particularly by ensuring pyruvic acid is the limiting reagent, is key.
-
Controlled Reagent Addition: Instead of mixing all components at once, first stir the aniline and aldehyde with the Lewis acid catalyst at an elevated temperature (e.g., 65 °C). Then, add a solution of pyruvic acid dropwise over several hours.[3] This controlled addition helps to manage the concentration of intermediates and favor the desired pathway.
Protocol: Minimizing Benzylamine Formation with an Electron-Deficient Aniline [3]
-
Reaction Setup: To a solution of the electron-deficient aniline (1.0 equiv) and the aldehyde (1.1 equiv) in acetonitrile (MeCN), add BF₃·THF (0.28 equiv).
-
Initial Heating: Stir the reaction mixture at 65 °C for 10 minutes.
-
Slow Addition: Prepare a separate solution of pyruvic acid (0.56 equiv) in MeCN. Add this solution dropwise to the reaction mixture over a period of 3 hours while maintaining the temperature at 65 °C.
-
Reaction Completion: Continue to stir the reaction at 65 °C for an additional 21 hours.
-
Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the mixture to room temperature. Perform a standard aqueous workup, which typically involves extraction with an organic solvent (e.g., ethyl acetate), washing the organic layer with brine, drying over an anhydrous salt (e.g., Na₂SO₄), and concentrating under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or column chromatography.
Q2: My reaction is producing a dark, tarry substance, making purification nearly impossible. What causes this tar formation?
A2: Tar formation is a frequent problem, often arising from the acid-catalyzed polymerization or self-condensation of the aldehyde starting material or reactive intermediates. [4][5] This is particularly an issue in the related Doebner-Miller reaction, which uses α,β-unsaturated carbonyl compounds that are prone to polymerization.[5][6]
Causality: Strong acids and high temperatures can promote unwanted side reactions. The aldehyde can self-condense via an aldol-type reaction, or intermediates can polymerize, leading to complex, high-molecular-weight materials that are difficult to characterize and remove.
Troubleshooting Steps:
-
Temperature Control: Avoid excessive heating. While the reaction often requires elevated temperatures to proceed, unnecessarily high temperatures can accelerate polymerization.[1][3] If you observe decomposition, try running the reaction at a lower temperature for a longer duration.
-
Slow Reagent Addition: As with other side reactions, adding the aldehyde or the α,β-unsaturated carbonyl compound slowly to the heated acidic solution of the aniline can help control the reaction's exothermicity and minimize polymerization.[4]
-
pH Control During Workup: When acidifying the mixture to precipitate the carboxylic acid product, add the acid slowly and with vigorous stirring. This prevents localized areas of high acidity, which can cause degradation of the final product.[1]
-
Solvent Choice: While ethanol is common, exploring other solvents may be beneficial. For instance, acetonitrile has proven effective in certain cases, and using a biphasic system (e.g., toluene/water) can sometimes sequester the sensitive carbonyl compound in the organic phase, reducing its tendency to polymerize in the acidic aqueous phase.[3][5][6]
Q3: My yield is consistently low, even without significant byproduct formation. What can I do to improve it?
A3: Low yields can be traced back to several factors, including incomplete reaction, suboptimal conditions, or product loss during the workup phase. [1][3]
Causality: The Doebner reaction is a multi-component reaction, and its efficiency depends on the delicate balance of several equilibria. If conditions are not optimal for your specific substrates, the reaction may stall or proceed very slowly.
Troubleshooting Steps:
-
Verify Reactant Purity: Ensure all starting materials—aniline, aldehyde, and pyruvic acid—are of high purity. Impurities can inhibit catalysts or introduce competing side reactions.
-
Optimize Reaction Time and Temperature: Monitor the reaction closely by TLC to determine the point of maximum conversion. Some substrate combinations may require longer reaction times or higher temperatures to proceed to completion.[1][3] For sluggish reactions, a gradual increase in temperature can be beneficial.[3]
-
Adjust Stoichiometry: While the theoretical ratio is 1:1:1, slightly adjusting the stoichiometry can sometimes improve yields. For example, using a slight excess (1.1 to 1.2 equivalents) of the aldehyde can help drive the reaction to completion.[1]
-
Efficient Workup: Ensure the pH is correctly adjusted during the workup to guarantee the product is in a form that is easily extractable. The quinoline-4-carboxylic acid product is amphoteric; it will be soluble in aqueous base (as a carboxylate) and aqueous acid (as a protonated quinoline). It is least soluble near its isoelectric point. Ensure you are extracting with an appropriate solvent at the correct pH to maximize recovery.[3]
Visualizing the Chemistry
To better understand the processes involved, the following diagrams illustrate the core mechanism, a key side reaction, and a logical workflow for troubleshooting.
References
Technical Support Center: Navigating Solubility Challenges of 4-Chloroquinoline-6-carboxylic Acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for 4-Chloroquinoline-6-carboxylic acid. This document is designed for researchers, chemists, and drug development professionals who are encountering solubility issues with this compound in organic solvents. Our goal is to provide a scientifically-grounded, practical resource that combines troubleshooting workflows, detailed protocols, and answers to frequently asked questions.
Understanding the Molecule: Physicochemical Profile
The solubility behavior of this compound is dictated by its unique molecular structure. It is an amphoteric molecule, containing both a weakly basic nitrogen atom on the quinoline ring and an acidic carboxylic acid group.[1][2] This dual nature, combined with a largely hydrophobic bicyclic aromatic core, creates a complex solubility profile. The strong intermolecular forces, particularly hydrogen bonding from the carboxylic acid and stacking of the aromatic rings in its solid crystal lattice, can be energetically demanding to overcome.[2]
| Property | Value | Source |
| Molecular Formula | C₁₀H₆ClNO₂ | [3] |
| Molecular Weight | 207.61 g/mol | [3] |
| Structure | Contains a hydrophobic quinoline core, a polar carboxylic acid group, a weakly basic nitrogen atom, and an electron-withdrawing chlorine atom. | [3] |
| Predicted XLogP3 | 2.3 | [4] |
| Nature | Amphoteric and moderately polar overall, with distinct hydrophobic and hydrophilic regions. | [1] |
Below is a conceptual map illustrating the conflicting polarity regions of the molecule, which are central to its solubility challenges.
Caption: Polarity map of this compound.
Troubleshooting Guide: A Systematic Approach to Dissolution
When encountering solubility issues, a systematic approach is more effective than random solvent screening. This guide provides a logical workflow to diagnose and solve common problems.
Caption: Step-by-step troubleshooting workflow for solubility issues.
Problem 1: Compound Fails to Dissolve in Polar Aprotic Solvents (DMSO, DMF) at Room Temperature.
This is the most common starting point for creating stock solutions. Failure to dissolve here often points to high crystal lattice energy or reaching the saturation limit.
-
Plausible Causes:
-
The concentration is too high, exceeding the compound's intrinsic solubility.
-
The energy required to break the crystal lattice is greater than the energy of solvation at room temperature.[2]
-
The solvent quality (e.g., absorbed water in DMSO) may be affecting its properties.
-
-
Systematic Solutions:
-
Reduce Concentration: Halve the target concentration and try again. This is the simplest variable to change.
-
Apply Gentle Heat & Agitation: Warm the mixture to 40-60°C while stirring or sonicating.[5] Thermal energy helps overcome the activation energy barrier for dissolution.[6]
-
Causality: Heating provides the kinetic energy necessary to disrupt the intermolecular hydrogen bonds and pi-stacking interactions within the crystal lattice, allowing solvent molecules to solvate the individual compound molecules.
-
-
Use Fresh, Anhydrous Solvent: Hygroscopic solvents like DMSO can absorb atmospheric moisture, which can alter their polarity and, in some cases, reduce the solubility of organic compounds.[5] Using a newly opened bottle of anhydrous solvent is a crucial self-validating step.
-
Problem 2: Compound Dissolves with Heat but Precipitates Upon Cooling or Storage.
This indicates that you have created a supersaturated solution, which is thermodynamically unstable.
-
Plausible Causes:
-
The solution was saturated or supersaturated at the higher temperature, and solubility decreased upon returning to room temperature.[7]
-
The compound is degrading or reacting in the solvent over time, producing a less soluble species.
-
For DMSO stocks, freezing and re-thawing cycles can cause precipitation of less soluble compounds.
-
-
Systematic Solutions:
-
Determine the Metastable Zone: Find the highest concentration that remains in solution at your target storage temperature (e.g., room temperature, 4°C) for a relevant period (e.g., 24 hours). This is your practical working concentration.
-
Utilize Co-solvents: The addition of a second, miscible organic solvent can disrupt crystal formation and increase the solubility limit.[1][8][9] For a primary DMSO solution, adding 5-10% N-Methyl-2-pyrrolidone (NMP) can often stabilize the solution.
-
Causality: A co-solvent system alters the overall polarity and hydrogen bonding characteristics of the solvent medium.[8] This can create a more favorable solvation environment for the solute, disrupting the solute-solute interactions that lead to precipitation.
-
-
Store as Aliquots: Prepare the stock solution at a workable concentration, then immediately create single-use aliquots and store them at -20°C or -80°C. This minimizes freeze-thaw cycles that can force precipitation.
-
Problem 3: Compound is Insoluble in Less Polar Solvents (e.g., Dichloromethane, Ethyl Acetate, Toluene).
This is expected behavior due to the molecule's polarity. These solvents are often required for specific reactions or purification steps.
-
Plausible Causes:
-
Polarity Mismatch: The polar carboxylic acid group makes the compound poorly suited for non-polar environments. "Like dissolves like" is the governing principle.
-
Strong Hydrogen Bonding: The carboxylic acid group prefers to form strong hydrogen bonds with itself rather than interact with a non-polar solvent.[10]
-
-
Systematic Solutions:
-
Chemical Modification (for synthesis): Convert the carboxylic acid to an ester (e.g., an ethyl or methyl ester).[11] This removes the primary site of intermolecular hydrogen bonding and significantly increases lipophilicity, thereby improving solubility in less polar organic solvents.
-
Causality: By replacing the acidic proton of the -COOH group with an alkyl group, you eliminate its ability to act as a hydrogen bond donor. This drastically reduces the self-association of the molecules and makes them more compatible with less polar solvents.
-
-
Use a More Polar "Bridge" Solvent: If compatible with your experimental conditions, try a solvent with intermediate polarity, such as Tetrahydrofuran (THF) or 2-Methyl-THF.
-
Consider a Biphasic System with a Phase-Transfer Catalyst: For reaction chemistry, if the compound must react with a non-polar reagent, a phase-transfer catalyst can be used to shuttle the deprotonated (anionic) form of the acid from an aqueous basic phase into the organic phase.
-
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution
This protocol details the standard procedure for solubilizing the compound in DMSO, incorporating best practices.
-
Preparation: Weigh the desired amount of this compound into a clean, dry glass vial. Use a vial that can be securely capped.
-
Solvent Addition: Add a portion (approx. 70%) of the final required volume of high-purity, anhydrous DMSO.[12]
-
Initial Dissolution Attempt: Vortex the vial vigorously for 2 minutes at room temperature. Observe for undissolved solid.
-
Assisted Dissolution: If solid remains, place the vial in a sonicating water bath for 10 minutes. If a sonicator is unavailable, warm the vial to 50°C in a water bath or on a heat block, vortexing every 2-3 minutes. Do not exceed 60°C to minimize the risk of degradation.
-
Final Volume Adjustment: Once the solid is fully dissolved, allow the solution to cool to room temperature. Add the remaining DMSO to reach the final target volume and vortex to ensure homogeneity.
-
Storage: Filter the solution through a 0.22 µm syringe filter if particulate matter is a concern. Store in tightly sealed, single-use aliquots at -20°C or -80°C.
Protocol 2: Solubility Enhancement Using a Co-Solvent System
This protocol is for cases where a single solvent is insufficient to maintain solubility.
-
Primary Solubilization: Following Protocol 1 (Steps 1-4), dissolve the compound in 80% of the final target volume of DMSO.
-
Co-solvent Addition: Add 10% of the final volume of NMP (N-Methyl-2-pyrrolidone). Vortex thoroughly.
-
Final Volume Adjustment: Add the final 10% of the volume using the primary solvent (DMSO). Vortex until the solution is completely clear and homogenous.
-
Stability Check: Leave the solution at room temperature for at least 2 hours to check for any precipitation before proceeding with storage or use. This validates the stability of the co-solvent formulation.
Frequently Asked Questions (FAQs)
Q1: What are the best starting solvents to try for this compound?
A: Based on its structure, the best starting points are strong, polar aprotic solvents. Dimethyl sulfoxide (DMSO) is the most common and effective choice for creating high-concentration stock solutions.[13][14] N,N-Dimethylformamide (DMF) is another excellent option with similar properties. For less concentrated solutions or certain applications, polar protic solvents like ethanol may work, but solubility will likely be lower.
Q2: How does the amphoteric (acidic and basic) nature of this molecule affect its solubility in organic solvents?
A: In organic solvents, the compound is typically in its neutral form. The carboxylic acid group can act as a hydrogen-bond donor and acceptor, while the quinoline nitrogen is a hydrogen-bond acceptor. This allows it to interact favorably with polar solvents that can participate in hydrogen bonding (like alcohols) or have strong dipole moments (like DMSO/DMF). However, this same capability leads to strong self-association (dimerization via the carboxylic acid), which contributes to high crystal lattice energy and can favor the solid state over dissolution in less polar solvents.[2]
Q3: Is it possible to use pH adjustment to increase solubility in an organic solvent?
A: Generally, no. pH is a property of aqueous solutions. Adding a strong acid or base to an organic solution can promote salt formation, but the resulting ionic salt is often even less soluble in non-polar organic solvents than the neutral parent molecule. The strategy of pH adjustment is primarily used to enhance solubility in water or buffered aqueous solutions, where the resulting charged species is readily solvated by water molecules.[1][2]
Q4: I've tried heating, co-solvents, and sonication, but my compound still won't dissolve at the desired concentration. What advanced techniques can I consider?
A: If standard methods fail, you may need to modify the solid-state properties of the compound or use more advanced formulation techniques. These are common in drug development:
-
Salt Formation: Before dissolution, perform a chemical reaction to convert the compound into a stable salt.[15] For example, reacting the carboxylic acid with a suitable organic base (like tromethamine) could yield a salt with different solubility properties. This new entity would then need to be re-screened for solubility.
-
Solid Dispersion: This involves dispersing the compound at a molecular level within an inert, hydrophilic carrier matrix (like PVP or PEG).[1][16] The resulting amorphous solid dispersion often has a much higher apparent solubility and faster dissolution rate because the high crystal lattice energy of the original compound has been eliminated.[16]
-
Particle Size Reduction: Techniques like micronization can increase the surface area of the solid, which can improve the rate of dissolution, though it does not change the equilibrium solubility.[6][9]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | C10H6ClNO2 | CID 20493593 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 6-Chloroquinoline-4-carboxylic acid | C10H6ClNO2 | CID 6484158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijmsdr.org [ijmsdr.org]
- 10. m.youtube.com [m.youtube.com]
- 11. This compound ethyl ester synthesis - chemicalbook [chemicalbook.com]
- 12. gchemglobal.com [gchemglobal.com]
- 13. ptacts.uspto.gov [ptacts.uspto.gov]
- 14. In silico estimation of DMSO solubility of organic compounds for bioscreening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. research.aston.ac.uk [research.aston.ac.uk]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Purification of 4-Chloroquinoline-6-carboxylic Acid
This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the purification of 4-Chloroquinoline-6-carboxylic acid via recrystallization. It is designed to move beyond a simple protocol, offering insights into the underlying principles, robust troubleshooting for common experimental hurdles, and answers to frequently asked questions.
The Principle of Recrystallization: A Foundational Overview
Recrystallization is a powerful technique for purifying solid organic compounds. Its efficacy is built upon the principle that the solubility of a solid in a solvent generally increases with temperature.[1] In an ideal scenario, the compound to be purified (the solute) is highly soluble in a chosen solvent at its boiling point but has low solubility at cooler, or room, temperatures.[2][3]
The process involves:
-
Dissolving the impure solid in a minimum amount of a suitable hot solvent to create a saturated solution.
-
Filtering the hot solution to remove any insoluble impurities.
-
Allowing the solution to cool slowly and undisturbed. As the temperature drops, the solubility of the desired compound decreases, leading to the formation of purified crystals.
-
The soluble impurities remain in the cold solvent (the "mother liquor"), from which the pure crystals are then separated by filtration.[1]
The success of this technique is critically dependent on the selection of an appropriate solvent.
Solvent Selection for this compound
The molecular structure of this compound features a polar carboxylic acid group and a nitrogen-containing heterocyclic quinoline ring. This structure suggests that polar solvents will be most effective, following the "like dissolves like" principle.[1] However, if the polarity of the solvent and solute are too closely matched, the compound may be too soluble even at room temperature, leading to poor recovery.[1]
The ideal solvent should exhibit the following characteristics:
-
High solvency for this compound at elevated temperatures.
-
Low solvency for this compound at low temperatures.
-
Impurities should be either highly soluble at all temperatures (remaining in the mother liquor) or insoluble in the hot solvent (allowing for removal by hot filtration).[2]
-
The solvent should be chemically inert , not reacting with the compound.[3]
-
It should be volatile enough to be easily removed from the purified crystals during drying.[2]
Recommended Solvents & Systems:
Based on the polarity of the target molecule and literature concerning similar quinoline carboxylic acid derivatives, the following solvents should be considered for initial screening.
| Solvent System | Boiling Point (°C) | Polarity | Rationale & Comments |
| Ethanol (95% or Absolute) | ~78 | Polar Protic | A common and effective solvent for many organic compounds with polar functional groups.[4][5] Often a good starting point. |
| Methanol | ~65 | Polar Protic | Similar to ethanol but with a lower boiling point. May be suitable if ethanol proves too effective a solvent at room temperature. |
| N,N-Dimethylformamide (DMF) | 153 | Polar Aprotic | A powerful polar solvent, often used for compounds that are difficult to dissolve. Patents for purifying similar quinoline derivatives mention DMF.[6] Use with caution due to its high boiling point, which can make removal difficult. |
| Ethanol/Water Mixture | Variable | Polar Protic | A mixed-solvent system can finely tune solvency.[2] The compound is dissolved in the "good" solvent (ethanol) at its boiling point, and the "poor" solvent (water) is added dropwise until the solution becomes cloudy (the saturation point). A small amount of ethanol is then added to redissolve the precipitate, and the solution is cooled. |
| Acetonitrile | 82 | Polar Aprotic | Mentioned in purification protocols for related compounds.[6] Can be effective for compounds containing aromatic rings.[4] |
Experimental Protocol & Workflow
This section provides a detailed, step-by-step methodology for the recrystallization of this compound.
dot
Caption: General workflow for the recrystallization of this compound.
Step-by-Step Methodology:
-
Solvent Selection: Perform small-scale solubility tests with the solvents listed in the table above to identify the most suitable one. A good solvent will dissolve the compound when boiling but result in significant crystal formation upon cooling to room temperature and then in an ice bath.[7]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. In a separate flask, bring the chosen solvent to a boil. Add the hot solvent to the solid in small portions, swirling and heating the mixture, until the solid has just completely dissolved.[8] Causality: Using the minimum amount of hot solvent is crucial for creating a supersaturated solution upon cooling, which is necessary to maximize the yield of the recovered crystals.[7]
-
Hot Filtration (if necessary): If you observe insoluble impurities (e.g., dust, non-soluble side products) in the hot solution, you must perform a hot filtration. This involves filtering the boiling solution through a pre-warmed funnel with fluted filter paper into a pre-warmed flask. Causality: Pre-warming the apparatus prevents premature crystallization of the product in the funnel, which would result in product loss.[9]
-
Cooling and Crystallization: Cover the flask containing the clear, hot solution with a watch glass and allow it to cool slowly and undisturbed to room temperature.[10] Slow cooling encourages the formation of larger, purer crystals.[7] Rushing this step can trap impurities within the crystal lattice.
-
Maximizing Yield: Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice-water bath for at least 15-20 minutes to further decrease the compound's solubility and maximize the crystal yield.[9]
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: While the crystals are still in the funnel under vacuum, wash them with a small amount of ice-cold recrystallization solvent. Causality: The wash removes any residual mother liquor containing dissolved impurities that may be coating the surface of the crystals. Using ice-cold solvent minimizes the redissolving and loss of your purified product.[7][11]
-
Drying: Allow air to be pulled through the crystals on the filter for several minutes to help them dry. Then, transfer the crystals to a watch glass or drying dish and dry them to a constant weight, either in a desiccator or a low-temperature oven.
Troubleshooting Guide
dot
Caption: Troubleshooting common issues in recrystallization.
Q: My compound will not dissolve, even in a large amount of boiling solvent. A: This indicates that the solvent is not suitable because it has poor solvency for your compound at high temperatures. You must select a different, likely more polar, solvent in which your compound shows higher solubility.
Q: No crystals are forming, even after the solution has been in an ice bath. A: This is a common issue with several potential causes and solutions:
-
Cause: Too much solvent was added during the dissolution step, and the solution is not supersaturated.[7]
-
Solution: Reheat the solution and boil off a portion of the solvent to increase the solute concentration. Allow the concentrated solution to cool again.
-
-
Cause: The solution is supersaturated, but crystallization has not been initiated.
-
Solution 1 (Scratching): Use a glass stirring rod to gently scratch the inner surface of the flask at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth to begin.[10]
-
Solution 2 (Seeding): If you have a small crystal of the pure product, add it to the cold solution. This "seed crystal" provides a template for other molecules to crystallize upon.[8]
-
Q: My product has separated as an oily liquid instead of crystals. A: This phenomenon, known as "oiling out," occurs when the solute comes out of solution at a temperature above its melting point or when the solution is too concentrated.[12]
-
Solution: Reheat the mixture until the oil completely redissolves. Add a small amount of additional hot solvent to lower the saturation point slightly. Allow the solution to cool much more slowly. If the problem persists, you may need to choose a solvent with a lower boiling point.
Q: My final product is still colored, even after recrystallization. A: This suggests the presence of colored, soluble impurities.
-
Solution: You may need to treat the hot solution with activated charcoal before the hot filtration step. Activated charcoal has a high surface area and can adsorb colored impurities. Use a small amount, as it can also adsorb your desired product, reducing the yield.
Frequently Asked Questions (FAQs)
Q1: How do I decide between a single-solvent and a mixed-solvent recrystallization? A1: A single-solvent system is generally preferred for its simplicity. However, if you cannot find a single solvent that has high solubility for your compound when hot and low solubility when cold, a mixed-solvent system is an excellent alternative.[2] This is often the case when no single solvent has the "perfect" polarity.
Q2: What are the likely impurities in my crude this compound? A2: Impurities will depend on the synthetic route used. Common impurities in related quinoline syntheses (like the Pfitzinger reaction) can include unreacted starting materials (e.g., substituted anilines, isatins, or ketones), reagents, or by-products from incomplete cyclization or side reactions.[13][14]
Q3: How do I assess the purity of my final product? A3: The most common and immediate method is melting point analysis. A pure compound will have a sharp, narrow melting point range that is close to the literature value. Impurities tend to depress and broaden the melting point range.[8] For more definitive purity assessment, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), or Mass Spectrometry (MS) should be employed.
Q4: What are the primary safety concerns when working with this compound and the recommended solvents? A4: According to GHS classifications, this compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[15] Always handle this compound in a fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The solvents used (e.g., ethanol, DMF, methanol) are flammable and have their own specific hazards. Always consult the Safety Data Sheet (SDS) for each chemical before beginning your experiment.
References
- 1. Recrystallization [wiredchemist.com]
- 2. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 3. mt.com [mt.com]
- 4. youtube.com [youtube.com]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. WO2005073239A1 - Method for purifying quinolinecarboxylic acid derivative - Google Patents [patents.google.com]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. youtube.com [youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. reddit.com [reddit.com]
- 11. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 13. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. This compound | C10H6ClNO2 | CID 20493593 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Suzuki Coupling Conditions for Chloroquinolines
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving chloroquinoline substrates. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to optimize this powerful C-C bond-forming reaction for their specific applications. Chloroquinolines are valuable synthons in drug discovery, but their successful coupling presents unique challenges, primarily due to the relative inertness of the C-Cl bond.
This document provides in-depth, troubleshooting-focused guidance in a direct question-and-answer format, supplemented with summary tables, a general experimental protocol, and workflow diagrams to navigate common experimental hurdles.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the Suzuki coupling of chloroquinolines. Each answer provides an explanation of the underlying chemical principles and offers actionable solutions.
Q1: My reaction shows low or no conversion of the chloroquinoline starting material. What are the likely causes and how can I fix it?
A1: Low or no conversion is the most frequent issue when working with aryl chlorides and is almost always linked to the difficulty of the initial oxidative addition step. The carbon-chlorine bond is significantly stronger and less polarized than its bromine or iodine counterparts, making it resistant to cleavage by the palladium catalyst.[1][2] Here’s a breakdown of the critical factors to investigate:
-
Catalyst System (Palladium Source & Ligand): The choice of catalyst is paramount. Standard catalysts like Pd(PPh₃)₄, while effective for aryl bromides, are often inefficient for chloroquinolines.[3][4]
-
The Problem: The electron-poor nature of standard phosphine ligands (like PPh₃) does not create a palladium(0) center that is electron-rich enough to effectively break the C-Cl bond.
-
The Solution: You must use a catalytic system featuring bulky, electron-rich phosphine ligands .[1][5][6] These ligands increase the electron density on the palladium center, which promotes the rate-limiting oxidative addition step.[6] They also facilitate the final reductive elimination step. Excellent choices include Buchwald dialkylbiaryl phosphines (e.g., SPhos, XPhos, RuPhos) or sterically hindered alkylphosphines like tricyclohexylphosphine (PCy₃).[1][6][7] These are typically used with a palladium precursor such as Pd(OAc)₂ or Pd₂(dba)₃.[1]
-
-
Base Selection: The base is not merely a proton scavenger; it plays a critical role in activating the boronic acid for the transmetalation step.[8][9]
-
The Problem: A base that is too weak or one that is not sufficiently soluble in the reaction medium will fail to generate the reactive boronate species [R-B(OH)₃]⁻, stalling the catalytic cycle after oxidative addition.[9][10]
-
The Solution: For challenging couplings with chloroquinolines, stronger inorganic bases are often required. Finely powdered potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are frequently the most effective choices.[1][11] Ensure the base is anhydrous and has a high surface area (finely powdered) to maximize its reactivity.
-
-
Solvent System: The solvent must accommodate reagents with vastly different polarities (the organic substrate, the inorganic base).[6]
-
The Problem: A poor solvent choice can lead to low solubility of the base or catalyst, preventing the reaction from proceeding efficiently.
-
The Solution: Aprotic polar solvents are standard. Mixtures of 1,4-dioxane, toluene, or tetrahydrofuran (THF) with a small amount of water are very common.[6][12] The water helps to dissolve the inorganic base and can accelerate the transmetalation step.[6] However, for substrates sensitive to hydrolysis, anhydrous conditions may be necessary.
-
-
Reaction Temperature: Kinetics are key.
-
The Problem: The activation energy for the oxidative addition of a C-Cl bond is high. Room temperature conditions are rarely sufficient.
-
The Solution: Most Suzuki couplings of chloroquinolines require elevated temperatures, typically in the range of 80-110 °C, to provide enough energy to overcome this barrier.[11][13]
-
Q2: My reaction is messy. Besides unreacted starting material, I see several side products on my TLC/LC-MS. What are they and how can I prevent them?
A2: The formation of side products can complicate purification and significantly lower your yield. The three most common culprits are homocoupling, protodeboronation, and dehalogenation.
-
Homocoupling of Boronic Acid (forms R-R): This side product arises from the coupling of two boronic acid molecules.
-
Cause: This is often promoted by the presence of oxygen in the reaction mixture, which can re-oxidize the active Pd(0) catalyst to Pd(II), leading to a competing catalytic cycle.[11][14] It can also occur if the transmetalation is slow compared to other pathways.
-
Prevention: Ensure your reaction is performed under a strict inert atmosphere (argon or nitrogen).[2] Thoroughly degas your solvent(s) before use by sparging with an inert gas or by using several freeze-pump-thaw cycles.
-
-
Protodeboronation (forms Ar-H from Ar-B(OH)₂): This is the replacement of the boronic acid group with a hydrogen atom.
-
Cause: This pathway is particularly problematic for heteroaryl boronic acids and can be accelerated by high temperatures, prolonged reaction times, or the presence of water and certain bases.[14][15]
-
Prevention: If protodeboronation is significant, consider switching from a boronic acid to a more stable boronic ester, such as a pinacol ester (Bpin) or an MIDA ester.[1] These reagents are more robust and release the boronic acid slowly under the reaction conditions. Using a slight excess (1.2-1.5 equivalents) of the boron reagent can also help compensate for this loss.
-
-
Dehalogenation (forms Quinoline from Chloroquinoline): This involves the reduction of the C-Cl bond, replacing the chlorine with a hydrogen atom.
-
Cause: This is a competing reductive pathway that can occur at the palladium center. It can be more prevalent if the cross-coupling is sluggish.
-
Prevention: Optimizing the reaction to favor the productive cross-coupling pathway is the best strategy. Switching to a more active ligand or a different base can often change the relative rates of cross-coupling versus dehalogenation.
-
Q3: How do I rationally select the best catalyst, base, and solvent to start with for a new chloroquinoline substrate?
A3: A systematic approach based on established principles is the most efficient path to success. Instead of random screening, start with a robust, high-probability set of conditions.
-
Catalyst System: Do not start with Pd(PPh₃)₄. For a chloroquinoline, immediately choose a modern catalyst system known for activating C-Cl bonds. A reliable starting point is Pd(OAc)₂ (2 mol%) with a bulky, electron-rich ligand like SPhos (4 mol%) or XPhos (4 mol%) .[1][6] These Buchwald-type ligands have a proven track record with heteroaryl chlorides.[16]
-
Base: The go-to base for challenging couplings is K₃PO₄ (2-3 equivalents) .[1][11] It is strong, effective, and generally provides good results across a wide range of substrates. Ensure it is finely powdered.
-
Solvent: A good initial choice is 1,4-dioxane or toluene with a small amount of water (e.g., a 10:1 organic:water ratio) . This combination effectively dissolves the necessary components.[6]
If this initial condition fails, you have a logical troubleshooting path. For instance, if conversion is low, you might screen a different ligand (e.g., RuPhos) or a stronger base (Cs₂CO₃) before abandoning the substrate.
Data Presentation: Recommended Reaction Components
The tables below summarize common components for optimizing the Suzuki coupling of chloroquinolines.
Table 1: Recommended Palladium Catalyst Systems for Chloroquinolines
| Palladium Source | Ligand | Typical Loading (mol%) | Rationale & Comments |
| Pd(OAc)₂, Pd₂(dba)₃ | SPhos, XPhos, RuPhos | Pd: 1-5%, Ligand: 2-10% | First Choice. These bulky, electron-rich biarylphosphine ligands are highly effective for activating the C-Cl bond in heteroaryl systems.[1][6] |
| Pd(OAc)₂, Pd₂(dba)₃ | PCy₃, P(t-Bu)₃ | Pd: 1-5%, Ligand: 2-10% | Strong alternatives. These electron-rich alkylphosphines are also excellent at promoting oxidative addition.[7] |
| PdCl₂(dppf) | (none needed) | 2-5% | A reliable pre-catalyst that can be effective, but may be less active than Buchwald systems for particularly challenging chloroquinolines.[3][4] |
| Pd(PPh₃)₄ | (none needed) | 5-10% | Not Recommended for Initial Screening. Generally ineffective for unactivated chloroquinolines; may work for highly activated substrates.[3] |
Table 2: Common Bases and Solvents
| Component | Selection | Equivalents / Ratio | Rationale & Comments |
| Base | K₃PO₄ | 2 - 3 | First Choice. A strong base that is highly effective for difficult couplings. Must be finely powdered.[1][11] |
| Cs₂CO₃ | 2 - 3 | An excellent, though more expensive, alternative to K₃PO₄. Its high solubility can be advantageous. | |
| K₂CO₃, Na₂CO₃ | 2 - 3 | Milder bases. May be sufficient for activated chloroquinolines but often less effective for electron-neutral or -rich systems.[3] | |
| Solvent | 1,4-Dioxane / H₂O | ~10:1 | First Choice. A robust, high-boiling solvent system that dissolves most reagents well.[6][17] |
| Toluene / H₂O | ~10:1 | Excellent alternative to dioxane. | |
| THF / H₂O | ~10:1 | Lower boiling point, which can be useful for milder reactions but may require a sealed vessel for higher temperatures. | |
| DMF, DMAc | (Anhydrous) | Polar aprotic solvents that can be effective but may be harder to degas and can lead to side reactions at high temperatures. |
Visualizing the Process
Understanding the catalytic cycle and having a logical troubleshooting workflow are essential for efficient optimization.
The Suzuki-Miyaura Catalytic Cycle
The diagram below illustrates the key steps in the reaction. For chloroquinolines, the initial Oxidative Addition is the most challenging and often rate-determining step.[18]
Caption: The Suzuki-Miyaura Catalytic Cycle for Chloroquinolines.
Troubleshooting Decision Tree
Use this workflow to diagnose and solve common problems with your reaction.
Caption: A workflow for troubleshooting low-yield Suzuki reactions.
Experimental Protocol: General Procedure for Suzuki Coupling of a Chloroquinoline
Note: This is a generalized starting protocol. It must be optimized for specific substrates. All operations should be performed in a fume hood using appropriate personal protective equipment.
Materials:
-
Chloroquinoline substrate (1.0 equiv)
-
Arylboronic acid or ester (1.2 - 1.5 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv, 2 mol%)
-
SPhos (0.04 equiv, 4 mol%)
-
Potassium Phosphate (K₃PO₄), finely powdered (3.0 equiv)
-
Anhydrous, degassed 1,4-dioxane and degassed deionized water
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the chloroquinoline (1.0 equiv), arylboronic acid (1.2 equiv), Pd(OAc)₂ (0.02 equiv), SPhos (0.04 equiv), and finely powdered K₃PO₄ (3.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[11]
-
Solvent Addition: Under a positive pressure of inert gas, add the degassed 1,4-dioxane and degassed water via syringe (e.g., in a 10:1 v/v ratio) to achieve a final substrate concentration of approximately 0.1-0.2 M.
-
Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-24 hours.
-
Workup: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate or CH₂Cl₂) and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with the organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired coupled product.[17]
References
- 1. benchchem.com [benchchem.com]
- 2. quora.com [quora.com]
- 3. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Yoneda Labs [yonedalabs.com]
- 15. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Room‐Temperature Suzuki–Miyaura Coupling of Heteroaryl Chlorides and Tosylates [ouci.dntb.gov.ua]
- 17. benchchem.com [benchchem.com]
- 18. Suzuki reaction - Wikipedia [en.wikipedia.org]
preventing byproduct formation in 4-Chloroquinoline-6-carboxylic acid synthesis
Introduction
Welcome to the technical support guide for the synthesis of 4-Chloroquinoline-6-carboxylic acid. This molecule is a critical building block in medicinal chemistry, notably in the development of kinase inhibitors and other therapeutic agents. The multi-step synthesis, most commonly initiated via the Gould-Jacobs reaction, presents several challenges where byproduct formation can significantly impact yield and purity.[1][2][3]
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols designed to help researchers, scientists, and drug development professionals anticipate, identify, and resolve common issues encountered during this synthesis. We will delve into the causality behind these experimental challenges and provide field-proven, validated solutions.
Diagram: Synthetic Pathway Overview
The following diagram outlines the common synthetic route from a substituted aniline to the final this compound, highlighting the critical stages prone to byproduct formation.
References
Technical Support Center: Purification of Crude 4-Chloroquinoline-6-carboxylic Acid
Welcome to the technical support guide for the purification of crude 4-Chloroquinoline-6-carboxylic acid (C₁₀H₆ClNO₂). As a Senior Application Scientist, I have designed this resource to provide researchers, scientists, and drug development professionals with practical, field-proven insights into overcoming common challenges encountered during the purification of this important synthetic intermediate. This guide moves beyond simple protocols to explain the causality behind each step, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification process in a direct question-and-answer format.
Q1: My final product shows persistent impurities after recrystallization. What's the underlying cause and how can I fix it?
A1: This is a common issue stemming from the presence of impurities with similar solubility profiles or from co-precipitation.
Expertise & Experience: Crude this compound, often synthesized from its 4-hydroxy precursor via chlorination with reagents like phosphorus oxychloride (POCl₃), can contain several types of impurities.[1][2] These include:
-
Neutral Impurities: Unreacted starting materials or non-acidic byproducts.
-
Acidic Impurities: Hydrolyzed reagents (e.g., phosphoric acid from POCl₃) or related acidic byproducts.
A single recrystallization may be insufficient if these impurities are readily trapped in the crystal lattice of the desired product as it forms. A more robust, multi-step approach is often necessary. The most effective strategy is to first remove impurities of a different chemical class (neutral/basic) before proceeding to the final recrystallization.
Trustworthiness (Self-Validating Protocol): An acid-base extraction is the gold-standard technique for separating carboxylic acids from neutral or basic contaminants.[3][4] This method leverages the acidic nature of your target compound. By converting the carboxylic acid into its water-soluble salt, you can wash away water-insoluble neutral impurities with an organic solvent. The pure acid is then recovered by re-acidification. Following this with a final recrystallization polishes the product, removing any remaining trace impurities.
Below is a logical workflow for achieving high purity.
Caption: High-level purification workflow.
Q2: During recrystallization, my compound "oils out" instead of forming crystals. Why does this happen and what is the solution?
A2: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent or when the solution becomes supersaturated upon cooling, causing the solute to separate as a liquid phase rather than a solid crystal.
Expertise & Experience: This phenomenon is common when the melting point of the solute is lower than the boiling point of the chosen solvent or when the solute's solubility decreases too rapidly upon cooling. The resulting oil may solidify into an amorphous mass, which is often less pure than a crystalline solid because impurities are easily trapped within it.
Trustworthiness (Self-Validating Protocol): The solution lies in modifying the solvent environment to favor gradual crystallization.
-
Reduce the Temperature: Select a solvent with a lower boiling point.
-
Increase Solvent Volume: Add more hot solvent to ensure the compound fully dissolves at a temperature below its melting point.
-
Use a Solvent Pair: This is often the most effective method. Dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" solvent (in which it is sparingly soluble) at an elevated temperature until the solution becomes faintly cloudy (the saturation point). Add a drop or two of the "good" solvent to redissolve the precipitate and then allow the mixture to cool slowly.[5] This controlled decrease in solubility promotes the formation of well-defined crystals.
| Solvent System | Rationale |
| Ethanol/Water | The compound is soluble in hot ethanol. Water is added as the anti-solvent to induce crystallization.[5] |
| Acetone/Hexane | Acetone is a good solvent, while hexane is a poor solvent for polar compounds.[5] |
| Toluene | Aromatic solvents can be effective for crystallizing aromatic compounds. |
Q3: When I run a TLC on my product, I see significant streaking from the baseline. How can I get clean spots?
A3: Streaking on silica gel TLC plates is characteristic of acidic compounds like carboxylic acids.
Expertise & Experience: Silica gel (SiO₂) is weakly acidic and highly polar. The carboxylic acid group of your compound can undergo deprotonation and form strong ionic interactions with the stationary phase. This causes a portion of the compound to "stick" to the baseline and streak up the plate rather than eluting as a tight, well-defined spot.
Trustworthiness (Self-Validating Protocol): To obtain a clean chromatogram, you must suppress the ionization of the carboxylic acid. This is achieved by acidifying the mobile phase.[6] Adding a small amount (0.5-2%) of a volatile acid, like acetic acid or formic acid, to your eluent (e.g., ethyl acetate/hexane) will ensure the analyte remains in its neutral, protonated form. This minimizes strong interactions with the silica, resulting in sharper spots and more reliable Rf values.
Caption: Effect of eluent modifier on TLC analysis.
Frequently Asked Questions (FAQs)
Q1: What is the most effective purification strategy for crude this compound?
A1: A sequential two-step process of Acid-Base Extraction followed by Recrystallization is highly recommended for achieving purities of >98%.
-
Acid-Base Extraction: This step efficiently removes neutral and basic impurities. The crude material is dissolved in an organic solvent (e.g., ethyl acetate) and washed with an aqueous basic solution like sodium bicarbonate (NaHCO₃). The carboxylic acid is deprotonated to form its sodium salt, which dissolves in the aqueous layer, while neutral impurities remain in the organic layer.[4] The layers are separated, and the aqueous layer is then acidified (e.g., with HCl) to precipitate the pure carboxylic acid.[3]
-
Recrystallization: The solid obtained from the extraction is then recrystallized from a suitable solvent system (e.g., ethanol/water) to remove any remaining trace impurities that were not eliminated by the extraction.[7]
Caption: Detailed purification workflow diagram.
Q2: Can I use column chromatography to purify this compound?
A2: Yes, but it requires specific considerations. As discussed in the troubleshooting section, running carboxylic acids on standard silica gel can lead to poor separation and recovery due to strong binding. If you must use column chromatography, the column should be packed and run with a solvent system containing a small percentage (0.5-2%) of acetic or formic acid to keep the compound protonated and improve elution.[6] However, for large-scale purifications, the combination of acid-base extraction and recrystallization is typically more efficient and economical.
Q3: What are the key safety considerations when handling this compound?
A3: According to its safety profile, this compound should be handled with appropriate personal protective equipment (PPE). Key hazards include:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.[8]
Always handle this chemical in a well-ventilated fume hood, wearing safety goggles, a lab coat, and chemical-resistant gloves.
Experimental Protocols
Protocol 1: Acid-Base Extraction
-
Dissolution: Dissolve the crude this compound (e.g., 5.0 g) in a suitable organic solvent like ethyl acetate (100 mL) in a separatory funnel.
-
Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (50 mL). Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release CO₂ pressure.[3]
-
Separation: Allow the layers to separate fully. Drain the lower aqueous layer into a clean Erlenmeyer flask.
-
Re-extraction: Repeat the extraction of the organic layer with another 50 mL portion of saturated NaHCO₃ solution to ensure complete recovery. Combine the aqueous extracts.
-
Wash: The organic layer, containing neutral impurities, can be discarded.
-
Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise with stirring until the solution is acidic (pH ~2-3, check with pH paper). A white or off-white precipitate of the pure carboxylic acid will form.[4]
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with a small amount of cold deionized water to remove any inorganic salts.
-
Drying: Dry the purified solid under vacuum to a constant weight.
Protocol 2: Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent pair (e.g., Ethanol/Water). The pure compound should be sparingly soluble at room temperature but highly soluble when heated.[7]
-
Dissolution: Place the dry, purified solid from the acid-base extraction into an Erlenmeyer flask. Add the primary solvent (e.g., ethanol) portion-wise while heating the mixture (e.g., on a hot plate with a magnetic stirrer) until the solid just dissolves. Use the minimum amount of hot solvent necessary.[7]
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal, keep the solution hot for a few minutes, and then perform a hot filtration to remove the charcoal.
-
Crystallization: If using a solvent pair, add the anti-solvent (e.g., water) dropwise to the hot solution until it becomes persistently cloudy. Add a few drops of the primary solvent to clarify the solution. Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For maximum recovery, you can then place the flask in an ice bath.[7]
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.
-
Drying: Dry the final crystalline product in a vacuum oven. Assess purity by melting point analysis and spectroscopy (NMR, etc.).
References
- 1. CHLOROQUINE synthesis - chemicalbook [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. reddit.com [reddit.com]
- 7. youtube.com [youtube.com]
- 8. This compound | C10H6ClNO2 | CID 20493593 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Biological Evaluation of 4-Chloroquinoline-6-carboxylic Acid Derivatives
In the landscape of medicinal chemistry, quinoline scaffolds represent a privileged structural motif, consistently yielding compounds with a broad spectrum of biological activities.[1][2][3] Among these, derivatives of 4-chloroquinoline-6-carboxylic acid have emerged as a class of significant interest, demonstrating potential as anticancer, antimicrobial, and antiviral agents.[4][5] This guide provides a comprehensive comparison of the biological evaluation of these derivatives, offering insights into experimental design, detailed protocols for key assays, and a comparative analysis of their performance based on available data. Our focus is to equip researchers, scientists, and drug development professionals with the necessary tools to effectively assess the therapeutic potential of this promising class of compounds.
The Scientific Rationale: Why this compound?
The strategic placement of a chlorine atom at the 4-position and a carboxylic acid group at the 6-position of the quinoline ring is not arbitrary. The electron-withdrawing nature of the chlorine atom at the C4 position can enhance the reactivity of the scaffold, making it a key pharmacophore for covalent interactions with biological targets. Meanwhile, the carboxylic acid group at C6 can serve as a crucial anchor, forming hydrogen bonds or salt bridges with amino acid residues in enzyme active sites, thereby enhancing binding affinity and specificity.[6] This unique combination of functional groups lays the groundwork for diverse biological activities, which we will explore in the subsequent sections.
Comparative Evaluation of Anticancer Activity
Quinoline derivatives are well-documented for their anticancer properties, acting through various mechanisms including the inhibition of tyrosine kinases, disruption of tubulin polymerization, and intercalation with DNA.[1][7][8] For this compound derivatives, the evaluation of anticancer potential is a primary focus.
Key Performance Metrics: Cytotoxicity and IC50 Values
A fundamental aspect of anticancer drug discovery is determining the cytotoxicity of a compound against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key quantitative measure of a compound's potency. The lower the IC50 value, the more potent the compound is at inhibiting cell growth.
| Derivative Type | Cancer Cell Line | IC50 (µM) | Reference |
| 4-Aryl-6-chloro-quinoline derivatives | HepG 2.2.15 (Hepatitis B virus replicating) | 4.4 - 9.8 (for HBV DNA replication) | [4] |
| General Quinoline Derivatives | HT-29 (Colon) | 8.12 - 11.34 | [9] |
| 2-oxoquinoline derivatives | Various tumor cell lines | 4.4 - 8.7 | [9] |
| Quinoline-based dihydrazone derivatives | MCF-7 (Breast) | 7.01 - 7.05 | [10] |
This table presents a selection of IC50 values for related quinoline derivatives to provide a comparative context for the potency of this class of compounds. Specific data for this compound derivatives should be populated based on experimental findings.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[9][11]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 24-72 hours.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS). Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.[9]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution and measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value using a dose-response curve.
Mechanism of Action: Elucidating the "How"
Beyond cytotoxicity, understanding the mechanism of action is crucial. For quinoline derivatives, common mechanisms include apoptosis induction and cell cycle arrest.
Apoptosis Detection using Annexin V/Propidium Iodide Staining
Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, thus staining late apoptotic and necrotic cells.
Workflow:
-
Treat cells with the test compound.
-
Harvest and wash the cells.
-
Resuspend cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI.[12]
-
Incubate in the dark.
-
Analyze by flow cytometry.
Signaling Pathway Visualization
Many quinoline derivatives exert their anticancer effects by inhibiting protein kinases involved in cell proliferation and survival signaling pathways.[2][8]
Caption: Hypothetical inhibition of RTK/RAS/MAPK and PI3K/AKT/mTOR signaling pathways by a this compound derivative.
Comparative Evaluation of Antimicrobial Activity
The quinoline core is a well-established scaffold in antimicrobial drug discovery, with fluoroquinolones being a prominent example.[13] Derivatives of this compound can be evaluated for their efficacy against a panel of pathogenic bacteria and fungi.
Key Performance Metrics: MIC and Zone of Inhibition
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[14] The zone of inhibition is a qualitative measure of antimicrobial activity observed in agar diffusion assays.
| Derivative Type | Microorganism | MIC (µg/mL) | Reference |
| Quinolone-based hybrids | Staphylococcus aureus | 2 | [13] |
| Quinolone-based hybrids | Mycobacterium tuberculosis H37Rv | 10 | [13] |
| Substituted quinolines | Aspergillus fumigatus | 0.98 | [15] |
| Substituted quinolines | Escherichia coli | 0.49 | [15] |
This table provides a comparative context of MIC values for various quinoline derivatives against different microorganisms.
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent.[16][17]
Principle: A standardized suspension of the microorganism is tested against serial dilutions of the antimicrobial compound in a liquid medium. The MIC is the lowest concentration that inhibits visible growth.
Step-by-Step Methodology:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[14]
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound derivative in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Add the prepared microbial inoculum to each well.[14]
-
Controls: Include a positive control (broth with inoculum and no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound in which no visible turbidity is observed.[14]
Experimental Workflow Visualization
Caption: A streamlined workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Conclusion
The biological evaluation of this compound derivatives requires a systematic and multi-faceted approach. This guide has provided a framework for comparing their anticancer and antimicrobial activities, complete with detailed experimental protocols and data presentation formats. By employing these standardized methods, researchers can generate robust and comparable data, paving the way for the identification of lead compounds with significant therapeutic potential. The inherent versatility of the quinoline scaffold, augmented by the specific substitutions at the 4 and 6 positions, ensures that this class of compounds will remain an exciting frontier in drug discovery.
References
- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 2. ijmphs.com [ijmphs.com]
- 3. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]
- 4. Synthesis and biological assay of 4-aryl-6-chloro-quinoline derivatives as novel non-nucleoside anti-HBV agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative antibacterial activity of new quinolone-carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 16. woah.org [woah.org]
- 17. integra-biosciences.com [integra-biosciences.com]
A Comparative Guide to Pfitzinger and Doebener Syntheses for Quinoline-4-Carboxylic Acids
For the medicinal chemist and process development scientist, the quinoline-4-carboxylic acid scaffold is a cornerstone of pharmacologically active molecules. Its prevalence in therapeutics, ranging from anticancer to antiviral agents, necessitates robust and versatile synthetic routes. Among the classical methods, the Pfitzinger and Doebner syntheses have long been stalwart approaches. This guide provides an in-depth, objective comparison of these two named reactions, offering field-proven insights and experimental data to inform your synthetic strategy.
At a Glance: Pfitzinger vs. Doebner
| Feature | Pfitzinger Synthesis | Doebner Synthesis |
| Reactants | Isatin (or derivative) + Carbonyl compound (with α-methylene group) | Aniline (or derivative) + Aldehyde + Pyruvic acid |
| Reaction Conditions | Basic (e.g., KOH, NaOH) | Typically Acidic (Brønsted or Lewis acids) |
| Key Intermediate | Keto-acid from isatin ring-opening | N-arylimine (Schiff base) |
| Primary Product | Substituted quinoline-4-carboxylic acid | 2-Substituted quinoline-4-carboxylic acid |
| Key Advantages | Good for a variety of carbonyl compounds, including cyclic ketones. | Utilizes readily available anilines and aldehydes; amenable to multicomponent, one-pot procedures.[1] |
| Key Limitations | Availability of substituted isatins can be a bottleneck; prone to tar formation under strongly basic conditions.[2] | Traditional method gives low yields with electron-deficient anilines.[3] |
The Pfitzinger Synthesis: Building from Isatin
First reported by Wilhelm Pfitzinger in 1886, this reaction provides a reliable route to quinoline-4-carboxylic acids through the condensation of an isatin derivative with a carbonyl compound possessing an α-methylene group, under basic conditions.[4][5]
Mechanistic Rationale
The causality behind the Pfitzinger reaction's experimental choices lies in a sequence of base-mediated transformations. The strong base is not merely a catalyst but a stoichiometric reagent crucial for the initial, irreversible ring-opening of the isatin amide bond.
References
A Senior Application Scientist's Guide to Assessing the Cytotoxicity of Novel Quinoline-4-Carboxylic Acid Analogs
For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of methodologies to evaluate the cytotoxic potential of novel quinoline-4-carboxylic acid analogs. This document moves beyond a simple recitation of protocols to offer a strategic framework for experimental design, data interpretation, and understanding the structure-activity relationships that drive cytotoxic effects.
Introduction: The Therapeutic Promise and Cytotoxic Profile of Quinoline-4-Carboxylic Acids
The quinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] Analogs of this core have demonstrated a wide range of biological activities, including potent anticancer properties.[1][3] A key mechanism of action for some of these compounds is the inhibition of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthetic pathway, which is essential for cell proliferation.[1][4][5][6]
However, the therapeutic potential of these analogs is intrinsically linked to their cytotoxic profile. A thorough understanding of a compound's cytotoxicity is paramount for its development as a safe and effective drug. This guide will detail robust and complementary assays to quantify cytotoxicity, elucidate the underlying mechanisms, and provide a framework for comparing the performance of novel quinoline-4-carboxylic acid analogs.
Core Principles of Cytotoxicity Assessment
A multi-faceted approach is essential for a comprehensive understanding of a compound's cytotoxic effects. We will focus on three key assays that, when used in concert, provide a detailed picture of cell health, from metabolic activity to membrane integrity and the induction of programmed cell death.
-
MTT Assay: Evaluates metabolic activity as an indicator of cell viability.
-
LDH Assay: Measures the release of lactate dehydrogenase (LDH) from damaged cells, indicating loss of membrane integrity.[7]
-
Apoptosis Assay (Annexin V/Propidium Iodide): Differentiates between viable, apoptotic, and necrotic cells.[8][9]
The following sections will provide detailed protocols and the scientific rationale for each of these assays.
Experimental Protocols and Data Interpretation
MTT Assay: A Measure of Metabolic Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that assesses a cell's metabolic activity, which is often used as a proxy for cell viability.[10] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of metabolically active cells.
Experimental Workflow:
Caption: Workflow for the MTT cytotoxicity assay.
Detailed Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HCT-116, MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[11]
-
Compound Treatment: Prepare serial dilutions of the novel quinoline-4-carboxylic acid analogs in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include appropriate vehicle controls (e.g., DMSO) and a positive control (e.g., doxorubicin).[11]
-
Incubation: Incubate the plate for a predetermined period (typically 48-72 hours) at 37°C in a humidified atmosphere with 5% CO₂.[11]
-
MTT Addition: Following incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[11]
-
Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of 650 nm or higher can be used to subtract background absorbance.
Data Analysis and Interpretation:
The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
LDH Assay: Assessing Membrane Integrity
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from cells with damaged plasma membranes.[7] LDH is a stable cytosolic enzyme that is rapidly released into the cell culture medium upon membrane rupture.[7]
Experimental Workflow:
Caption: Workflow for the LDH cytotoxicity assay.
Detailed Protocol:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with the quinoline analogs as described for the MTT assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[13]
-
Sample Collection: After the incubation period, centrifuge the plate to pellet the cells.[14]
-
Supernatant Transfer: Carefully transfer a portion of the supernatant from each well to a new 96-well plate.[14]
-
LDH Reaction: Add the LDH reaction mixture, which contains lactate, NAD+, and a tetrazolium salt, to each well.[7] The released LDH will catalyze the conversion of lactate to pyruvate, reducing NAD+ to NADH. Diaphorase then uses NADH to reduce the tetrazolium salt to a colored formazan product.[13]
-
Incubation: Incubate the plate at room temperature for approximately 30 minutes, protected from light.[15]
-
Stop Reaction and Measure Absorbance: Add a stop solution and measure the absorbance at 490 nm.[15]
Data Analysis and Interpretation:
The percentage of cytotoxicity is calculated using the following formula: % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100
Apoptosis Assay by Flow Cytometry: Distinguishing Modes of Cell Death
Flow cytometry-based apoptosis assays using Annexin V and propidium iodide (PI) staining allow for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[8][9] In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[9] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[9] PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[8][9]
Experimental Workflow:
Caption: Workflow for the Annexin V/PI apoptosis assay.
Detailed Protocol:
-
Cell Treatment: Treat cells with the quinoline analogs for the desired time.
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation method like trypsinization.[8]
-
Washing: Wash the cells with cold PBS.[9]
-
Staining: Resuspend the cells in 1X Binding Buffer and add fluorochrome-conjugated Annexin V and PI.[9][16]
-
Incubation: Incubate the cells for 10-15 minutes at room temperature in the dark.[9][16]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.[8][16]
Data Analysis and Interpretation:
The flow cytometry data will generate a quadrant plot that distinguishes four cell populations:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Comparative Cytotoxicity of Quinoline-4-Carboxylic Acid Analogs
The cytotoxic activity of quinoline-4-carboxylic acid analogs is highly dependent on the nature and position of substituents on the quinoline ring.[1][4]
Table 1: Structure-Activity Relationship of 2-Substituted Quinoline-4-Carboxylic Acids as DHODH Inhibitors
| Compound ID | 2-Substituent | DHODH IC₅₀ (µM) | HCT-116 IC₅₀ (µM) | MIA PaCa-2 IC₅₀ (µM) | Reference |
| 1 | 2'-Fluoro-1,1'-biphenyl-4-yl | 0.250 ± 0.11 | - | - | [16] |
| 41 | Substituted pyridine | 0.0097 ± 0.0014 | - | - | [16] |
| 43 | Substituted pyridine | 0.0262 ± 0.0018 | - | - | [16] |
Data summarized from reference[1].
Table 2: Cytotoxic Activity of Quinoline Carboxylic Acid Analogs
| Compound ID | R1 Substituent | R2 Substituent | hDHODH IC50 (μM) | HCT-116 IC50 (μM) | Reference |
| 14 | 2'-pyridyl | -COOH | 1.86 ± 0.17 | 10.9 ± 1.2 | [8] |
| 15 | 2'-pyridyl | -COOCH3 | > 25 | 3.93 ± 0.65 | [8] |
| 17 | 2'-(MeO)-pyridyl | -COOH | 0.43 ± 0.04 | 1.48 ± 0.16 | [8] |
Data extracted from a study on 4-quinoline carboxylic acids as inhibitors of dihydroorotate dehydrogenase.[10]
These data suggest that bulky, hydrophobic substituents at the C-2 position are often necessary for potent activity.[4] The carboxylic acid group at the C-4 position is also frequently crucial for biological activity.[1][4]
Potential Mechanisms of Cytotoxicity
The cytotoxic effects of quinoline-4-carboxylic acid analogs can be mediated through various mechanisms.
Caption: Potential mechanisms of quinoline-4-carboxylic acid analog-induced cytotoxicity.
In addition to DHODH inhibition, some analogs have been shown to induce caspase-dependent apoptosis associated with the dissipation of the mitochondrial transmembrane potential and the generation of reactive oxygen species (ROS).[3]
Conclusion
The comprehensive cytotoxic evaluation of novel quinoline-4-carboxylic acid analogs requires a multi-assay approach. By combining assessments of metabolic activity (MTT), membrane integrity (LDH), and the mode of cell death (apoptosis assays), researchers can build a detailed profile of a compound's biological effects. This integrated understanding is crucial for identifying promising therapeutic candidates and advancing them through the drug development pipeline. The structure-activity relationship data further guides the rational design of new analogs with improved potency and selectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 14. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cellbiologics.com [cellbiologics.com]
- 16. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
The Structural Architectonics of Efficacy: A Comparative Guide to 4-Chloroquinoline-6-carboxylic Acid Derivatives
In the landscape of medicinal chemistry, the quinoline scaffold stands as a "privileged structure," a foundational framework for a multitude of therapeutic agents.[1] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2] This guide delves into the nuanced world of 4-Chloroquinoline-6-carboxylic acid derivatives, providing a comparative analysis of their structure-activity relationships (SAR). By synthesizing experimental data and mechanistic insights, we aim to equip researchers, scientists, and drug development professionals with a comprehensive understanding to navigate and innovate within this promising chemical space.
The this compound Core: A Strategic Starting Point
The 4-chloroquinoline moiety is a key intermediate in the synthesis of numerous biologically active compounds.[3] The chlorine atom at the C4 position serves as a versatile synthetic handle, readily displaced by various nucleophiles to introduce molecular diversity. The carboxylic acid group at the C6 position often plays a crucial role in modulating the compound's physicochemical properties, such as solubility and pKa, which can significantly impact drug absorption and distribution.[4]
The strategic placement of these two functional groups creates a scaffold ripe for modification, allowing for the fine-tuning of biological activity against a range of targets. The following sections will dissect the impact of structural modifications at key positions on the quinoline ring, drawing comparisons from published experimental data.
Dissecting the Structure-Activity Relationship: A Positional Analysis
The biological activity of 4-chloroquinoline derivatives is exquisitely sensitive to the nature and position of substituents on the quinoline ring. Understanding these relationships is paramount for rational drug design.
The Critical Role of the 4-Position Substituent
The C4 position is a hotspot for SAR exploration. The chlorine atom is typically substituted with various amine-containing side chains, a strategy that has proven highly effective in the development of antimalarial drugs like chloroquine.[5]
-
Alkylamino Side Chains: The length and nature of the alkylamino side chain at C4 are critical for antimalarial activity. A diethylaminoalkyl side chain is often essential for potent activity against Plasmodium falciparum.[5] The terminal amino group is thought to be crucial for accumulating the drug in the parasite's acidic food vacuole.[6]
-
Aromatic and Heterocyclic Substitutions: Introducing aromatic or heterocyclic rings at the C4 position can shift the biological activity towards anticancer or antibacterial applications. For instance, the introduction of a 4-aryl group on 6-chloroquinoline derivatives has shown potential in inhibiting Hepatitis B Virus (HBV) replication.[7]
The Influence of the 6-Carboxylic Acid Group
The carboxylic acid at C6 is a key modulator of the molecule's properties.
-
Esterification and Amidation: Conversion of the carboxylic acid to its corresponding ester or amide can alter the compound's lipophilicity and cell permeability. In a study on quinoline-3-carboxylic acids, the acid form showed higher selectivity for cancer cells compared to their ester precursors, a phenomenon attributed to changes in pKa and preferential accumulation in the acidic tumor microenvironment.[4]
-
Bioisosteric Replacement: Replacing the carboxylic acid with other acidic functional groups, such as a tetrazole, can be a viable strategy to improve metabolic stability or fine-tune acidity.
The Impact of Substitutions on the Benzo Ring (C5, C7, C8)
Modifications on the benzo portion of the quinoline ring can have a profound impact on activity and selectivity.
-
The 7-Position: A halogen, particularly chlorine, at the C7 position is a common feature in many potent 4-aminoquinoline antimalarials, including chloroquine.[5][6] This electron-withdrawing group is considered essential for high antimalarial potency.[5]
-
Other Substitutions: The introduction of nitro, phenyl, or other bulky groups at positions like C5, C6, and C8 has been explored for anticancer activity. For example, 6-bromo-5-nitroquinoline and 6,8-diphenylquinoline have demonstrated significant antiproliferative activity against various cancer cell lines.[8]
Comparative Analysis of Biological Activity: Anticancer and Antimalarial Potential
To provide a clear comparison, the following table summarizes the in vitro activity of representative this compound derivatives and related analogues against different biological targets.
| Compound/Derivative Class | Target/Cell Line | Activity (IC50/EC50) | Key Structural Features | Reference |
| 6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid | MCF-7 (Breast Cancer) | 82.9% growth reduction | Hydroxyphenyl at C2, Chloro at C6 | [9] |
| 4-Aryl-6-chloroquinoline derivatives | Hepatitis B Virus (HBsAg secretion) | Varies with aryl group | Aryl group at C4, Chloro at C6 | [7] |
| 4-Morpholino-tetrahydropyrimido[4,5-b]quinolin-6(7H)-one derivative | Plasmodium falciparum 3D7 | 0.62 µg/mL | Fused pyrimidoquinolinone core | [2] |
| 7-Chloro-(4-thioalkylquinoline) derivatives | CCRF-CEM (Leukemia) | Varies with thioalkyl chain | Thioalkyl side chain at C4, Chloro at C7 | [10] |
| 4-Aminoquinoline-pyrano[2,3-c]pyrazole hybrids | P. falciparum 3D7 (CQ-sensitive) | 0.04–0.5 µM | Hybrid of 4-aminoquinoline and pyranopyrazole | [6] |
Experimental Protocols: A Guide to In Vitro Evaluation
The reliable determination of biological activity is the cornerstone of any SAR study. Below is a detailed protocol for a standard in vitro cytotoxicity assay.
MTT Assay for Antiproliferative Activity
This protocol is adapted from methodologies described for evaluating quinoline derivatives.[11]
Objective: To determine the concentration of a test compound that inhibits the proliferation of a cancer cell line by 50% (IC50).
Materials:
-
Cancer cell line (e.g., MCF-7, HeLa, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Test compounds dissolved in DMSO
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final concentration of DMSO should not exceed 0.5%. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with untreated cells (vehicle control) and wells with a known cytotoxic agent (positive control).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software package.
Visualizing the Drug Discovery Workflow
The preclinical evaluation of novel quinoline-based drug candidates follows a structured pipeline designed to systematically assess efficacy and safety.[1]
Caption: Preclinical evaluation workflow for quinoline drug candidates.
Conclusion and Future Directions
The this compound scaffold continues to be a fertile ground for the discovery of new therapeutic agents. The structure-activity relationships discussed herein highlight the critical importance of substituent placement and nature in dictating biological activity. Future research should focus on leveraging this understanding to design novel derivatives with improved potency, selectivity, and pharmacokinetic profiles. The exploration of hybrid molecules, combining the quinoline core with other pharmacophores, represents a particularly promising avenue for overcoming drug resistance and developing next-generation therapeutics.[2][12]
References
- 1. benchchem.com [benchchem.com]
- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Synthesis, Molecular Docking, and Antimalarial Activity of Hybrid 4-Aminoquinoline-pyrano[2,3-c]pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage [mdpi.com]
- 11. Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Anti-HBV Activity of Synthesized 4-Aryl-6-Chloro-Quinolines
For Researchers, Scientists, and Drug Development Professionals
Chronic Hepatitis B Virus (HBV) infection remains a significant global health challenge, affecting millions and being a primary cause of liver cirrhosis and hepatocellular carcinoma. Current therapeutic options, primarily interferon-based therapies and nucleos(t)ide analogues, are often limited by side effects and the emergence of drug resistance.[1] This necessitates the exploration of novel chemical scaffolds with different mechanisms of action. Among the various heterocyclic compounds investigated for antiviral properties, the quinoline nucleus has emerged as a promising pharmacophore.[2][3]
This guide provides an in-depth comparison of a series of synthesized 4-aryl-6-chloro-quinoline derivatives, evaluating their potential as non-nucleoside anti-HBV agents. We will delve into the rationale behind their synthesis, present comparative experimental data on their antiviral efficacy and cytotoxicity, detail the methodologies for their evaluation, and discuss their structure-activity relationships against established treatments.
The Rationale for Quinoline-Based HBV Inhibitors
Quinolines are a versatile class of nitrogen-containing heterocyclic compounds that form the core structure of many pharmacologically active agents with a wide spectrum of activities, including antimalarial, anticancer, and antiviral properties.[4] Their ability to intercalate with DNA, inhibit key enzymes, and interfere with viral replication processes makes them attractive candidates for antiviral drug discovery. The 4-aryl-6-chloro-quinoline scaffold, in particular, has been identified as a promising starting point for developing non-nucleoside HBV inhibitors, which act through mechanisms distinct from the chain-terminating action of current standard-of-care nucleos(t)ide analogues.[1][5] This offers a potential avenue to overcome existing resistance issues and provides a different mode of attacking the viral lifecycle.
Synthesis of 4-Aryl-6-Chloro-Quinolines
The primary synthetic route for generating the 4-aryl-6-chloro-quinoline scaffold is the Friedländer Annulation . This classic condensation reaction provides a straightforward and efficient method for constructing the quinoline ring system.[5][6] The reaction involves the cyclocondensation of a 2-aminoaryl aldehyde or ketone with a carbonyl compound containing an α-methylene group, typically under acid or base catalysis.[6]
For the synthesis of the target compounds, the key starting materials are 2-amino-5-chlorobenzophenone derivatives and various ketones with an α-methylene group.
General Synthesis Workflow
References
- 1. A review of non-nucleoside anti-hepatitis B virus agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemrj.org [chemrj.org]
- 4. In vitro susceptibility of lamivudine-resistant hepatitis B virus to adefovir and tenofovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Friedlaender Synthesis [organic-chemistry.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
A Comparative Guide to Catalytic Efficacy in Quinoline Synthesis: From Transition Metals to Biocatalysts
For Researchers, Scientists, and Drug Development Professionals: A Senior Application Scientist's In-Depth Technical Guide
The quinoline scaffold is a cornerstone of medicinal chemistry and materials science, forming the structural core of a wide array of pharmaceuticals, from the pioneering antimalarial quinine to modern anticancer agents. The efficient synthesis of this privileged heterocycle is therefore a subject of continuous innovation. This guide provides a comprehensive comparison of the efficacy of different catalytic systems in quinoline synthesis, offering a deep dive into transition metal catalysis, organocatalysis, nanocatalysis, and biocatalysis. We will explore the mechanistic underpinnings of these approaches, present comparative performance data, and provide detailed experimental protocols to empower researchers in selecting the optimal catalytic strategy for their specific needs.
The Enduring Quest for Quinoline: Choosing the Right Synthetic Tool
The selection of a synthetic route to a desired quinoline derivative is a critical decision in any research and development pipeline, directly impacting yield, purity, cost, and environmental footprint. Classical methods, such as the Skraup, Doebner-von Miller, and Combes syntheses, often rely on harsh conditions and can suffer from low yields and the formation of undesirable byproducts.[1] Modern catalytic methods have emerged to overcome these limitations, offering milder reaction conditions, higher efficiency, and greater functional group tolerance. This guide will focus on comparing these advanced catalytic systems, primarily through the lens of the versatile Friedländer and Combes syntheses.
I. Transition Metal Catalysis: The Workhorses of Quinoline Synthesis
Transition metal complexes, particularly those of palladium, copper, and nickel, are highly effective catalysts for quinoline synthesis, enabling a variety of coupling and cyclization reactions.[2] They are prized for their high activity and the ability to construct complex quinoline structures with high selectivity.
Mechanistic Insight: The Palladium-Catalyzed Friedländer Annulation
The palladium-catalyzed modified Friedländer synthesis, which often utilizes 2-aminobenzyl alcohol as a stable precursor to the traditionally used and less stable 2-aminobenzaldehyde, provides a robust method for quinoline formation.[1][3] The catalytic cycle, as illustrated below, typically involves an initial palladium-catalyzed oxidation of the 2-aminobenzyl alcohol to the corresponding aldehyde. This is followed by a condensation reaction with a ketone to form a β-enaminone intermediate. Subsequent intramolecular cyclization and dehydration, often facilitated by the catalyst, lead to the formation of the quinoline ring. The palladium catalyst is then regenerated, allowing the cycle to continue.
Experimental Protocol: Palladium-Catalyzed Synthesis of 2,4-Dimethylquinoline
This protocol is a representative example of a modified Friedländer synthesis using a palladium catalyst.
Materials:
-
2-Aminobenzyl alcohol (1.0 mmol, 123.1 mg)
-
Acetone (2.0 mmol, 0.15 mL)
-
Palladium(II) acetate (Pd(OAc)₂, 0.05 mmol, 11.2 mg)
-
Potassium hydroxide (KOH, 1.2 mmol, 67.3 mg)
-
Toluene (5 mL)
-
Poly(ethylene glycol) (PEG-2000) (0.5 g)
Procedure:
-
To a round-bottom flask, add 2-aminobenzyl alcohol, acetone, Pd(OAc)₂, KOH, toluene, and PEG-2000.
-
Stir the mixture at 100 °C under an air atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water (10 mL) and extract with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 2,4-dimethylquinoline.[3]
II. Organocatalysis: A Metal-Free Approach to Quinoline Synthesis
In the drive towards more sustainable chemistry, organocatalysis has emerged as a powerful metal-free alternative for the synthesis of quinolines.[4] Chiral phosphoric acids, in particular, have proven to be highly effective catalysts, enabling enantioselective transformations.
Mechanistic Insight: Chiral Phosphoric Acid-Catalyzed Combes Synthesis
The Combes synthesis traditionally uses strong acids like sulfuric acid.[5][6] However, chiral phosphoric acids can catalyze this reaction under milder conditions and, with appropriate substrates, can induce enantioselectivity. The mechanism involves the activation of the β-diketone by the chiral phosphoric acid through hydrogen bonding. This facilitates the nucleophilic attack of the aniline, leading to the formation of an enamine intermediate. The chiral catalyst then orchestrates the intramolecular cyclization, controlling the stereochemical outcome, followed by dehydration to yield the quinoline product.
Experimental Protocol: Chiral Phosphoric Acid-Catalyzed Friedländer Synthesis
This protocol is a representative example of an organocatalyzed Friedländer reaction.
Materials:
-
2-Aminoaryl ketone (0.5 mmol)
-
α-Methylene carbonyl compound (0.6 mmol)
-
Chiral Phosphoric Acid Catalyst (e.g., (R)-TRIP) (5 mol%, 0.025 mmol)
-
Toluene (1.0 mL)
Procedure:
-
To a dried reaction tube, add the 2-aminoaryl ketone, α-methylene carbonyl compound, and the chiral phosphoric acid catalyst.
-
Add toluene as the solvent.
-
Stir the reaction mixture at the specified temperature (e.g., 60 °C) until the starting material is consumed, as monitored by TLC.
-
Upon completion, directly purify the reaction mixture by column chromatography on silica gel to obtain the desired quinoline product.
III. Nanocatalysis: Bridging Homogeneous and Heterogeneous Catalysis
Nanocatalysts offer the advantages of both homogeneous catalysts (high activity and selectivity) and heterogeneous catalysts (ease of separation and reusability).[7][8] Their high surface-area-to-volume ratio and unique electronic properties make them highly efficient for quinoline synthesis.[9]
Mechanistic Insight: Nanocatalyzed Friedländer Synthesis
In a typical nanocatalyzed Friedländer synthesis, the surface of the nanocatalyst acts as a Lewis acid or base, activating the carbonyl groups of the reactants. For example, in a reaction catalyzed by magnetic iron oxide nanoparticles functionalized with an acidic ionic liquid (Fe₃O₄-IL-HSO₄), the acidic sites on the catalyst protonate the carbonyl oxygen of the β-dicarbonyl compound, making it more susceptible to nucleophilic attack by the 2-aminoaryl ketone. The reaction then proceeds through condensation, cyclization, and dehydration on the catalyst surface. The magnetic nature of the catalyst allows for its easy recovery using an external magnet.[2]
IV. Biocatalysis: The Green and Selective Approach
Biocatalysis leverages the exquisite selectivity and efficiency of enzymes to perform chemical transformations under mild, environmentally benign conditions.[10] For quinoline synthesis, enzymes like monoamine oxidases (MAOs) have been employed for the oxidative aromatization of 1,2,3,4-tetrahydroquinolines to their corresponding quinolines.[11][12]
Mechanistic Insight: Monoamine Oxidase-Catalyzed Oxidation of Tetrahydroquinolines
Monoamine oxidases are flavin-containing enzymes that catalyze the oxidation of amines.[3][13] In the context of quinoline synthesis, MAO catalyzes the dehydrogenation of a 1,2,3,4-tetrahydroquinoline. The reaction proceeds through the transfer of a hydride from the substrate to the FAD cofactor, reducing it to FADH₂. The resulting iminium intermediate is then released and can spontaneously aromatize to the quinoline product. Molecular oxygen reoxidizes the FADH₂ back to FAD, completing the catalytic cycle.[14]
Experimental Protocol: Biocatalytic Synthesis of Quinoline from 1,2,3,4-Tetrahydroquinoline
This protocol is a representative example of a biocatalytic oxidation using a whole-cell catalyst expressing a monoamine oxidase.
Materials:
-
1,2,3,4-Tetrahydroquinoline (0.2 mmol)
-
Freeze-dried whole cells containing MAO-N (e.g., variant D11) (190 mg)
-
Phosphate buffer (pH 7.8, 1.0 M) (3.0 mL)
-
Dimethyl sulfoxide (DMSO) (50 µL)
Procedure:
-
To a reaction vessel, add the phosphate buffer, DMSO, and the freeze-dried whole cells.
-
Add the 1,2,3,4-tetrahydroquinoline substrate.
-
Incubate the mixture at 37 °C with shaking under an air atmosphere.
-
Monitor the conversion to quinoline by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
-
Upon completion, extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, concentrate, and purify the product as needed.[11]
Comparative Efficacy of Catalysts in Quinoline Synthesis
The choice of catalyst has a profound impact on the efficiency of quinoline synthesis. The following table provides a comparative summary of the performance of different catalyst types for the Friedländer synthesis, a widely used method for preparing polysubstituted quinolines.[4][15] It is important to note that direct comparison can be challenging due to variations in substrates and reaction conditions reported in the literature.
| Catalyst Type | Representative Catalyst | Reaction | Substrates | Conditions | Yield (%) | Catalyst Loading (mol%) | Reaction Time | Ref. |
| Transition Metal | Pd(OAc)₂ | Modified Friedländer | 2-Aminobenzyl alcohol, Ketones | Toluene/PEG-2000, 100 °C, Air | Good | 5 | Not Specified | [3] |
| Organocatalyst | Chiral Phosphoric Acid | Friedländer | 2-Aminoaryl ketones, α-Methylene carbonyls | Toluene, 60 °C | up to 94 | 5 | Not Specified | |
| Nanocatalyst | Fe₃O₄-IL-HSO₄ | Friedländer | 2-Aminoaryl ketones, 1,3-Dicarbonyls | Solvent-free, 90 °C | Not Specified | - | Not Specified | [2] |
| Nanocatalyst | Nano-TiO₂ | Friedländer | 2-Aminoaryl ketones, Carbonyl compounds | Not Specified | High | - | Short | [9] |
| Biocatalyst | Monoamine Oxidase (MAO-N) | Oxidation | 1,2,3,4-Tetrahydroquinolines | Phosphate buffer, 37 °C, Air | up to 84 (conversion) | - | 7 days | [10] |
Conclusion: A Catalyst for Every Need
The synthesis of quinolines has been significantly advanced by the development of diverse and efficient catalytic systems.
-
Transition metal catalysts remain the workhorses for constructing complex quinoline derivatives with high efficiency.
-
Organocatalysts offer a valuable metal-free alternative, with the added advantage of enabling enantioselective syntheses.
-
Nanocatalysts provide a bridge between homogeneous and heterogeneous catalysis, combining high activity with ease of recovery and reuse, aligning with the principles of green chemistry.
-
Biocatalysts represent the greenest approach, operating under mild aqueous conditions with high selectivity, although they may have a more limited substrate scope and longer reaction times.
The choice of the optimal catalyst will ultimately depend on the specific target molecule, desired scale, cost considerations, and environmental constraints. This guide provides the foundational knowledge and practical protocols to empower researchers to make informed decisions and accelerate their research in the vital field of quinoline synthesis.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. benchchem.com [benchchem.com]
- 3. Monoamine oxidase - Wikipedia [en.wikipedia.org]
- 4. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 6. Organic Name Reaction With Their Respective Mechanism | PPTX [slideshare.net]
- 7. benchchem.com [benchchem.com]
- 8. Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Structures and Mechanism of the Monoamine Oxidase Family - PMC [pmc.ncbi.nlm.nih.gov]
- 14. One-Pot Chemoenzymatic Cascade for the Enantioselective C(1)-Allylation of Tetrahydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of 4-Chloroquinoline-6-carboxylic acid as a Kinase Inhibitor Scaffold
For Researchers, Scientists, and Drug Development Professionals
In the landscape of kinase inhibitor discovery, the identification and validation of novel scaffolds are paramount to developing next-generation therapeutics.[1][2] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[3][4] This guide provides an in-depth technical analysis of 4-Chloroquinoline-6-carboxylic acid as a potential kinase inhibitor scaffold, comparing its validation process with established alternatives and providing a framework for its experimental assessment.
The quinoline core is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in a multitude of biologically active compounds, including several FDA-approved kinase inhibitors.[1][2] This inherent "druggability" makes quinoline derivatives, such as this compound, attractive starting points for inhibitor design.[2] The specific substitution pattern of this compound, featuring a reactive chloro group at the 4-position and a carboxylic acid at the 6-position, offers versatile handles for chemical modification to optimize potency and selectivity.[5]
The Kinase Inhibitor Validation Cascade: A Conceptual Workflow
The validation of any new kinase inhibitor scaffold follows a logical progression from initial biochemical characterization to cellular and, ultimately, in vivo studies. This multi-step process is crucial for building a comprehensive understanding of a compound's mechanism of action, potency, selectivity, and therapeutic potential.
Caption: Kinase inhibitor validation workflow.
Part 1: Foundational Biochemical Validation
The initial step in validating a new scaffold is to determine its direct interaction with the target kinase and its effect on catalytic activity. This is typically achieved through a combination of binding and enzymatic assays.
1.1. Assessing Binding Affinity:
Binding assays directly measure the interaction between the inhibitor and the kinase, providing a dissociation constant (Kd) that quantifies binding affinity.[6] A key advantage of this approach is its independence from enzymatic activity, allowing for the characterization of inhibitors that bind to both active and inactive kinase conformations.[6][7]
Table 1: Comparison of Common Kinase Binding Assay Technologies
| Assay Technology | Principle | Advantages | Disadvantages |
| LanthaScreen™ Eu Kinase Binding Assay | Time-Resolved Förster Resonance Energy Transfer (TR-FRET) | High throughput, sensitive, can detect allosteric inhibitors.[7] | Requires a specific tracer and tagged kinase.[8] |
| Differential Scanning Fluorimetry (DSF) | Measures thermal stabilization of the protein upon ligand binding.[9] | Label-free, does not require a substrate.[9] | Lower throughput, may not be suitable for all kinases. |
| Surface Plasmon Resonance (SPR) | Detects changes in refractive index upon binding to an immobilized kinase. | Provides real-time kinetic data (on/off rates).[10] | Requires specialized equipment, can be sensitive to buffer conditions. |
Experimental Protocol: LanthaScreen™ Eu Kinase Binding Assay
-
Reagent Preparation: Prepare assay buffer, Eu-anti-tag antibody, Alexa Fluor™ labeled tracer, and the kinase of interest.
-
Compound Dispensing: Serially dilute the this compound derivatives in DMSO and dispense into a 384-well plate.
-
Kinase/Antibody Addition: Add the pre-mixed kinase and Eu-anti-tag antibody solution to each well.
-
Tracer Addition: Add the tracer to all wells.
-
Incubation: Incubate the plate at room temperature, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring the emission at two wavelengths.
-
Data Analysis: Calculate the emission ratio and plot against the compound concentration to determine the Kd value.
1.2. Determining Enzymatic Inhibition (IC50):
Enzymatic assays measure the ability of a compound to inhibit the catalytic activity of the kinase, typically by quantifying the phosphorylation of a substrate. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these assays.[11]
Table 2: Comparison of Enzymatic Kinase Assay Formats
| Assay Format | Principle | Advantages | Disadvantages |
| ADP-Glo™ Kinase Assay | Luminescence-based detection of ADP produced in the kinase reaction.[3][8] | Universal for all kinases, high sensitivity, and broad dynamic range.[3] | Indirect measurement of phosphorylation. |
| Radiometric Assays ([γ-³²P] ATP) | Measures the incorporation of radiolabeled phosphate into a substrate.[11] | Considered the "gold standard" for accuracy and direct measurement.[11] | Safety concerns and waste disposal issues associated with radioactivity.[12] |
| TR-FRET Activity Assays | Uses a phospho-specific antibody to detect substrate phosphorylation via TR-FRET.[7][13] | Homogeneous, high-throughput format. | Requires a specific antibody for each substrate phosphorylation site. |
Experimental Protocol: ADP-Glo™ Kinase Assay
-
Kinase Reaction: Set up the kinase reaction including the kinase, substrate, ATP, and varying concentrations of the this compound derivative.
-
Reaction Termination: After incubation, add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
ADP to ATP Conversion: Add Kinase Detection Reagent to convert the ADP generated to ATP.
-
Luminescence Detection: Incubate and then measure the luminescence, which is proportional to the amount of ADP produced and thus the kinase activity.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit to a dose-response curve to calculate the IC50 value.
Part 2: Cellular Validation - Bridging the Gap to Physiological Relevance
While biochemical assays are essential for initial characterization, they do not fully recapitulate the complex cellular environment.[14] Cell-based assays are therefore a critical next step to validate that an inhibitor can engage its target and exert a functional effect within a living cell.[10]
2.1. Target Engagement in a Cellular Context:
Confirming that the inhibitor can bind to its target kinase inside a cell is a crucial validation step. The NanoBRET™ Target Engagement Assay is a powerful tool for this purpose.
Experimental Protocol: NanoBRET™ Target Engagement Assay
-
Cell Preparation: Transfect cells with a vector expressing the target kinase fused to NanoLuc® luciferase.
-
Compound Treatment: Treat the cells with varying concentrations of the this compound derivative.
-
Tracer Addition: Add the NanoBRET™ tracer, which is a fluorescently labeled ligand that also binds to the kinase.
-
BRET Measurement: Add the NanoBRET™ Nano-Glo® Substrate and measure the Bioluminescence Resonance Energy Transfer (BRET) signal. The BRET signal is generated when the fluorescent tracer is in close proximity to the NanoLuc®-tagged kinase.
-
Data Analysis: A decrease in the BRET signal indicates displacement of the tracer by the inhibitor, allowing for the determination of cellular target engagement and IC50 values.
2.2. Assessing Functional Cellular Activity:
The ultimate goal of a kinase inhibitor is to modulate a cellular process. Functional assays measure the downstream effects of kinase inhibition.
Cellular Phosphorylation Assay Workflow
Caption: Cellular phosphorylation assay workflow.
Cellular phosphorylation assays quantify the phosphorylation of a known downstream substrate of the target kinase.[15] This can be done using techniques like ELISA or Western blotting with phospho-specific antibodies. A reduction in substrate phosphorylation in the presence of the inhibitor provides strong evidence of its on-target activity in a cellular context.[15]
Part 3: Selectivity Profiling - A Critical Step for Drug Development
A significant challenge in kinase inhibitor development is achieving selectivity, as many inhibitors targeting the highly conserved ATP-binding site can interact with multiple kinases.[4][16] Off-target effects can lead to toxicity and limit the therapeutic window of a drug candidate. Therefore, comprehensive selectivity profiling against a broad panel of kinases is essential.[6]
Approaches to Kinase Selectivity Profiling:
-
Large-Scale Kinase Panels: Screening the inhibitor against a large panel of recombinant kinases (often >400) using a standardized biochemical assay.[6]
-
Computational Profiling: In silico methods can predict potential off-targets based on the structural similarity of kinase binding sites.[17]
-
Chemical Proteomics: Techniques like inhibitor affinity chromatography can identify the intracellular targets of an inhibitor in an unbiased manner.[18]
The results of selectivity profiling are often visualized as a kinome tree map, providing a global view of the inhibitor's selectivity. High selectivity for the intended target over other kinases is a desirable characteristic for a lead compound.
Comparing this compound to Other Scaffolds
The quinoline scaffold is a well-established framework for kinase inhibitors.[2][19] For example, the FDA-approved drug Neratinib, a pan-HER inhibitor, is built upon a substituted quinoline core.[19] Other prominent kinase inhibitor scaffolds include quinazoline, pyrimidine, and indole.
Table 3: Comparison of Common Kinase Inhibitor Scaffolds
| Scaffold | Key Features | Example FDA-Approved Drugs |
| Quinoline | Rigid, planar structure; synthetically tractable.[2][19] | Bosutinib, Lenvatinib, Neratinib |
| Quinazoline | Bicyclic aromatic heterocycle; often forms key hydrogen bonds in the ATP-binding site. | Gefitinib, Erlotinib, Lapatinib |
| Pyrimidine | Aromatic heterocyclic organic compound; a common core in many kinase inhibitors. | Imatinib, Nilotinib, Dasatinib |
| Indole | Bicyclic structure with a fused benzene and pyrrole ring; can form important interactions with the kinase hinge region. | Sunitinib, Axitinib |
The validation of this compound as a kinase inhibitor scaffold will depend on its ability to be decorated with substituents that confer high potency and selectivity for specific kinase targets. Its synthetic tractability is a significant advantage in this regard, allowing for the creation of diverse chemical libraries for screening.
Conclusion
The validation of this compound as a kinase inhibitor scaffold is a rigorous, multi-faceted process. It requires a systematic approach that begins with robust biochemical characterization, progresses to physiologically relevant cell-based assays, and culminates in comprehensive selectivity profiling. By employing the experimental strategies and comparative analyses outlined in this guide, researchers can effectively evaluate the potential of this and other novel scaffolds to yield the next generation of targeted kinase inhibitor therapies.
References
- 1. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Kinase Activity Assays [promega.sg]
- 4. Kinase Screening & Profiling Services - Creative Biogene [creative-biogene.com]
- 5. This compound | 386207-77-8 | Benchchem [benchchem.com]
- 6. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biochemical Kinase Assays | Thermo Fisher Scientific - KR [thermofisher.com]
- 8. bmglabtech.com [bmglabtech.com]
- 9. Kinase inhibitor selectivity profiling using differential scanning fluorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. reactionbiology.com [reactionbiology.com]
- 11. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bellbrooklabs.com [bellbrooklabs.com]
- 13. Biochemical Kinase Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 14. inits.at [inits.at]
- 15. reactionbiology.com [reactionbiology.com]
- 16. pnas.org [pnas.org]
- 17. academic.oup.com [academic.oup.com]
- 18. Kinase selectivity profiling by inhibitor affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to the In Vitro Evaluation of 4-Chloroquinoline-6-carboxylic Acid Derivatives
Introduction: The Quinoline Scaffold in Drug Discovery
The quinoline ring system, a bicyclic aromatic scaffold, is a cornerstone in medicinal chemistry. Its derivatives have demonstrated a vast spectrum of biological activities, leading to the development of crucial drugs.[1][2] Notably, the 4-aminoquinoline derivative, chloroquine, has been a frontline antimalarial for decades.[3][4] The 4-chloroquinoline-6-carboxylic acid core represents a versatile starting point for synthesizing novel derivatives with potential therapeutic applications, ranging from antimalarial to anticancer agents.[5][6]
This guide provides a comparative overview of essential in vitro testing strategies for this compound derivatives. It is designed for researchers in drug discovery and development, offering both the "how" and the "why" behind key experimental choices to ensure robust and meaningful data generation. We will delve into primary screening assays for cytotoxicity and antiparasitic activity, followed by secondary assays to elucidate the mechanism of action.
Comparative Landscape of Primary In Vitro Assays
The initial phase of testing involves assessing the general biological activity of the newly synthesized derivatives. The two most common therapeutic avenues for quinoline derivatives are antimalarial and anticancer activities.
Assessment of Antimalarial Activity
The primary goal is to determine the concentration at which a compound inhibits the growth of the malaria parasite, Plasmodium falciparum.
Comparison of Common Antimalarial Assays:
| Assay Method | Principle | Throughput | Pros | Cons |
| SYBR Green I-based Assay | Quantifies parasite DNA. The SYBR Green I dye intercalates with DNA, and the resulting fluorescence is proportional to parasite growth.[7][8] | High | Cost-effective, simple one-step procedure, highly sensitive, and avoids radioactive materials.[8][9][10] | Potential for false readouts with DNA-interacting compounds that compete with the dye.[7] |
| [³H]-Hypoxanthine Incorporation | Measures the incorporation of radiolabeled hypoxanthine into parasite nucleic acids during replication. | Medium | Considered the "gold standard" for its accuracy and reliability.[7] | Requires radioactive materials, is expensive, and involves multiple steps, making it less suitable for high-throughput screening.[7][9] |
| pLDH Assay | Measures the activity of parasite-specific lactate dehydrogenase (pLDH), an enzyme released by viable parasites. | High | Non-radioactive and suitable for high-throughput screening. | Can be less sensitive than DNA-based methods.[7] |
Scientist's Insight: For initial high-throughput screening (HTS) of a library of 4-chloroquinoline derivatives, the SYBR Green I-based fluorescence assay is the superior choice. Its simplicity, cost-effectiveness, and high sensitivity make it ideal for rapidly identifying promising candidates.[8][9] While the potential for interference from DNA-binding compounds exists, this can be addressed in secondary validation assays.[7]
Assessment of Anticancer (Cytotoxic) Activity
For anticancer screening, the objective is to measure a compound's ability to reduce the viability or proliferation of cancer cells.
Comparison of Common Cytotoxicity Assays:
| Assay Method | Principle | Throughput | Pros | Cons |
| MTT Assay | Measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan product.[11][12][13] | High | Inexpensive, well-established, and provides quantitative data on cell viability.[11][13] | It's an indirect measure of cell viability and can be affected by changes in cellular metabolism. |
| LDH Release Assay | Measures the release of lactate dehydrogenase (LDH) from cells with compromised membrane integrity, a marker of cytotoxicity.[14] | High | Directly measures cell death (necrosis). | Less sensitive for detecting apoptosis or cytostatic effects. |
| Annexin V/PI Staining | Uses flow cytometry to differentiate between live, apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine on apoptotic cells, while propidium iodide (PI) stains necrotic cells.[14][15] | Low-Medium | Provides detailed information on the mode of cell death.[14][15] | Lower throughput and requires specialized equipment (flow cytometer). |
Scientist's Insight: The MTT assay is the workhorse for initial cytotoxicity screening due to its scalability and cost-effectiveness.[11][12] It allows for the rapid determination of the IC50 (half-maximal inhibitory concentration) across multiple cancer cell lines.[1] Derivatives showing potent activity can then be subjected to more detailed mechanistic studies, such as Annexin V/PI staining, to determine if they induce apoptosis or necrosis.[14]
Experimental Workflow & Protocols
A logical workflow is crucial for efficient screening and validation.
Screening Cascade Workflow
Caption: High-throughput screening cascade for evaluating novel quinoline derivatives.
Protocol 1: SYBR Green I-based Antimalarial Assay
This protocol is adapted from established methods for its reliability and suitability for HTS.[8][10][16]
-
Parasite Culture: Maintain asynchronous Plasmodium falciparum cultures (e.g., chloroquine-sensitive 3D7 and chloroquine-resistant Dd2 strains) in human O+ erythrocytes at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.
-
Plate Preparation: Add 1 µL of the test compounds (serially diluted in DMSO) to the wells of a 96-well black, clear-bottom microplate. Include chloroquine and artesunate as positive controls and DMSO as a negative control.
-
Assay Initiation: Add 99 µL of the parasite culture (2% parasitemia, 2% hematocrit) to each well.
-
Incubation: Incubate the plates for 72 hours under the conditions described in step 1.
-
Lysis and Staining: Prepare a lysis buffer containing SYBR Green I dye. Add 100 µL of this buffer to each well.
-
Incubation: Incubate the plates in the dark at room temperature for 1 hour.
-
Data Acquisition: Measure fluorescence using a microplate reader with excitation and emission wavelengths of ~485 nm and ~530 nm, respectively.
-
Data Analysis: Calculate the IC50 values by plotting the percentage of parasite growth inhibition against the log of the compound concentration using a non-linear regression model.
Protocol 2: MTT Cytotoxicity Assay
This protocol is a standard method for assessing cell viability in response to chemical compounds.[11][12][13][17]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight at 37°C with 5% CO₂.[18]
-
Compound Treatment: The next day, remove the medium and add 100 µL of fresh medium containing serial dilutions of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours until a purple precipitate is visible.[11][18]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[12]
-
Data Acquisition: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.[11]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression.
Data Interpretation and Comparative Analysis
Summarizing data in a clear, tabular format is essential for comparing the structure-activity relationships (SAR) of the derivatives.
Table 1: Hypothetical In Vitro Activity Data for this compound Derivatives
| Compound ID | R¹ Group | R² Group | Antimalarial IC50 (nM) [P. falciparum Dd2] | Anticancer IC50 (µM) [MCF-7 Cells] | Selectivity Index (SI)¹ |
| Parent | -H | -H | 1250 | > 50 | < 40 |
| DERIV-01 | -CF₃ | -H | 85 | 22.5 | 265 |
| DERIV-02 | -OCH₃ | -H | 210 | 45.1 | 215 |
| DERIV-03 | -CF₃ | -piperazine | 15 | 5.2 | 347 |
| DERIV-04 | -OCH₃ | -piperazine | 45 | 18.9 | 420 |
| Chloroquine | (Ref) | (Ref) | 220 | > 100 | > 454 |
| Doxorubicin | (Ref) | (Ref) | N/A | 0.8 | N/A |
¹Selectivity Index (SI) = IC50 [MCF-7] / IC50 [P. falciparum]. A higher SI is desirable for antimalarial-specific compounds.
Elucidating the Mechanism of Action (MOA)
Once potent "hit" compounds are identified, the next critical step is to investigate how they exert their cytotoxic effects. A primary mechanism for many anticancer agents is the induction of apoptosis, or programmed cell death.[14][20]
Apoptosis Induction Pathway
Apoptosis can be triggered via two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathway. Both converge on the activation of executioner caspases, such as Caspase-3 and Caspase-7, which orchestrate the dismantling of the cell.[21]
Caption: Converging pathways of apoptosis leading to cell death.
Recommended MOA Assays
-
Caspase-Glo® 3/7 Assay: This is a highly sensitive, luminescence-based assay that measures the activity of Caspase-3 and -7, key executioner caspases.[22] An increase in luminescence following treatment indicates that the compound induces apoptosis. Its homogeneous "add-mix-measure" format makes it ideal for plate-based screening.
-
Annexin V/PI Flow Cytometry: As mentioned earlier, this assay provides definitive confirmation of apoptosis.[14][15] Cells treated with the test compound are stained with fluorescently-labeled Annexin V (which binds to apoptotic cells) and propidium iodide (which enters necrotic cells). Analysis via flow cytometry allows for the quantification of early apoptotic, late apoptotic, and necrotic cell populations, providing a detailed picture of the cell death process.[15]
Conclusion
The in vitro evaluation of this compound derivatives requires a systematic, multi-tiered approach. This guide advocates for a workflow beginning with high-throughput primary screens—the SYBR Green I assay for antimalarial activity and the MTT assay for cytotoxicity—to efficiently identify potent compounds. Subsequent validation and dose-response studies confirm these hits, while mechanism-of-action assays, such as caspase activity and Annexin V staining, provide crucial insights into their biological function. By combining these robust methodologies with careful data analysis, researchers can effectively navigate the early stages of drug discovery and identify promising quinoline-based candidates for further preclinical development.
References
- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 2. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 3. mdpi.com [mdpi.com]
- 4. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. webs.iiitd.edu.in [webs.iiitd.edu.in]
- 8. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Assessment and continued validation of the malaria SYBR green I-based fluorescence assay for use in malaria drug screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. benchchem.com [benchchem.com]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. In Vitro Cell Death Determination for Drug Discovery: A Landscape Review of Real Issues - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Apoptosis Assay | iQ Biosciences [iqbiosciences.com]
- 16. journals.asm.org [journals.asm.org]
- 17. texaschildrens.org [texaschildrens.org]
- 18. atcc.org [atcc.org]
- 19. researchgate.net [researchgate.net]
- 20. Apoptosis Assay Service - Creative Proteomics [creative-proteomics.com]
- 21. Apoptosis Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 22. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to Quinoline-Based MRP2 Inhibitors for Researchers
In the landscape of drug development, overcoming multidrug resistance (MDR) remains a pivotal challenge. The ATP-binding cassette (ABC) transporter superfamily, particularly the Multidrug Resistance-Associated Protein 2 (MRP2/ABCC2), plays a significant role in this phenomenon by actively effluxing a wide range of chemotherapeutic agents from cancer cells.[1][2] This guide provides a comprehensive comparative analysis of a promising class of modulators: quinoline-based MRP2 inhibitors. We will delve into their mechanism of action, structure-activity relationships, and the experimental methodologies used to evaluate their efficacy, offering researchers, scientists, and drug development professionals a detailed resource to advance their work in this critical area.
The Significance of MRP2 in Drug Resistance and Therapy
MRP2 is an efflux transporter predominantly expressed in the apical membrane of polarized cells, such as hepatocytes, renal proximal tubule cells, and intestinal epithelial cells.[3] Its primary physiological role is the transport of organic anions, including conjugated bilirubin and various drug metabolites.[4] However, in the context of cancer, overexpression of MRP2 in tumor cells leads to the active removal of structurally diverse anticancer drugs, including platinum-based compounds like cisplatin, thereby diminishing their intracellular concentration and therapeutic efficacy.[1][5] Consequently, the development of potent and selective MRP2 inhibitors is a key strategy to reverse chemoresistance and improve clinical outcomes in various cancers.[5]
Quinoline-Based Scaffolds: A Promising Avenue for MRP2 Inhibition
The quinoline nucleus has emerged as a privileged scaffold in medicinal chemistry due to its versatile pharmacological activities.[6] Recent research has highlighted the potential of quinoline derivatives as effective MRP2 inhibitors. These compounds offer a framework for structural modifications to optimize potency, selectivity, and pharmacokinetic properties.
Comparative Analysis of Quinoline-Based MRP2 Inhibitors
A notable advancement in this area is the development of quinoline analogs of the non-steroidal anti-inflammatory drug, ketoprofen.[6] A study focused on the synthesis and biological evaluation of a series of these analogs revealed their potential to reverse cisplatin resistance in MRP2-overexpressing ovarian carcinoma (A2780/RCIS) cells. While direct IC50 values for MRP2 inhibition were not reported, the ability to sensitize resistant cells to cisplatin serves as a strong indicator of MRP2 inhibitory activity.
One of the most promising compounds from this series is Compound 6d , a 4-carboxy quinoline with a dimethoxy phenyl group at the 2-position of the quinoline ring.[6] This compound demonstrated the highest MRP2 inhibition activity among the tested analogs, even surpassing the parent compound, ketoprofen.[6] The structure-activity relationship (SAR) analysis from this study underscores the importance of specific structural features for potent MRP2 inhibition:
-
Carboxyl Group at Position 4: The presence of a carboxyl group at the 4-position of the quinoline ring appears to be crucial for interaction with MRP2. Esterification of this group, as seen in compound 7d, resulted in decreased activity.[6]
-
Position of the Benzoyl Group: The study compared 8-benzoyl and 6-benzoyl quinoline derivatives, with the latter generally showing more activity.[6]
The following table summarizes the performance of key ketoprofen-quinoline analogs in reversing cisplatin resistance, a functional measure of MRP2 inhibition.
| Compound | Quinoline Scaffold | Key Substituents | Cisplatin IC50 in A2780/RCIS cells (µM) (in the presence of 30 µM inhibitor) | Fold Reversal |
| Control (Cisplatin alone) | - | - | >100 | - |
| Ketoprofen | - | - | 50.1 | ~2 |
| Compound 6d | 6-benzoyl-2-arylquinoline | 4-carboxy, 2-(3,4-dimethoxyphenyl) | 15.8 | ~6.3 |
| Compound 7d (methyl ester of 6d) | 6-benzoyl-2-arylquinoline | 4-methoxycarbonyl, 2-(3,4-dimethoxyphenyl) | 35.2 | ~2.8 |
| Compound 4c | 8-benzoyl-2-arylquinoline | 4-carboxy, 2-(4-chlorophenyl) | 25.1 | ~4 |
Data synthesized from Mosaffa et al., 2021.[6]
This data clearly indicates that targeted modifications of the quinoline scaffold can lead to significant improvements in MRP2 inhibitory activity. Compound 6d, with its approximately 6.3-fold reversal of cisplatin resistance, stands out as a lead candidate for further development.
Methodologies for Evaluating MRP2 Inhibition
To ensure the scientific integrity of findings, it is imperative to employ robust and validated experimental protocols. The following are key in vitro assays for characterizing quinoline-based MRP2 inhibitors.
In Vitro Vesicular Transport Assay
This assay is a cornerstone for directly measuring the inhibitory effect of compounds on MRP2.[7] It utilizes inside-out membrane vesicles prepared from cells overexpressing the MRP2 transporter, often Sf9 insect cells.[8] The principle lies in measuring the ATP-dependent uptake of a fluorescent or radiolabeled probe substrate into the vesicles. Inhibition of this uptake by a test compound provides a direct measure of its interaction with the transporter.
Caption: Workflow for the in vitro vesicular transport assay.
-
Vesicle Preparation: Prepare inside-out membrane vesicles from Sf9 cells infected with a baculovirus expressing human MRP2.[8] The protein concentration of the vesicle preparation should be determined.
-
Reaction Mixture: Prepare a reaction mixture containing the membrane vesicles (typically 50 µg of protein), a fluorescent probe substrate like 5(6)-carboxy-2',7'-dichlorofluorescein (CDCF), and the quinoline-based test compound at various concentrations in a suitable transport buffer.[7][8]
-
Initiation of Transport: Pre-warm the reaction mixture to 37°C. Initiate the transport by adding ATP. A parallel reaction with AMP instead of ATP serves as a negative control to determine the ATP-independent substrate association with the vesicles.[8][9]
-
Termination of Transport: After a short, linear-range incubation time (e.g., 5-10 minutes), stop the reaction by adding an ice-cold stop buffer.[8]
-
Filtration: Immediately filter the reaction mixture through a glass fiber filter to trap the vesicles. Wash the filter rapidly with ice-cold buffer to remove any unbound substrate.[8]
-
Quantification: Elute the trapped substrate from the filters and quantify the amount using a fluorescence plate reader or a scintillation counter for radiolabeled substrates.[8]
-
Data Analysis: Subtract the AMP-dependent transport from the ATP-dependent transport to obtain the net MRP2-mediated transport. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell-Based Efflux Assays
Cell-based assays provide a more physiologically relevant system to assess the ability of an inhibitor to increase the intracellular accumulation of a substrate in living cells.
Caption: Workflow for the Calcein-AM cell-based efflux assay.
This assay evaluates the ability of a non-toxic concentration of an MRP2 inhibitor to enhance the cytotoxicity of a known MRP2 substrate chemotherapeutic agent.
-
Cell Seeding: Seed MRP2-overexpressing cells (e.g., A2780/RCIS) and the parental sensitive cell line (e.g., A2780) in 96-well plates.[6]
-
Compound Treatment: Treat the cells with a serial dilution of a chemotherapeutic agent (e.g., cisplatin) in the presence or absence of a fixed, non-toxic concentration of the quinoline-based MRP2 inhibitor.[6]
-
Incubation: Incubate the cells for a period appropriate to the cell line and chemotherapeutic agent (e.g., 48-72 hours).[6]
-
Viability Assessment: Determine cell viability using a standard method such as the MTT assay.[6]
-
Data Analysis: Calculate the IC50 of the chemotherapeutic agent in the presence and absence of the inhibitor. The fold reversal (FR) is calculated as the ratio of the IC50 of the drug alone to the IC50 of the drug in the presence of the inhibitor.
Molecular Insights: Structure-Activity Relationship and Docking Studies
Understanding the molecular interactions between quinoline-based inhibitors and the MRP2 transporter is crucial for rational drug design. Molecular docking studies can provide valuable insights into the binding modes and key interactions that govern inhibitory activity.
For the ketoprofen-quinoline analogs, docking studies have suggested that the carboxyl group at position 4 of the quinoline ring forms important hydrogen bonding interactions within the MRP2 binding pocket.[6] The benzoyl and aryl substituents likely engage in hydrophobic and aromatic interactions, contributing to the overall binding affinity.
Conceptual Binding Mode of Quinoline-Based MRP2 Inhibitors
Caption: Key molecular interactions of quinoline inhibitors with MRP2.
Clinical Relevance and Future Perspectives
While the preclinical data for quinoline-based MRP2 inhibitors is promising, their translation to the clinic is still in its early stages. The development of MRP2 inhibitors has historically been challenging, with many early-generation modulators failing due to off-target effects and unfavorable pharmacokinetic interactions.[10] However, the high potency and selectivity of newer quinoline-based compounds offer renewed hope.
Future research should focus on:
-
Expanding the chemical diversity of quinoline-based scaffolds to identify novel inhibitors with improved properties.
-
Conducting comprehensive preclinical in vivo studies to evaluate the efficacy, pharmacokinetics, and safety of lead compounds in animal models of cancer.
-
Investigating the potential for combination therapies with a broader range of chemotherapeutic agents that are MRP2 substrates.
The continued exploration of quinoline-based MRP2 inhibitors holds significant promise for overcoming multidrug resistance and improving the efficacy of cancer chemotherapy. This guide provides a foundational understanding and practical methodologies to aid researchers in this important endeavor.
References
- 1. Multidrug Resistance Proteins (MRPs) and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Usefulness of the MRP2 promoter to overcome the chemoresistance of gastrointestinal and liver tumors by enhancing the expression of the drug transporter OATP1B1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. MRP2 - Transporters - Solvo Biotechnology [solvobiotech.com]
- 5. Role of multidrug resistance protein 2 (MRP2) in chemoresistance and clinical outcome in oesophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The vesicular transport assay: validated in vitro methods to study drug-mediated inhibition of canalicular efflux transporters ABCB11/BSEP and ABCC2/MRP2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. BSEP, MRP2, MRP3 & MRP4 Inhibition| Evotec [evotec.com]
- 10. Research Portal [openresearch.surrey.ac.uk]
A Researcher's Guide to Assessing the Inhibitory Concentration (IC50) of Novel Quinoline Compounds: Featuring 4-Chloroquinoline-6-carboxylic acid
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the inhibitory concentration (IC50) of novel quinoline compounds, with a particular focus on 4-Chloroquinoline-6-carboxylic acid and its derivatives. Quinoline scaffolds are a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide array of biological activities, including anticancer, antimalarial, and antibacterial properties.[1][2] The journey from a promising chemical entity to a potential therapeutic candidate is paved with rigorous in vitro evaluation, a critical step of which is the determination of its IC50 value.
This document offers a detailed, field-proven protocol for determining the IC50 of quinoline-based compounds using the widely accepted MTT assay. Furthermore, it provides a comparative context by presenting IC50 data for established quinoline-based anticancer drugs, Lenvatinib and Bosutinib, against common cancer cell lines. This allows researchers to benchmark their novel compounds against clinically relevant standards.
The Significance of the Quinoline Scaffold and this compound
The quinoline ring system is a privileged structure in drug discovery due to its ability to interact with various biological targets.[2] The specific functionalization of this scaffold dictates its therapeutic potential. This compound is a key intermediate in the synthesis of more complex quinoline derivatives. The chlorine atom at the 4-position serves as a reactive handle for nucleophilic substitution, while the carboxylic acid group at the 6-position allows for further modifications, such as amidation or esterification. This versatility makes it an attractive starting point for generating libraries of novel compounds for biological screening.
Experimental Design for IC50 Determination: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability. It is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in metabolically active cells to form purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[3][4]
I. Materials and Reagents
-
Cell Lines: A panel of relevant human cancer cell lines should be selected based on the therapeutic target of interest. Commonly used cell lines for screening quinoline derivatives include MCF-7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer).[5][6]
-
Culture Medium: Appropriate complete culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Test Compound: this compound or its derivative, dissolved in a suitable solvent such as Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution.
-
Comparator Compounds: Lenvatinib and Bosutinib stock solutions in DMSO.
-
MTT Solution: 5 mg/mL MTT in sterile Phosphate-Buffered Saline (PBS).[7]
-
Solubilization Solution: DMSO or a solution of 10% SDS in 0.01 M HCl.
-
96-well flat-bottom plates.
-
Multichannel pipette.
-
Microplate reader.
II. Step-by-Step Experimental Protocol
-
Cell Seeding:
-
Harvest and count cells from a logarithmic phase culture.
-
Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL in complete culture medium.
-
Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound and comparator compounds in complete culture medium. A common starting concentration range is 0.1 µM to 100 µM.
-
Ensure the final DMSO concentration in all wells is consistent and does not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
Carefully remove the medium from the wells and add 100 µL of the respective compound dilutions. Include wells with medium and DMSO alone as vehicle controls and wells with medium only as a blank.
-
Incubate the plate for 48 to 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.[3]
-
Incubate the plate for an additional 4 hours at 37°C.
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals at the bottom of the wells.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[3]
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[4]
-
Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth, using non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)) in a suitable software like GraphPad Prism.
-
III. Experimental Workflow Diagram
Caption: Workflow of the MTT Assay for IC50 Determination.
Comparative Data of Standard Quinoline-Based Inhibitors
To provide a benchmark for newly synthesized quinoline compounds, the following table summarizes the reported IC50 values for the clinically approved anticancer drugs Lenvatinib and Bosutinib against several common cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| This compound | MCF-7 | Breast Cancer | Data not available in published literature |
| A549 | Lung Cancer | Data not available in published literature | |
| HCT116 | Colon Cancer | Data not available in published literature | |
| Lenvatinib | RO82-W-1 | Thyroid Cancer | 3.8[8] |
| TT | Thyroid Cancer | 0.078[8] | |
| HAK-5 | Liver Cancer | 5.8[4] | |
| KYN-2 | Liver Cancer | 10.4[4] | |
| 8505C | Anaplastic Thyroid Cancer | 24.26[9] | |
| TCO1 | Anaplastic Thyroid Cancer | 26.32[9] | |
| Bosutinib | K562 | Chronic Myeloid Leukemia | 0.05 - 0.5 (concentration range tested)[2] |
| HCT116 | Colon Cancer | 8.6[10] |
Understanding the Mechanism: Quinoline Derivatives and Cellular Signaling
Many quinoline-based anticancer agents exert their effects by modulating key cellular signaling pathways that are often dysregulated in cancer. One of the most critical pathways is the PI3K/Akt/mTOR pathway, which plays a central role in cell growth, proliferation, survival, and angiogenesis.[1] Inhibition of this pathway can lead to cell cycle arrest and apoptosis.
PI3K/Akt/mTOR Signaling Pathway
Caption: Inhibition of the PI3K/Akt/mTOR Pathway by Quinoline Derivatives.
Conclusion and Future Directions
The protocol and comparative data presented in this guide offer a robust starting point for the in vitro assessment of novel quinoline compounds like this compound and its derivatives. By systematically determining the IC50 values against a panel of cancer cell lines and comparing them to established drugs, researchers can effectively triage their synthesized compounds and prioritize the most promising candidates for further preclinical development.
Future work should focus on elucidating the specific molecular targets of novel active compounds. While pathway analysis provides a broad understanding, identifying direct protein interactions through techniques such as kinase profiling or target deconvolution will be crucial for mechanism-of-action studies and the rational design of next-generation quinoline-based therapeutics. The absence of publicly available IC50 data for this compound underscores the opportunity for researchers to contribute valuable data to the scientific community, thereby accelerating the discovery of new and effective anticancer agents.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Lenvatinib, a molecule with versatile application: from preclinical evidence to future development in anti-cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ar.iiarjournals.org [ar.iiarjournals.org]
- 5. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. neuroquantology.com [neuroquantology.com]
- 7. Profile of bosutinib and its clinical potential in the treatment of chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antitumor Activity of Lenvatinib (E7080): An Angiogenesis Inhibitor That Targets Multiple Receptor Tyrosine Kinases in Preclinical Human Thyroid Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Chloroquinoline-6-carboxylic acid
As researchers and professionals in drug development, our commitment to scientific advancement must be matched by an unwavering dedication to safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of responsible research. This guide provides a detailed, step-by-step protocol for the safe disposal of 4-Chloroquinoline-6-carboxylic acid, grounded in established safety protocols and regulatory frameworks. The procedures outlined here are designed to ensure the safety of laboratory personnel and the protection of our environment.
Hazard Profile of this compound
Understanding the intrinsic hazards of a compound is the first step toward safe handling and disposal. Based on GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications for this compound and its structural analogs, the compound should be treated as a hazardous substance.[1][2]
Key Hazards Include:
-
Acute Toxicity (Oral): Harmful if swallowed.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1][2][5]
Due to these hazards, all handling and disposal operations must be conducted with appropriate engineering controls and Personal Protective Equipment (PPE).
Essential Safety and Disposal Information
For quick reference, the following table summarizes the critical safety and disposal parameters for this compound.
| Parameter | Guideline | Supporting Rationale & Sources |
| GHS Hazard Codes | H302, H315, H319, H335 | Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[1] |
| Signal Word | Warning | Indicates a moderate level of hazard.[1][3] |
| Required PPE | Safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), lab coat. | To prevent contact with eyes and skin, which can cause serious irritation.[3][4][5][6] |
| Handling Location | Well-ventilated area or chemical fume hood. | To minimize the risk of inhaling dust or vapors, which can cause respiratory irritation.[5][6][7] |
| Waste Classification | Hazardous Waste | The compound's identified hazards require it to be managed under hazardous waste regulations.[8][9][10] |
| Waste Container | Clearly labeled, leak-proof, and chemically compatible container with a secure lid. | To prevent spills and ensure clear communication of the contents to all personnel and waste handlers.[9][11][12] |
| Incompatible Materials | Strong acids, strong bases, and strong oxidizing agents. | To prevent potentially hazardous chemical reactions during storage or disposal.[5][11][13] |
Regulatory Framework: The "Cradle-to-Grave" Responsibility
The disposal of chemical waste is governed by stringent regulations. In the United States, the primary federal law is the Resource Conservation and Recovery Act (RCRA) , implemented by the Environmental Protection Agency (EPA).[10][14] RCRA establishes a "cradle-to-grave" management system, meaning the generator of the hazardous waste is responsible for it from its creation to its final, safe disposal.[8]
It is crucial to recognize that state and local regulations may be more stringent than federal requirements.[9][10][14][15] Therefore, all disposal activities must comply with the specific rules of your institution and jurisdiction.
Step-by-Step Disposal Protocol for this compound
This protocol provides a systematic approach to ensure the safe and compliant disposal of this compound waste.
Step 1: Waste Identification and Segregation
-
Designate as Hazardous Waste: Based on its hazard profile, any this compound, including residues in containers and contaminated materials (e.g., gloves, weigh boats, paper towels), must be treated as hazardous waste.
-
Segregate at the Source: Never mix this compound waste with non-hazardous trash or other chemical waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department. Improper mixing can lead to dangerous reactions.
Step 2: Proper Containerization
-
Select an Appropriate Container: Use a container that is chemically resistant to the waste. A high-density polyethylene (HDPE) container with a screw-on cap is a suitable choice.[12] The container must be in good condition, free of leaks or residues on the outside.
-
Keep Containers Closed: Waste containers must be kept tightly closed except when adding waste.[7][9] This prevents the release of vapors and protects against spills.
Step 3: Accurate and Compliant Labeling
-
Affix a "Hazardous Waste" Label: As soon as the first drop of waste enters the container, it must be labeled. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" (avoiding abbreviations or formulas)
-
A clear indication of the hazards (e.g., "Irritant," "Toxic")
-
The date accumulation started.
-
-
List all Contents: If it is a mixed waste, all constituents must be listed.
Step 4: Safe On-Site Accumulation and Storage
-
Store in a Designated Area: Store the waste container in a designated satellite accumulation area within the laboratory, under the control of the operator.[7]
-
Ensure Safe Storage Conditions: The storage location should be a dry, cool, and well-ventilated area, away from incompatible materials.[5][6] Ensure secondary containment is used to capture any potential leaks.
Step 5: Arranging for Final Disposal
-
Contact EHS: Follow your institution's established procedures for waste pickup. This typically involves contacting the Environmental Health & Safety (EHS) or a similar department.
-
Use a Licensed Transporter: The waste must be transported by a licensed hazardous waste hauler to a permitted Treatment, Storage, and Disposal Facility (TSDF).[9][10][15] Your EHS department will manage this process.
-
Maintain Records: Keep meticulous records, including the hazardous waste manifest, which documents the waste's journey from your facility to its final disposal site.[9]
The following diagram illustrates the decision-making workflow for the proper disposal of laboratory chemical waste.
Caption: Workflow for compliant chemical waste disposal.
Managing Spills and Accidental Releases
In the event of a spill, immediate and correct action is vital to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Don PPE: Before addressing the spill, don the appropriate PPE, including respiratory protection if dust is generated.[11]
-
Contain the Spill: Prevent the spill from spreading. For a solid, gently sweep or vacuum (with HEPA filter) the material and place it into a labeled hazardous waste container.[3][5] Avoid actions that generate dust.[11]
-
Decontaminate: Clean the spill area according to your lab's specific procedures.
-
Report: Report the incident to your supervisor and EHS department.
By adhering to this comprehensive guide, you can ensure that your handling and disposal of this compound meet the highest standards of safety, compliance, and scientific integrity.
References
- 1. This compound | C10H6ClNO2 | CID 20493593 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Chloroquinoline | C9H6ClN | CID 69140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.at [fishersci.at]
- 4. tcichemicals.com [tcichemicals.com]
- 5. fishersci.com [fishersci.com]
- 6. echemi.com [echemi.com]
- 7. aksci.com [aksci.com]
- 8. Summary of Hazardous Waste Regulations | Florida Department of Environmental Protection [floridadep.gov]
- 9. Hazardous Waste [mde.maryland.gov]
- 10. Hazardous Waste [epa.illinois.gov]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. benchchem.com [benchchem.com]
- 13. synquestlabs.com [synquestlabs.com]
- 14. youtube.com [youtube.com]
- 15. Hazardous Waste Program | Department of Environmental Protection | Commonwealth of Pennsylvania [pa.gov]
Operational Guide: Personal Protective Equipment for Handling 4-Chloroquinoline-6-carboxylic Acid
This guide provides essential safety and logistical information for the handling and disposal of 4-Chloroquinoline-6-carboxylic acid. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and excellence in the laboratory. The protocols herein are designed to be self-validating, empowering researchers to maintain the highest standards of safety.
Hazard Identification and Risk Assessment
This compound and its structural isomers are classified as hazardous substances. The primary routes of exposure are inhalation, skin contact, and eye contact.[1] Published safety data indicates that related compounds cause skin irritation, serious eye irritation, and may cause respiratory irritation.[2][3][4] Therefore, a thorough risk assessment is mandatory before any handling of this compound. The causality is clear: the chemical properties of chloroquinoline derivatives necessitate stringent controls to prevent adverse health effects.
Known Hazards of Structurally Similar Compounds:
-
Acute Toxicity (Oral): Harmful if swallowed.[2]
-
Skin Irritation: Causes skin irritation upon contact.[2][3][5]
-
Respiratory Irritation: May cause respiratory tract irritation, particularly when handled as a dust or aerosol.[2][4]
Given these hazards, all handling procedures must be designed to minimize dust generation and prevent any direct contact with the substance.[1][6]
Engineering Controls: The First Line of Defense
Personal protective equipment (PPE) is the last line of defense.[7] Before relying on PPE, robust engineering controls must be in place.
-
Ventilation: All handling of this compound powder must be conducted in a certified chemical fume hood or a powder containment hood to minimize inhalation of dust particles.[3] Ensure the ventilation system is functioning correctly before starting work.
-
Safety Stations: Eyewash stations and safety showers must be readily accessible and located close to the workstation.[5][6] This proximity is critical for immediate decontamination in case of accidental exposure.
Personal Protective Equipment (PPE) Protocol
The selection of PPE must be based on a comprehensive risk assessment of the specific procedures being performed.[8] The following table summarizes the minimum required PPE.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Transferring Solid | Tightly fitting safety goggles & face shield.[8][9] | Chemical-resistant gloves (e.g., Nitrile), double-gloved. | Full-length lab coat or chemical-resistant suit.[5][8] | Required if not in a fume hood or during a large spill (e.g., N95 respirator).[7][10] |
| Preparing Solutions | Tightly fitting safety goggles.[5][11] | Chemical-resistant gloves (e.g., Nitrile). | Full-length lab coat. | Not required if performed in a fume hood. |
| Cleaning Minor Spills | Tightly fitting safety goggles & face shield.[9] | Heavy-duty chemical-resistant gloves (e.g., Butyl rubber).[8] | Chemical-resistant suit or apron over lab coat. | N95 respirator or higher.[7] |
3.1. Eye and Face Protection The compound is a confirmed serious eye irritant.[2][3] Therefore, standard safety glasses are insufficient.
-
Minimum Requirement: Tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards must be worn.[5][8][11]
-
High-Risk Operations: When handling larger quantities of powder or when there is a significant splash risk, a full-face shield must be worn over the safety goggles to protect the entire face.[9]
3.2. Hand Protection Quinoline derivatives can cause skin irritation and may be absorbed through the skin.[1][5]
-
Glove Type: Use chemical-resistant, powder-free nitrile or butyl rubber gloves.[8] Always inspect gloves for tears or punctures before use.[8]
-
Technique: For handling the solid compound, double-gloving is recommended to provide an extra layer of protection. Remove the outer glove immediately if contamination occurs. Always wash hands thoroughly with soap and water after removing gloves.[3]
3.3. Body Protection Exposed skin must be protected at all times.
-
Standard Use: A clean, full-length laboratory coat with sleeves fully extended is mandatory.[5][8]
-
Spill Cleanup/Large Quantities: For extensive operations or spill cleanup, a chemical-resistant suit or apron should be worn.[8] Ensure clothing provides complete coverage, including full-length pants and closed-toe shoes.[8]
3.4. Respiratory Protection Inhalation of dust must be avoided.[4][6]
-
Primary Control: The primary method for respiratory protection is the use of a fume hood.
-
Secondary Control: If engineering controls are insufficient or during a significant spill, respiratory protection is required. A NIOSH-approved N95 particulate respirator is the minimum requirement for dust.[7] For large spills, a full-face respirator with appropriate cartridges may be necessary.[5][11] Surgical masks offer no protection from chemical dusts and must not be used.[7][10]
Procedural Guidance: Safe Handling and Disposal Workflow
The following workflow provides a step-by-step guide for safely managing this compound in the laboratory.
Caption: Safe Handling and Disposal Workflow for this compound.
Step-by-Step Protocol for Weighing Solid Compound:
-
Preparation: Confirm the fume hood is operational. Lay down absorbent bench paper to contain any minor spills.
-
Don PPE: Put on a lab coat, tightly fitting safety goggles, and two pairs of nitrile gloves.
-
Handling: Place the stock container, a tared weigh boat, and necessary utensils inside the fume hood.
-
Transfer: Carefully open the stock container. Using a spatula, gently transfer the required amount of powder to the weigh boat. Avoid any actions that could create dust, such as dropping or rapid movements.
-
Sealing: Securely close the stock container.
-
Cleanup: Gently wipe the spatula with a dampened cloth (with an appropriate solvent) and dispose of it in the solid hazardous waste. Remove the outer pair of gloves and dispose of them.
-
Transport: Transport the weighed compound in a sealed, secondary container to its destination.
Spill and Disposal Management
5.1. Spill Cleanup
-
Minor Spill (in fume hood):
-
Major Spill:
5.2. Waste Disposal
-
Chemical Waste: All waste containing this compound, including excess solid and solutions, must be collected in a clearly labeled, sealed hazardous waste container.[1]
-
Contaminated Materials: All disposables that have come into contact with the chemical, including gloves, weigh boats, and absorbent paper, must be disposed of as solid hazardous chemical waste.[13]
-
Procedure: Never dispose of this chemical down the drain.[14] Consult with your institution's Environmental Health & Safety (EHS) department for specific disposal protocols, as regulations vary.[1][12]
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. 6-Chloroquinoline-4-carboxylic acid | C10H6ClNO2 | CID 6484158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tcichemicals.com [tcichemicals.com]
- 4. aksci.com [aksci.com]
- 5. fishersci.at [fishersci.at]
- 6. fishersci.com [fishersci.com]
- 7. pppmag.com [pppmag.com]
- 8. benchchem.com [benchchem.com]
- 9. quora.com [quora.com]
- 10. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 11. echemi.com [echemi.com]
- 12. synquestlabs.com [synquestlabs.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. 4-CHLOROQUINOLINE-2-CARBOXYLIC ACID Safety Data Sheets(SDS) lookchem [lookchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
